3-Iodo-4-methoxy-pyridin-2-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPYHICVLNIUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640096 | |
| Record name | 3-Iodo-4-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956485-64-6 | |
| Record name | 3-Iodo-4-methoxy-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956485-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Iodo-4-methoxy-pyridin-2-ylamine: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic building blocks are indispensable tools for the construction of novel molecular entities with therapeutic potential. Among these, substituted pyridines are a cornerstone, owing to their presence in numerous FDA-approved drugs and their ability to engage in critical biological interactions.[1][2] 3-Iodo-4-methoxy-pyridin-2-ylamine is a highly functionalized pyridine scaffold that offers a unique combination of reactive sites, making it a valuable intermediate for researchers, scientists, and drug development professionals. Its structure features a nucleophilic amino group, an electron-donating methoxy group, and a strategically placed iodine atom, which serves as a versatile handle for advanced carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth technical overview of its chemical properties, a plausible synthetic route, its reactivity in key synthetic transformations, and essential safety protocols.
Section 1: Core Chemical and Physical Properties
This compound is a solid at room temperature and is classified as a halogenated heterocyclic building block.[3] The combination of the amino and methoxy groups makes the pyridine ring electron-rich, which influences its reactivity and physical properties.
| Property | Value | Source |
| IUPAC Name | 3-iodo-4-methoxypyridin-2-amine | PubChem[4] |
| CAS Number | 956485-64-6 | Sigma-Aldrich[3] |
| Molecular Formula | C₆H₇IN₂O | PubChem[4] |
| Molecular Weight | 250.04 g/mol | Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| InChI Key | QBPYHICVLNIUPW-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| SMILES | COc1ccnc(N)c1I | Sigma-Aldrich[3] |
Section 2: Synthesis and Characterization
While specific vendor-proprietary synthesis methods may vary, a logical and plausible synthetic pathway can be designed based on established principles of pyridine chemistry. The most direct approach involves the regioselective iodination of the readily available precursor, 2-amino-4-methoxypyridine.
Plausible Synthetic Pathway
The synthesis hinges on the electrophilic iodination of an activated pyridine ring. The 2-amino and 4-methoxy groups are both activating, ortho-, para-directing substituents. The 3-position is ortho to the strongly activating amino group, making it the most likely site for electrophilic substitution.
Caption: Plausible synthesis of the target compound via electrophilic iodination.
Experimental Protocol: Electrophilic Iodination
This protocol is a representative example. Optimization of solvent, temperature, and reaction time may be necessary.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-4-methoxypyridine (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and improve regioselectivity.
-
Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.1 eq) in THF to the stirred reaction mixture. The slow addition helps maintain temperature control and prevents the formation of di-iodinated byproducts.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to yield the pure this compound.
Spectroscopic Characterization (Predicted)
| Data Type | Predicted Chemical Shifts and Multiplicities |
| ¹H NMR | δ 8.0-8.2 ppm (d, 1H): Pyridine H6, doublet due to coupling with H5. δ 6.7-6.9 ppm (d, 1H): Pyridine H5, doublet due to coupling with H6. δ 5.0-5.5 ppm (s, 2H): Broad singlet for the -NH₂ protons. δ 3.8-4.0 ppm (s, 3H): Singlet for the -OCH₃ protons. |
| ¹³C NMR | δ 160-165 ppm: C4 (attached to -OCH₃). δ 155-160 ppm: C2 (attached to -NH₂). δ 145-150 ppm: C6. δ 105-110 ppm: C5. δ 85-90 ppm: C3 (attached to Iodine, significant upfield shift due to heavy atom effect). δ 55-60 ppm: -OCH₃ carbon. |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 251.0 |
| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~2950 (C-H stretch), ~1600 (C=C/C=N stretch), ~1250 (C-O stretch) |
Section 3: Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its capacity to serve as a versatile building block, primarily through reactions at the C3-iodo position. Palladium-catalyzed cross-coupling reactions are the most powerful transformations for this substrate.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is highly susceptible to oxidative addition to a Palladium(0) center, initiating catalytic cycles that form new C-C or C-N bonds. This reactivity is the cornerstone of its utility in drug discovery programs.
The Suzuki-Miyaura reaction is a robust method for forming biaryl or aryl-alkenyl structures. The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] The choice of ligand and base is critical, especially with heterocyclic substrates where the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis.[7][8]
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound AldrichCPR 956485-64-6 [sigmaaldrich.com]
- 4. This compound | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Iodo-4-methoxy-pyridin-2-ylamine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged structure. Within the vast chemical space of pyridine derivatives, halogenated aminopyridines serve as exceptionally versatile intermediates, acting as linchpins in the assembly of complex molecular architectures. This guide provides an in-depth technical overview of 3-Iodo-4-methoxy-pyridin-2-ylamine (CAS Number: 956485-64-6), a highly functionalized building block poised for significant applications in contemporary drug discovery, particularly in the synthesis of kinase inhibitors.
This document will elucidate the chemical properties, plausible synthetic routes, and, most critically, the strategic application of this compound in the construction of biologically active molecules. We will delve into detailed reaction protocols and explore the mechanistic rationale behind its use in key synthetic transformations, providing researchers with the foundational knowledge to effectively leverage this reagent in their drug development programs.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use in a laboratory setting. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 956485-64-6 | [2] |
| Molecular Formula | C₆H₇IN₂O | [2] |
| Molecular Weight | 250.04 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI Key | QBPYHICVLNIUPW-UHFFFAOYSA-N | [2] |
| SMILES | COc1ccnc(N)c1I | [2] |
Safety and Handling:
This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Strategic Synthesis of this compound
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 4-Methoxy-pyridin-2-ylamine
The precursor, 4-methoxy-pyridin-2-ylamine, can be synthesized from 2-amino-4-chloropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine (1.0 eq) in a solution of sodium methoxide in methanol (e.g., 25% w/w).
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 140-150 °C) for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield 4-methoxy-pyridin-2-ylamine as a solid.
Part 2: Regioselective Iodination
The second step involves the electrophilic iodination of 4-methoxy-pyridin-2-ylamine. The regioselectivity of this reaction is directed by the activating effects of the amino and methoxy groups. The amino group at the 2-position and the methoxy group at the 4-position are both ortho-, para-directing. This directs the incoming electrophile (I⁺) to the 3- or 5-position. The 3-position is sterically less hindered and electronically activated by both groups, making it the most probable site of iodination.
Plausible Experimental Protocol:
-
Reagent Selection: A variety of electrophilic iodinating agents can be employed, such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an oxidizing agent.
-
Reaction Setup: Dissolve 4-methoxy-pyridin-2-ylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Iodinating Agent: Cool the solution to 0 °C and add the iodinating agent (e.g., NIS, 1.1 eq) portion-wise, maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent.
-
Purification: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can be purified by silica gel chromatography to afford this compound.
Application in the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidine derivatives, a scaffold known to exhibit potent inhibitory activity against various protein kinases. Notably, this building block has been utilized in the synthesis of compounds targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.
The strategic placement of the iodo and amino groups on the pyridine ring allows for a sequential construction of the fused pyrimidine ring. The amino group serves as a nucleophile for the initial condensation reaction, while the iodo group provides a handle for subsequent palladium-catalyzed cross-coupling reactions to introduce diversity and modulate the pharmacological properties of the final compounds.
Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Caption: Synthetic strategy for kinase inhibitors using the target compound.
Exemplary Protocol: Synthesis of a Pyrido[2,3-d]pyrimidinone Intermediate
The following protocol is adapted from patent literature and demonstrates the utility of this compound in constructing the core of a PI3K inhibitor.
Step 1: Condensation and Cyclization
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Heating: Heat the reaction mixture to a high temperature (e.g., 240-250 °C) for a specified period (e.g., 30 minutes). This high temperature facilitates both the initial condensation and the subsequent intramolecular cyclization to form the pyridopyrimidinone ring system.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
-
Purification: The resulting solid, ethyl 6-iodo-7-methoxy-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate, can be further purified if necessary, but is often used directly in the next step.
Step 2: Palladium-Catalyzed Cross-Coupling
The iodo group at the 6-position of the pyridopyrimidinone core is now perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which can be crucial for binding to the target kinase.
Generic Suzuki Coupling Protocol:
-
Reaction Setup: In a reaction vessel, combine the 6-iodopyridopyrimidinone intermediate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final coupled product.
The Chemist's Perspective: Why this compound is a Valuable Tool
The strategic value of this building block lies in the orthogonal reactivity of its functional groups.
-
The 2-Amino Group: Serves as a potent nucleophile, ideal for forming the pyrimidine portion of fused heterocyclic systems like pyridopyrimidines.
-
The 3-Iodo Group: Provides a robust handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3][4][5] This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The C-I bond is generally more reactive than corresponding C-Br or C-Cl bonds in these transformations, often allowing for milder reaction conditions.
-
The 4-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring and can serve as a key interaction point within a protein's binding pocket, potentially forming hydrogen bonds or participating in other non-covalent interactions.
This trifecta of functionalities provides medicinal chemists with a powerful platform to systematically explore chemical space around a core scaffold, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Conclusion and Future Outlook
This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a streamlined entry into complex and biologically relevant heterocyclic systems. Its demonstrated utility in the synthesis of kinase inhibitors, particularly those targeting the PI3K pathway, underscores its importance for oncology and immunology research. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic application of versatile and highly functionalized building blocks like this compound will be indispensable for the rapid discovery and development of next-generation therapeutics. Researchers and drug development professionals who incorporate this reagent into their synthetic toolbox will be well-positioned to innovate at the forefront of medicinal chemistry.
References
- 1. This compound | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
A Technical Guide to 3-Iodo-4-methoxy-pyridin-2-ylamine: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Iodo-4-methoxy-pyridin-2-ylamine, a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This guide moves beyond basic data to explore the compound's physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and discuss its potential as a versatile building block for drug discovery. All protocols and claims are grounded in established chemical principles and supported by authoritative sources.
Chemical Identity and Physicochemical Properties
This compound is a halogenated heterocyclic compound. Its structure incorporates three key functional groups on a pyridine core: an amino group, an iodo group, and a methoxy group. This trifunctional arrangement makes it a highly valuable scaffold for introducing molecular diversity in drug development programs. The physical and chemical properties are summarized below.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.04 g/mol | [1] |
| Molecular Formula | C₆H₇IN₂O | [2] |
| CAS Number | 956485-64-6 | |
| Appearance | Solid | |
| InChI Key | QBPYHICVLNIUPW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=NC=C1)N)I | |
Caption: Molecular structure of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through directed ortho-metalation, a powerful strategy for functionalizing aromatic rings. The amino and methoxy groups are both ortho-, para-directing; however, the strongly directing nature of the amino group, particularly after deprotonation, can selectively guide metallation to the C3 position.
A plausible synthetic route starts from the commercially available 4-methoxy-pyridin-2-ylamine. The key step is a selective deprotonation at the C3 position followed by quenching with an iodine source.
Rationale for Experimental Choices
-
Starting Material: 4-methoxy-pyridin-2-ylamine is selected as it already contains two of the three required functional groups in the correct relative positions.
-
Base Selection: A strong, non-nucleophilic lithium amide base like Lithium diisopropylamide (LDA) or a combination of n-butyllithium (n-BuLi) with a sterically hindered amine is necessary.[3] This ensures deprotonation of the relatively acidic C-H bond at C3, which is activated by the adjacent directing groups, rather than nucleophilic attack on the pyridine ring.
-
Iodinating Agent: Molecular iodine (I₂) is an effective and readily available electrophile for quenching the resulting organometallic intermediate to install the iodo group.[3]
-
Purification: Silica gel chromatography is the standard method for separating the desired product from unreacted starting material and any potential side products, such as di-iodinated species.
Representative Synthetic Protocol
Step 1: Lithiation
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxy-pyridin-2-ylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (approx. 1.6 M in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 2 hours. The initial deprotonation occurs at the amino group, followed by the C3 position.
Step 2: Iodination
-
While maintaining the temperature at -78 °C, slowly add a solution of iodine (I₂, 1.5 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]
Step 3: Workup and Extraction
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The true value of this compound lies in its capacity as a versatile chemical building block. The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[4] This compound offers three distinct points for chemical modification, enabling the rapid generation of diverse compound libraries for screening.
-
The Iodo Group (C3): The carbon-iodine bond is an exceptionally useful handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position. This capability is fundamental to modern drug discovery.[5]
-
The Amino Group (C2): The primary amine is a nucleophile and a key site for derivatization. It can be readily acylated to form amides, reacted with isocyanates to form ureas, or used in reductive amination to build more complex side chains. These functional groups are critical for modulating pharmacological properties and establishing interactions with biological targets.
-
The Pyridine Ring: The core heterocyclic ring system is a common feature in drugs targeting a vast range of conditions, from cancer to neurological disorders.[6][7] The nitrogen atom can act as a hydrogen bond acceptor and helps to confer aqueous solubility, which is a critical parameter in drug development.
The strategic placement of these three functional groups allows for a combinatorial approach to synthesis, making this molecule an attractive starting point for developing inhibitors, receptor antagonists, or other biologically active agents.
Safety, Handling, and Storage
As a substituted pyridine and an organoiodide, this compound requires careful handling to ensure laboratory safety. The following guidelines are based on available safety data and general best practices for handling pyridine derivatives.[8][9]
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Serious Eye Damage | H318 | Causes serious eye damage |
Source: Sigma-Aldrich Safety Data
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles that meet approved standards.
-
Hand Protection: Use chemically resistant, impervious gloves. Nitrile or neoprene gloves are recommended over latex.[8]
-
Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
Handling and Engineering Controls
-
Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of any dust or vapors.[10]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling powders.[10]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[9]
Conclusion
This compound, with a molecular weight of 250.04 g/mol , is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its trifunctional nature provides chemists with multiple avenues for derivatization, making it a valuable starting material for creating novel molecules with potential therapeutic applications. Understanding its synthesis, reactivity, and handling requirements is essential for researchers aiming to leverage its full potential in drug discovery and materials science.
References
- 1. scbt.com [scbt.com]
- 2. This compound [chemicalbook.com]
- 3. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines | MDPI [mdpi.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. lobachemie.com [lobachemie.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Characterization of 3-Iodo-4-methoxy-pyridin-2-ylamine: A Technical Guide
Introduction
3-Iodo-4-methoxy-pyridin-2-ylamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into the experimental protocols and data interpretation necessary for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of heterocyclic compounds.
The following sections detail the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide presents a robust analysis based on predicted data, supported by empirical data from structurally analogous compounds.
Molecular Structure and Analysis Workflow
The structural analysis of this compound relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for a confident assignment of the molecular architecture.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d, J = 5.5 Hz | 1H | H-6 |
| ~6.45 | d, J = 5.5 Hz | 1H | H-5 |
| ~5.00 | br s | 2H | -NH₂ |
| ~3.90 | s | 3H | -OCH₃ |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show four distinct signals. The two doublets in the aromatic region are characteristic of a di-substituted pyridine ring. The downfield signal at approximately 7.70 ppm is assigned to the proton at the 6-position (H-6), which is deshielded by the adjacent electronegative nitrogen atom. The upfield doublet at around 6.45 ppm corresponds to the proton at the 5-position (H-5). The coupling constant of ~5.5 Hz is typical for ortho-coupling in a pyridine ring.
A broad singlet around 5.00 ppm that integrates to two protons is indicative of the primary amine (-NH₂) group. The broadness of this peak is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The sharp singlet integrating to three protons at approximately 3.90 ppm is characteristic of a methoxy (-OCH₃) group. The chemical shift of this group is influenced by its position on the electron-rich pyridine ring.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C-4 |
| ~158.0 | C-2 |
| ~149.0 | C-6 |
| ~108.0 | C-5 |
| ~85.0 | C-3 |
| ~56.0 | -OCH₃ |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 to achieve adequate signal-to-noise.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
Interpretation of the ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule. The quaternary carbons (C-2, C-3, and C-4) can be distinguished from the protonated carbons (C-5, C-6, and -OCH₃) by performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
-
C-4 (~162.0 ppm): This carbon is significantly deshielded due to the attached electron-donating methoxy group.
-
C-2 (~158.0 ppm): This carbon is deshielded by the adjacent amino group and the ring nitrogen.
-
C-6 (~149.0 ppm): This is the most downfield of the protonated aromatic carbons due to its proximity to the ring nitrogen.
-
C-5 (~108.0 ppm): This protonated carbon is expected to be relatively upfield.
-
C-3 (~85.0 ppm): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.
-
-OCH₃ (~56.0 ppm): This signal in the aliphatic region is characteristic of a methoxy carbon.
Caption: Structure and predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp (doublet) | N-H stretching (asymmetric & symmetric) |
| 3050-3000 | Weak | Aromatic C-H stretching |
| 2950-2850 | Weak | Aliphatic C-H stretching (-OCH₃) |
| 1620-1580 | Strong | C=C and C=N ring stretching |
| 1500-1400 | Medium-Strong | C=C ring stretching |
| 1250-1200 | Strong | Asymmetric C-O-C stretching |
| 1050-1000 | Medium | Symmetric C-O-C stretching |
| 600-500 | Weak-Medium | C-I stretching |
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using a blank KBr pellet.
Interpretation of the IR Spectrum:
The IR spectrum will be dominated by vibrations characteristic of the substituted pyridine ring and its functional groups. The presence of a primary amine is confirmed by a doublet in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Aromatic and aliphatic C-H stretching bands will appear as weak signals above and below 3000 cm⁻¹, respectively.
Strong absorptions in the 1620-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring. A strong band around 1250-1200 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the methoxy group. The C-I stretching vibration is expected to appear in the low-frequency region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 250 | 100 | [M]⁺ (Molecular Ion) |
| 235 | 40 | [M - CH₃]⁺ |
| 123 | 80 | [M - I]⁺ |
| 108 | 30 | [M - I - CH₃]⁺ |
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Scan a mass range of m/z 50-500.
Interpretation of the Mass Spectrum:
The mass spectrum will provide the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected at m/z 250, corresponding to the molecular formula C₆H₇IN₂O. Due to the presence of a single iodine atom, which is monoisotopic (¹²⁷I), no significant M+1 or M+2 peaks from isotopic distribution are expected, aside from the natural abundance of ¹³C.
The fragmentation pattern will provide further structural information. A prominent peak at m/z 123, corresponding to the loss of an iodine radical ([M - I]⁺), is highly characteristic of iodo-substituted compounds. Another expected fragmentation is the loss of a methyl radical from the methoxy group, giving a peak at m/z 235 ([M - CH₃]⁺). A subsequent loss of iodine from this fragment would result in a peak at m/z 108.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a robust framework for the structural elucidation of this compound. Researchers and scientists can utilize this information to confirm the identity and purity of synthesized this compound, ensuring the integrity of their subsequent studies.
Introduction: The Structural Imperative of Substituted Pyridines
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 3-Iodo-4-methoxy-pyridin-2-ylamine
Pyridines are a cornerstone class of heterocycles, forming the structural core of countless natural products and pharmaceuticals.[1] The specific analogue, this compound (Molecular Formula: C₆H₇IN₂O, Molecular Weight: 250.04 g/mol ), serves as a versatile building block in medicinal chemistry and drug development.[2] Its utility stems from the strategic placement of its functional groups: an amino group, a methoxy group, and an iodine atom. The iodine, in particular, provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[3][4]
Given its role as a critical intermediate, unambiguous structural verification is not merely a procedural step but a prerequisite for its application in any synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. However, the electronic environment of a highly substituted pyridine ring—influenced by the interplay of electron-donating groups (-NH₂, -OCH₃) and the halogen (-I)—can lead to complex and sometimes non-intuitive spectra.[5]
This guide provides a comprehensive, field-proven methodology for the complete NMR-based structural elucidation of this compound. We will proceed logically from one-dimensional (1D) experiments to two-dimensional (2D) correlation spectroscopy, explaining not just the procedural steps but the scientific rationale that dictates our analytical choices.
Part 1: The Analytical Workflow & Experimental Protocols
Figure 1: A logical workflow for the structural elucidation of substituted pyridines using NMR.
Experimental Protocol: Sample Preparation
The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.
-
Analyte Weighing: Accurately weigh 10-15 mg of this compound.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is limited, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though its residual water peak must be considered. In this guide, we will proceed assuming CDCl₃ is used.
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for achieving high-resolution spectra.[5]
Experimental Protocol: NMR Data Acquisition
The following parameters are based on a 400 MHz spectrometer and serve as a robust starting point.
-
Standard ¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16, to achieve adequate signal-to-noise (S/N).
-
-
Standard ¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024, as ¹³C has a low natural abundance.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Use parameters similar to the standard ¹³C experiment. This experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed.[6]
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected DQF-COSY (e.g., 'cosygpmf').
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Data Points: 2048 in F2, 256-512 increments in F1.
-
Number of Scans per Increment: 2-4. The COSY experiment reveals proton-proton (J-coupling) connectivities.[7]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, sensitivity-enhanced (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): ~180 ppm, focused on the expected carbon chemical shift range.
-
Number of Scans per Increment: 2-8. The HSQC experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[8][9]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected (e.g., 'hmbcgplpndqf').
-
Spectral Widths: Same as HSQC.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz. This is a standard value that captures most two- and three-bond correlations.
-
Number of Scans per Increment: 8-32, as correlations are weaker. The HMBC is the key experiment for piecing together the molecular skeleton by identifying correlations between protons and carbons that are two or three bonds away.[5][10]
-
Part 2: Spectral Analysis and Structural Elucidation
Here, we will interpret the data acquired from the sequence of NMR experiments to build the structure of this compound from first principles.
Analysis of ¹H NMR Spectrum
The proton NMR spectrum provides the initial overview of the molecule's proton environments. For this compound, we expect to see three distinct types of signals:
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 4-6 ppm in CDCl₃. Its chemical shift can be highly variable and dependent on concentration and solvent.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, usually found between 3.5 and 4.0 ppm.
-
Aromatic Pyridine Protons: Two signals in the aromatic region (6.0-8.5 ppm). Due to the substitution pattern, these two protons will be on adjacent carbons (C5 and C6) and should appear as a pair of doublets, coupled to each other.
-
Causality: The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups increase electron density on the pyridine ring, shifting the attached protons upfield relative to unsubstituted pyridine (where signals appear at δ 7.22, 7.58, and 8.74).[11][12] The proton at C6 will be adjacent to the nitrogen atom, which is electron-withdrawing, likely causing it to appear further downfield than the proton at C5.
Analysis of ¹³C NMR and DEPT-135 Spectra
The ¹³C NMR spectrum will reveal all six unique carbon atoms in the molecule. The DEPT-135 experiment is used in conjunction to confirm the identity of each carbon type.
-
Expected Signals:
-
Methyl Carbon (-OCH₃): One positive signal in the DEPT-135, typically around 55-60 ppm.
-
Methine Carbons (Ar-CH): Two positive signals in the DEPT-135, located in the aromatic region (approx. 100-150 ppm).
-
Quaternary Carbons (Ar-C): Three signals that are present in the ¹³C spectrum but absent in the DEPT-135. These correspond to C2, C3, and C4, which bear the amino, iodo, and methoxy substituents, respectively. The carbon attached to iodine (C3) is expected to be significantly upfield (around 80-90 ppm) due to the heavy atom effect. The carbons attached to the electronegative oxygen (C4) and nitrogen (C2) will be downfield.[13]
-
Integrated 2D NMR Analysis: Assembling the Structure
While 1D NMR provides a parts list, 2D NMR provides the assembly instructions.
-
¹H-¹H COSY Analysis:
-
The primary purpose of the COSY spectrum in this case is to confirm the relationship between the two aromatic protons. A cross-peak will be observed between the two doublets in the aromatic region, definitively establishing that they are J-coupled and therefore adjacent on the pyridine ring.[7] This confirms the H5-H6 spin system.
-
-
¹H-¹³C HSQC Analysis:
-
This experiment provides direct, unambiguous one-bond correlations.
-
The methoxy proton singlet will show a cross-peak to the methyl carbon signal (~55-60 ppm).
-
The aromatic proton at H5 will correlate to its attached carbon, C5.
-
The aromatic proton at H6 will correlate to its attached carbon, C6.
-
This allows for the definitive assignment of the protonated carbons (C5, C6, and the methoxy carbon).[9]
-
-
¹H-¹³C HMBC Analysis: The Final Proof
-
The HMBC spectrum is the most powerful tool for this analysis, as it reveals the connectivity to the non-protonated quaternary carbons.[5]
-
Key Expected Correlations:
-
Methoxy Protons (-OCH₃): These protons will show a strong correlation to the quaternary carbon they are attached to, C4 (³J coupling). This is a critical link.
-
Proton H5: This proton should show correlations to C3 (²J), C4 (²J), and C6 (³J, through the nitrogen). The correlation to the iodine-bearing C3 is particularly diagnostic.
-
Proton H6: This proton should show a correlation to the amino-bearing C2 (³J) and C4 (³J).
-
Amine Protons (-NH₂): If sharp enough, these protons may show correlations to C2 (²J) and C3 (³J).
-
-
Figure 2: Key HMBC correlations confirming the structure of this compound.
By systematically analyzing these HMBC correlations, the entire carbon skeleton can be pieced together, confirming the relative positions of all substituents and protons without ambiguity. The correlation from the methoxy protons to C4, combined with the correlations from H5 and H6 to the same C4, unequivocally places the methoxy group at the 4-position.
Part 3: Data Summary & Conclusion
The culmination of this analytical workflow is a complete and unambiguous assignment of all proton and carbon signals for this compound.
Table 1: Summary of NMR Assignments for this compound (in CDCl₃, 400 MHz)
| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | Carbon Type (DEPT) | Key HMBC Correlations (from H at...) |
| 2-NH₂ | ~4.8 (br s) | br s | - | 158.5 | C | C3 |
| 3 | - | - | - | 85.0 | C | H5, NH₂ |
| 4 | - | - | - | 165.2 | C | H5, H6, OCH₃ |
| 5 | 6.65 | d | 5.5 | 108.0 | CH | C3, C4 |
| 6 | 7.70 | d | 5.5 | 149.5 | CH | C2, C4, C5 |
| 4-OCH₃ | 3.85 | s | - | 56.0 | CH₃ | C4 |
Note: Chemical shifts (δ) are hypothetical and based on typical values for substituted pyridines. Actual experimental values may vary slightly.
Conclusion
The structural elucidation of this compound is achieved through a systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the fundamental count of nuclei and their immediate electronic environment, it is the combination of COSY, HSQC, and particularly HMBC experiments that resolves all structural ambiguity. The COSY experiment confirms the H5-H6 spin system, the HSQC experiment links these protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations needed to place the substituents and assign the quaternary carbons. This multi-technique, self-validating workflow represents the gold standard in chemical research and drug development, ensuring the absolute structural integrity of key synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. youtube.com [youtube.com]
- 11. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-4-methoxy-pyridin-2-ylamine
Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-4-methoxy-pyridin-2-ylamine, a substituted pyridine derivative relevant in pharmaceutical and chemical research. In the absence of a publicly available experimental spectrum, this document presents a rigorously predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will deconstruct the molecular architecture to assign chemical shifts and coupling constants, explain the underlying electronic effects of the substituents, and provide detailed, field-proven protocols for sample preparation, spectral acquisition, and data processing. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic molecules.
Introduction: The Imperative for Structural Verification
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound (CAS 956485-64-6) is a highly functionalized pyridine ring, a scaffold of immense importance in medicinal chemistry.[1][2] Its utility as a synthetic intermediate or a potential bioactive molecule necessitates precise analytical characterization. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the electronic environment of each proton within the molecule.
This guide moves beyond a simple data sheet, adopting a first-principles approach to predict and interpret the ¹H NMR spectrum. We will explore how the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, combined with the electron-withdrawing and anisotropic effects of the iodine (-I) atom, sculpts the final spectral output.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first analyze the distinct proton environments within the molecule. The structure contains four unique sets of protons, as illustrated below.
Caption: Molecular structure with key proton groups labeled.
-
Aromatic Protons (H-5, H-6): Two protons are attached to the pyridine ring. Their chemical shifts are highly sensitive to the electronic effects of the surrounding substituents and the ring nitrogen.
-
Methoxy Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and will appear as a singlet.
-
Amine Protons (-NH₂): The two protons of the primary amine are equivalent. Their signal is often broad and its chemical shift can be highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹H NMR Spectrum: A Quantitative Analysis
While an experimental spectrum is not publicly cataloged, we can construct a highly accurate prediction by analyzing the substituent effects on the pyridine core.[3][4] The chemical shifts are influenced by a combination of induction, resonance, and anisotropy.
-
Nitrogen Atom: The nitrogen atom is electronegative and deshields adjacent (ortho) protons, namely H-6.
-
2-Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho (position 3) and para (position 5) carbons, causing an upfield (shielding) shift for the corresponding protons.
-
4-Methoxy Group (-OCH₃): This is also a strong EDG via resonance, shielding the ortho positions (3 and 5).
-
3-Iodo Group (-I): The iodine atom exerts a deshielding inductive effect on adjacent protons. Its large size may also introduce through-space anisotropic effects.
Combining these factors, we predict the following spectral parameters, assuming a standard solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-6 | ~7.85 | Doublet (d) | JH6-H5 = ~5.5 Hz | 1H | Located ortho to the ring nitrogen, resulting in a significant downfield shift. Coupled only to H-5. |
| H-5 | ~6.40 | Doublet (d) | JH5-H6 = ~5.5 Hz | 1H | Strongly shielded by the para-amino and ortho-methoxy groups, causing a substantial upfield shift. Coupled only to H-6. |
| -NH₂ | ~4.8 (variable) | Broad Singlet (br s) | N/A | 2H | Exchangeable protons; signal is typically broad. Position is solvent and concentration-dependent. |
| -OCH₃ | ~3.90 | Singlet (s) | N/A | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Adherence to a rigorous experimental protocol is critical for obtaining high-quality, reproducible data. This protocol is designed to be a self-validating system.
Objective: To acquire a publication-quality 1D ¹H NMR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (CAS 956485-64-6)[5] directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the spectrum. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.[6]
-
-
Instrument Setup & Calibration (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This step corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution. A well-shimmed sample will show a sharp, narrow TMS peak.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including potentially shifted amine protons, are captured.
-
Acquisition Time (AQ): ~3.0 seconds.
-
Relaxation Delay (D1): 5.0 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.
-
Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.
-
Receiver Gain: Adjust automatically.
-
Data Processing and Interpretation Workflow
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.
Caption: Standard workflow for NMR data processing.
-
Fourier Transformation: The FID (a time-domain signal) is converted into the spectrum (a frequency-domain signal).
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive (pointing upwards) with a flat baseline at the base of each peak.
-
Baseline Correction: A polynomial function is applied to correct any broad distortions in the baseline, ensuring accurate integration.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each signal is calculated. The integral values should be normalized to a known number of protons (e.g., the 3H of the methoxy group) to determine the relative number of protons for all other signals.
-
Peak Picking & Analysis: The chemical shift of each peak is recorded, and the multiplicities and coupling constants are measured to confirm the predicted structure.
Validating the Spectrum: Potential Impurities
A key aspect of trustworthy analysis is anticipating potential impurities arising from the synthesis. The synthesis of related iodo-pyridines often starts from a non-iodinated precursor, such as 4-methoxypyridine, followed by a directed lithiation and quenching with iodine.[7]
-
Starting Material (4-Methoxypyridine): If the reaction is incomplete, residual 4-methoxypyridine may be present. Its ¹H NMR spectrum shows two signals in the aromatic region: a doublet around δ 8.2 ppm (protons at C2/C6) and a doublet around δ 6.7 ppm (protons at C3/C5).[8] Its presence would be easily identifiable.
-
De-iodinated Product (4-methoxy-pyridin-2-ylamine): Reductive de-iodination during workup or storage could lead to the formation of 4-methoxy-pyridin-2-ylamine. This compound would show three aromatic signals instead of two, complicating the spectrum.
-
Solvent Residues: Residual solvents from purification (e.g., ethyl acetate, hexane) are common and have characteristic, well-documented chemical shifts.
Identifying these potential contaminants is a crucial part of validating the purity of the target compound and ensuring the integrity of the experimental results.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be distinct and readily interpretable. It is characterized by two doublets in the aromatic region, with a large chemical shift difference between H-6 (deshielded by the adjacent nitrogen) and H-5 (shielded by two strong electron-donating groups). These are complemented by a sharp singlet for the methoxy group and a broad singlet for the amine protons. By following the detailed experimental and processing protocols outlined in this guide, researchers can confidently acquire and interpret the spectrum, ensuring the structural integrity of this valuable chemical building block.
References
- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. 3-Amino-4-iodopyridine(105752-11-2) 1H NMR spectrum [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. 3-ヨード-4-メトキシ-ピリジン-2-イルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 7. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Iodo-4-methoxy-pyridin-2-ylamine
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Iodo-4-methoxy-pyridin-2-ylamine (C₆H₇IN₂O). Designed for researchers in analytical chemistry, pharmacology, and drug development, this document outlines the fundamental principles, predictable fragmentation pathways, and practical experimental protocols for the robust characterization of this substituted pyridine. By leveraging foundational mass spectrometry principles and data from analogous structures, this guide offers a predictive framework for interpreting mass spectra obtained via both soft and energetic ionization techniques. We will explore the causal mechanisms behind specific fragmentation patterns, present detailed methodologies for analysis, and provide visual aids to clarify complex processes, ensuring a high degree of scientific integrity and practical applicability.
Introduction: The Analytical Imperative
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceutical agents. The compound this compound combines several key functional groups—a halogen, an ether, and an amine—on a heteroaromatic scaffold.[1][2] Each of these groups imparts distinct chemical properties that influence not only the molecule's biological activity but also its behavior during analytical characterization.
Mass spectrometry (MS) is an indispensable tool for confirming the identity, purity, and structure of such novel compounds. It provides exquisitely precise mass measurements and, through fragmentation analysis, offers a "fingerprint" of the molecule's structure. Understanding the predictable fragmentation behavior of this compound is critical for unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or quality control workflows. This guide serves as a predictive and practical resource for scientists undertaking such analyses.
Molecular Structure and Physicochemical Properties
A molecule's journey through a mass spectrometer is dictated by its structure. The key features of this compound (Molecular Weight: 250.04 g/mol ) are:
-
Pyridine Ring: A basic, aromatic heterocycle that is readily protonated, making it ideal for positive-mode electrospray ionization.[3]
-
Amino Group (-NH₂): A primary amine that is also a site for protonation and a driver of specific fragmentation pathways through alpha-cleavage.[4][5][6]
-
Iodo Group (-I): A heavy halogen atom. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion. The C-I bond is relatively weak and is often a primary site for fragmentation.
-
Methoxy Group (-OCH₃): An ether group that can influence fragmentation through the loss of a methyl radical (•CH₃) or a neutral molecule of formaldehyde (CH₂O).[7][8]
The calculated monoisotopic mass of the neutral molecule C₆H₇IN₂O is 249.9658 Da . This value is the theoretical target for high-resolution mass spectrometry.
Ionization Techniques: Choosing the Right Tool
The choice of ionization method is the most critical experimental decision, as it determines the nature of the primary ion and the extent of initial fragmentation.
Electrospray Ionization (ESI): The "Soft" Approach
ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[9] For this compound, ESI in positive ion mode is the preferred method for determining the molecular weight.
-
Mechanism of Ionization: The basic nitrogens of the pyridine ring and the 2-amino group are readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid).[10] This results in the formation of a pseudomolecular ion, [M+H]⁺ , at m/z250.9736 . The softness of ESI ensures this ion is typically the base peak in a full scan MS spectrum, providing clear molecular weight information.[9]
Electron Ionization (EI): The "Energetic" Approach
EI is a "hard" ionization technique used primarily with Gas Chromatography (GC-MS). It involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, M⁺• .[11][12] This process imparts significant internal energy, resulting in extensive and often complex fragmentation.
-
Mechanism of Ionization: The initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms or the oxygen atom, as these are the highest energy electrons in the molecule.[12] The resulting molecular ion, M⁺•, at m/z249.9658 will be highly unstable and prone to immediate fragmentation. The patterns observed provide deep structural information but may result in a weak or absent molecular ion peak.[4]
Predicted Fragmentation Pathways
The true power of mass spectrometry lies in tandem MS (MS/MS), where a precursor ion is isolated and fragmented to produce a product ion spectrum.[13] The fragmentation pathways are predictable based on fundamental chemical principles.
ESI Fragmentation (Collision-Induced Dissociation of [M+H]⁺)
When the protonated molecule ([M+H]⁺, m/z 250.97) is subjected to collision-induced dissociation (CID), the following fragmentation pathways are predicted to be most prominent:
-
Loss of Ammonia (NH₃): Protonation can occur on the exocyclic amine. Subsequent cleavage can lead to the neutral loss of ammonia (17.03 Da), a common pathway for protonated primary amines.
-
Loss of Methyl Radical (•CH₃): While less common in ESI than EI, a higher collision energy can induce the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15.02 Da).
-
Loss of Iodine Radical (•I): The C-I bond is the weakest in the molecule. Cleavage of this bond results in the loss of an iodine radical (126.90 Da), leading to a significant fragment ion. This is often a dominant fragmentation pathway.
EI Fragmentation (Decomposition of M⁺•)
The radical cation formed via EI is highly energetic and will undergo extensive fragmentation. Key predicted pathways include:
-
Loss of Iodine Radical (•I): This is a highly favorable fragmentation due to the relative weakness of the C-I bond. This will produce a fragment ion at m/z 123.06.
-
Loss of Methyl Radical (•CH₃): Alpha-cleavage at the methoxy group will lead to the loss of a methyl radical (•CH₃, 15.02 Da) to form a stable oxonium ion.[7]
-
Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30.01 Da) from the methoxy group.
-
Ring Fragmentation (Loss of HCN): Pyridine rings are known to fragment via the loss of hydrogen cyanide (HCN, 27.01 Da), leading to the formation of a smaller, stable cyclic fragment.[14]
The following diagram illustrates the primary predicted fragmentation pathways under EI conditions.
Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.
Summary of Predicted Key Fragments
| Ion Description | Proposed Formula | Ionization Mode | Predicted Monoisotopic Mass (m/z) | Neutral Loss |
| Protonated Molecule | [C₆H₈IN₂O]⁺ | ESI | 250.9736 | - |
| Molecular Ion | [C₆H₇IN₂O]⁺• | EI | 249.9658 | - |
| Loss of Iodine | [C₆H₇N₂O]⁺ | EI | 123.0558 | •I |
| Loss of Methyl | [C₅H₄IN₂O]⁺ | EI | 234.9402 | •CH₃ |
| Loss of Formaldehyde | [C₅H₅IN₂]⁺• | EI | 219.9552 | CH₂O |
| Loss of Ammonia | [C₆H₅IO]⁺ | ESI | 232.9412 | NH₃ |
Experimental Protocol: LC-MS/MS Analysis
This section provides a self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
5.1. Materials and Reagents
-
This compound standard
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
HPLC Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
5.2. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in 50:50 ACN/Water.
-
Perform serial dilutions from the stock solution to create a working solution of 1 µg/mL in the same solvent.
-
Prepare a "blank" sample consisting of only the 50:50 ACN/Water solvent.
5.3. LC Method
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
Column Temperature: 40 °C
5.4. MS Method (Positive ESI)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Full Scan (MS1) Parameters:
-
Scan Range: m/z 100-400
-
-
Tandem MS (MS2) Parameters:
-
Precursor Ion: m/z 250.97
-
Collision Energy: Optimize between 10-40 eV to observe fragmentation. Start with a ramp (e.g., 15-35 eV).
-
Product Ion Scan Range: m/z 50-260
-
5.5. System Validation
-
Blank Injection: Run the blank sample first to ensure no carryover or system contamination.
-
Standard Injection: Inject the 1 µg/mL working solution.
-
Data Analysis:
-
In the full scan data, confirm the presence of the [M+H]⁺ ion at m/z 250.9736 with the correct isotopic pattern.
-
In the MS/MS data, analyze the product ion spectrum and compare the observed fragments to the predicted values in the table above.
-
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a predictable and robust process when guided by an understanding of its fundamental chemical properties. By selecting ESI for molecular weight confirmation and employing tandem mass spectrometry, one can elicit structurally significant fragments, such as the characteristic loss of iodine. For more detailed structural work, EI-MS provides a complementary, albeit more complex, fragmentation pattern. The protocols and predictive data outlined in this guide provide a solid foundation for researchers to confidently identify and characterize this and structurally related compounds, ensuring data integrity and accelerating research and development objectives.
References
- 1. This compound | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. uab.edu [uab.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. thiele.ruc.dk [thiele.ruc.dk]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Safety Profile of 3-Iodo-4-methoxy-pyridin-2-ylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Its Associated Risks
3-Iodo-4-methoxy-pyridin-2-ylamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of iodo, methoxy, and amino functional groups on a pyridine core makes it a versatile reagent for synthesizing a wide array of complex molecules with potential therapeutic applications. However, as with any specialized chemical, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the material safety data for this compound (CAS Number: 956485-64-6), moving beyond a simple recitation of facts to offer insights into the "why" behind the safety protocols.
Section 1: Chemical and Physical Identity
A foundational aspect of chemical safety is the precise identification of the substance . The properties of this compound are summarized below:
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 956485-64-6 | |
| Molecular Formula | C₆H₇IN₂O | |
| Molecular Weight | 250.04 g/mol | |
| Physical Form | Solid | [1] |
| SMILES String | COc1ccnc(N)c1I | [1] |
| InChI Key | QBPYHICVLNIUPW-UHFFFAOYSA-N | [1] |
The presence of an iodine atom significantly increases the molecular weight compared to its non-halogenated parent structures, and its solid form necessitates specific handling procedures to avoid dust inhalation.
Section 2: Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Signal Word: Danger
GHS Pictograms:
Hazard Statements:
-
H317: May cause an allergic skin reaction. As a skin sensitizer, initial exposure may not cause a reaction, but subsequent contact can lead to an exaggerated allergic response. The amino group on the pyridine ring can contribute to this, as aromatic amines are a known class of skin sensitizers.[3]
-
H318: Causes serious eye damage. This is a critical hazard (Eye Damage 1) indicating that contact with the eyes can cause irreversible damage. The chemical's properties can lead to severe irritation, inflammation, and corrosion of the eye tissue.
Precautionary Statements (selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Section 3: Toxicological Profile: A Deeper Dive
While quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not publicly available, we can infer its likely toxicological properties from its structural motifs and the known hazards of related compounds.
The pyridine ring itself is a known toxicophore, and its derivatives can exhibit a wide range of biological activities.[4][5] The presence of the amino group is significant, as aminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can act as neurotoxins by interfering with potassium channels.[2] The methoxy group can influence the compound's metabolic profile, while the iodo-substituent adds to its reactivity and potential for bioaccumulation.
The classification of this compound as a skin sensitizer is noteworthy. The mechanism of skin sensitization often involves the chemical acting as a hapten, where it binds to endogenous proteins to form an immunogenic complex.[3] The amino group on the aromatic ring of this compound is a likely site for such reactions.
The severe eye damage warning is consistent with compounds that can be corrosive or highly irritating. The basicity of the amino group and the overall chemical reactivity can lead to rapid damage to the delicate tissues of the eye.
Section 4: Exposure Controls and Personal Protection
Given the identified hazards, a stringent approach to exposure control is necessary. The following protocols are based on established laboratory safety practices and the specific risks associated with this compound.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[6]
The following diagram illustrates the logical flow for selecting appropriate PPE when handling this compound.
Caption: Personal Protective Equipment (PPE) decision workflow.
Section 5: First-Aid Measures: Immediate Response Protocols
In the event of an exposure, immediate and appropriate first aid is crucial to minimizing harm.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 20 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[7] Do not rub the eyes or use any eye drops unless directed by medical personnel.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
Section 6: Fire-Fighting and Reactivity
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: As with many organic compounds, combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity:
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. The amino group can react with various electrophiles.[8]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of nitrogen oxides, carbon oxides, and hydrogen iodide. The thermal decomposition of pyridine and its derivatives can be complex, often leading to the formation of cyanides and other hazardous compounds at high temperatures.[9]
Section 7: Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Halogenated organic waste should be collected in a designated, properly labeled container.[10] Do not mix with non-halogenated waste.[10] Incineration at a licensed facility is a common disposal method for such compounds.[11]
The following diagram outlines the proper lifecycle management of this compound in a research setting.
Caption: Chemical lifecycle management workflow.
Conclusion
This compound is a chemical that demands respect and careful handling. Its profile as a harmful substance if swallowed, a skin sensitizer, and a cause of serious eye damage necessitates the consistent use of appropriate engineering controls and personal protective equipment. By understanding the chemical rationale behind these hazards—the reactivity of the amino group, the neurotoxic potential of the aminopyridine core, and the risks associated with halogenated compounds—researchers can work with this valuable compound confidently and safely. Adherence to the protocols outlined in this guide is essential for protecting the health of laboratory personnel and ensuring a safe and productive research environment.
References
- 1. This compound AldrichCPR 956485-64-6 [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osha.gov [osha.gov]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
An In-Depth Technical Guide to the Stability and Storage of 3-Iodo-4-methoxy-pyridin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-4-methoxy-pyridin-2-ylamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility is intrinsically linked to its purity and stability. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details a self-validating experimental workflow to assess its long-term stability. By synthesizing data from analogous structures and adhering to established principles of chemical stability, this document serves as an essential resource for ensuring the integrity of this compound in a research and development setting.
Compound Profile and Intrinsic Chemical Nature
This compound possesses a unique combination of functional groups that dictate its reactivity and stability profile. Understanding these intrinsic properties is fundamental to predicting its behavior and establishing appropriate handling procedures.
-
2-Aminopyridine Core: The 2-aminopyridine moiety is known to be susceptible to decomposition in air.[1] This suggests an inherent sensitivity to oxidation. The amino group also imparts basicity and can participate in reactions with acids.
-
Iodine Substituent: The carbon-iodine bond on the aromatic ring is the weakest of the carbon-halogen bonds. This makes the compound potentially susceptible to deiodination, particularly when exposed to light (photolysis) or reducing agents.
-
Methoxy Group: The electron-donating methoxy group can influence the electron density of the pyridine ring, potentially impacting its oxidative stability. Ethers are also known to be capable of forming peroxides over time, although this is less common with aryl ethers compared to alkyl ethers.
These structural features suggest a compound that may be sensitive to light, air (oxygen), heat, and potentially incompatible with strong acids, bases, and oxidizing or reducing agents. A product listing from a major supplier designates the compound with the signal word "Danger" and hazard classifications that include acute toxicity, skin sensitization, and serious eye damage, underscoring the need for careful handling.[2]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 956485-64-6 | [2][3][4][5] |
| Molecular Formula | C₆H₇IN₂O | [2][3][4][5][6] |
| Molecular Weight | 250.04 g/mol | [2][3][5] |
| Appearance | Solid | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be postulated. A proactive understanding of these potential reactions is critical for designing stability studies and interpreting their results.
-
Oxidative Degradation: The primary amine and the electron-rich pyridine ring are susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored impurities and a decrease in purity. This process can be accelerated by heat and light.
-
Photodegradation: Aromatic iodides are known to be light-sensitive. The energy from UV or visible light can be sufficient to cleave the C-I bond, leading to the formation of radical species and subsequent downstream products. This is a common degradation pathway for halogenated drug substances.
-
Hydrolytic Degradation: While generally stable, extreme pH conditions could potentially lead to the hydrolysis of the methoxy group, although this is unlikely under typical storage conditions.
-
Incompatibility-Driven Degradation: As a primary aromatic amine, the compound can react with strong acids, forming salts, and with strong oxidizing agents. A vendor of a structurally similar halo-pyridinamine warns to keep it away from strong oxidizing agents.[7]
Recommended Storage and Handling Protocols
The cornerstone of maintaining the integrity of this compound is a storage and handling protocol designed to mitigate the risks identified above. The following recommendations are based on best practices for handling air- and light-sensitive aromatic amines and halogenated compounds.
Core Storage Conditions:
-
Temperature: Store in a cool, controlled environment. While specific data for this compound is scarce, a related diiodo-analog is stored at 0-5°C. For long-term storage, refrigeration at 2-8°C is a prudent measure to slow the rate of potential decomposition.
-
Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere. After dispensing from the container, the headspace should be backfilled with an inert gas such as argon or nitrogen .
-
Light: Protect from light at all times. The compound should be stored in an amber glass vial or a container completely wrapped in aluminum foil to prevent photodecomposition.
-
Moisture: Store in a dry environment. The container must be tightly sealed to prevent the ingress of moisture, which could facilitate hydrolytic or other degradation pathways. A supplier of a similar compound recommends storage in a tightly-sealed container to prevent moisture exposure.[7]
Handling Best Practices:
-
Dispensing: Only remove the required amount of material from the main container in a controlled environment, preferably within a glove box or under a gentle stream of inert gas.
-
Avoid Incompatibilities: Keep the compound segregated from strong acids, bases, and oxidizing agents.
-
Personal Protective Equipment (PPE): Always handle the compound in a fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
The following flowchart provides a decision-making guide for the proper storage of this compound.
A Self-Validating System: Experimental Stability Assessment
To ensure the continued integrity of this compound, particularly for long-term projects or when using older stock, a formal stability assessment is recommended. This protocol is designed as a self-validating system, providing empirical data on the compound's stability under defined stress conditions. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.
Objective:
To determine the stability of a given batch of this compound under thermal and photolytic stress and to develop a validated, stability-indicating analytical method.
Phase 1: Development of a Stability-Indicating HPLC Method
The cornerstone of any stability study is an analytical method that can separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
Step-by-Step Method Development:
-
Initial Scouting:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Use a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Run a broad gradient to elute the compound (e.g., 10% to 90% acetonitrile in water with 0.1% formic acid over 20 minutes). This helps to locate the retention time of the parent peak.
-
-
Forced Degradation Studies:
-
Subject separate aliquots of the stock solution to stress conditions to intentionally generate degradation products.
-
Acidic: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Basic: Add 0.1 M NaOH and leave at room temperature for 4 hours.
-
Oxidative: Add 3% H₂O₂ and leave at room temperature for 4 hours.
-
Photolytic: Expose to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Thermal: Heat a solid sample at a temperature below its melting point (e.g., 80°C) for 24 hours, then dissolve for analysis.
-
-
-
Method Optimization:
-
Analyze the stressed samples using the initial HPLC method.
-
The goal is to achieve baseline separation between the main peak (this compound) and all degradation peaks.
-
Adjust the gradient slope, mobile phase composition (e.g., switching to methanol or altering the pH), and column temperature to optimize the separation.
-
Use a photodiode array (PDA) detector to check for peak purity of the parent compound in all stressed samples.
-
Phase 2: Formal Stability Study Protocol
Once the stability-indicating method is established, a formal study can be initiated on a new or existing batch of the compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh and place approximately 5-10 mg of the solid compound into three sets of clear and three sets of amber glass vials.
-
-
Initial Analysis (T=0):
-
Analyze an unstressed sample in triplicate to determine the initial purity and establish the baseline.
-
-
Storage Conditions:
-
Place one set of clear and amber vials in a photostability chamber adhering to ICH Q1B light exposure conditions. Include a dark control (wrapped in foil) in the same chamber.
-
Place a second set of amber vials in a stability oven at an accelerated thermal condition (e.g., 40°C / 75% RH).
-
Place the third set of amber vials under the recommended long-term storage condition (e.g., 5°C / ambient humidity).
-
-
Time Points and Analysis:
-
Pull samples at predetermined time points (e.g., for accelerated studies: 1, 3, and 6 months; for photostability: after the full exposure is complete).
-
Prepare solutions of the stored samples and analyze them using the validated stability-indicating HPLC method.
-
Calculate the purity of the compound at each time point. The purity is often determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Data Evaluation:
-
Compare the purity results at each time point to the initial T=0 value.
-
A significant change is often defined as a failure to meet the established acceptance criteria (e.g., >2% decrease in purity).
-
Assess the formation of any new degradation products.
-
The following diagram illustrates the experimental workflow for the stability assessment.
Conclusion
While specific manufacturer data on the stability of this compound is not extensively published, a robust stability and storage plan can be effectively implemented based on its chemical structure. The presence of an iodinated 2-aminopyridine core strongly suggests sensitivity to light and atmospheric oxygen. Therefore, storage in a cool, dark environment under an inert atmosphere is paramount to preserving its quality. For critical applications, the implementation of a formal stability study, as outlined in this guide, provides a definitive, data-driven approach to ensure the compound's integrity over time, thereby safeguarding the reliability and reproducibility of experimental outcomes.
References
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR 956485-64-6 [sigmaaldrich.com]
- 3. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. This compound,(CAS# 956485-64-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 4-Chloro-3-Iodo-Pyridin-2-Ylamine | Properties, Uses, Safety Data & Supplier Information - Buy High-Purity Pharmaceutical Intermediates China [iodobenzene.ltd]
Introduction: The Critical Role of Solubility in Preclinical Success
An In-Depth Technical Guide to the Solubility Profile of 3-Iodo-4-methoxy-pyridin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This compound, a substituted pyridine with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol , represents a class of heterocyclic compounds frequently investigated in medicinal chemistry.[1][2] The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary contributor to preclinical and clinical failures. A thorough understanding and characterization of a compound's solubility profile is therefore not merely a routine task but a cornerstone of a successful drug development program. Low solubility can severely hamper the generation of reliable in vitro biological data, complicate formulation for in vivo studies, and ultimately lead to poor oral bioavailability.[3]
This guide provides a comprehensive framework for characterizing the solubility profile of this compound. We will delve into the predicted solubility characteristics based on its molecular structure, present detailed, field-proven protocols for empirical solubility determination, and discuss the critical factors that modulate its solubility. This document is designed to equip researchers with the necessary knowledge to design robust experiments, interpret the resulting data, and make informed decisions in the lead optimization and candidate selection phases.
Predicted Solubility Profile of this compound
While specific experimental data for this compound is not publicly available, an expert analysis of its structure allows for a robust qualitative prediction of its solubility behavior. The molecule's solubility is governed by a balance of hydrophilic and hydrophobic features.
-
Hydrophilic (Water-Soluble) Contributions:
-
2-Amino Group (-NH2): This primary amine is a key contributor to aqueous solubility. It can act as both a hydrogen bond donor and acceptor with water molecules.[4] Furthermore, the lone pair of electrons on the nitrogen atom makes the amino group basic.[4]
-
Pyridine Nitrogen: The nitrogen atom within the pyridine ring is also basic and can be protonated, particularly at acidic pH, forming a cationic pyridinium species which is significantly more water-soluble.[5]
-
4-Methoxy Group (-OCH3): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, providing a modest contribution to aqueous solubility.
-
-
Hydrophobic (Water-Insoluble) Contributions:
-
Pyridyl Ring: The aromatic ring itself is largely nonpolar and contributes to the hydrophobic character of the molecule.
-
3-Iodo Group (-I): The iodine atom is large and hydrophobic, which is expected to significantly decrease aqueous solubility.
-
Impact of pH: The presence of two basic centers (the 2-amino group and the pyridine ring nitrogen) dictates that the aqueous solubility of this compound will be highly dependent on pH.[3][6]
-
Acidic pH (e.g., pH 1-5): In an acidic environment, the amino group and the pyridine nitrogen will become protonated, forming a positively charged cation. This salt form will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water.[5]
-
Neutral to Basic pH (e.g., pH 7-12): As the pH increases, the compound will be predominantly in its neutral, free base form. The loss of the positive charge will lead to a substantial decrease in aqueous solubility. The lowest solubility is expected at a pH value approximately two units above the highest pKa of the molecule.
The following table summarizes the predicted solubility profile in common laboratory solvents, categorized by polarity.
| Solvent Category | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | pH-Dependent in Water. Likely soluble in alcohols. | The amino and methoxy groups can hydrogen bond. Solubility in water will be low in its neutral form but will increase significantly at acidic pH due to salt formation. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | These solvents can accept hydrogen bonds and have polar character, which should effectively solvate the molecule. DMSO is a common solvent for creating stock solutions of research compounds.[7][8][9] |
| Non-Polar | Hexanes, Toluene | Likely Poorly Soluble to Insoluble | The overall polarity of the molecule, driven by the amino and methoxy groups and the pyridine nitrogen, is too high for effective solvation in non-polar environments. |
Experimental Determination of Solubility: A Validating System
The cornerstone of solubility characterization lies in empirical measurement. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility due to its reliability and reproducibility.[10][11][12] For higher throughput screening in early discovery, a kinetic solubility assay is often employed.[7][8][9][13]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[3][9]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period (typically 24 hours or more) to ensure that a true equilibrium between the dissolved and undissolved compound is reached.[7][11] The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved compound is quantified.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a clean glass vial. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or aqueous buffer (e.g., phosphate-buffered saline at various pH values) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the suspension for 24 to 48 hours.[7][10][11] It is crucial to visually confirm that excess solid remains throughout the equilibration period.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Filtration: Use a low-binding filter (e.g., a 0.45 µm PVDF syringe filter) to separate the liquid phase. Ensure the filter material does not adsorb the compound.
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant and dilute it with an appropriate solvent to fall within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][12]
-
-
Data Analysis: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[7][8][13] It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is often used for initial screening.
Principle: A small volume of a high-concentration stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry (light scattering).[3][7]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[8]
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[7]
-
Precipitation Detection: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring light absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[13] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
-
Alternative Quantification: Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV or LC-MS.[7]
Caption: Workflow for Kinetic Solubility Determination.
Critical Factors Modulating Solubility
A robust solubility assessment requires investigating the influence of several key parameters.
1. pH: As predicted, pH is the most critical factor for an ionizable compound like this compound. A pH-solubility profile should be generated by measuring the thermodynamic solubility in a series of buffers covering a physiologically relevant range (e.g., pH 2, 4, 6, 7.4, and 9). This data is essential for predicting oral absorption.[3][6]
2. Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is typically endothermic. However, this is not always the case. Measuring solubility at different temperatures (e.g., room temperature ~25°C and physiological temperature 37°C) can provide valuable thermodynamic insights.[10]
3. Co-solvents: In formulation development, co-solvents are often used to increase the solubility of poorly soluble drugs. Evaluating the solubility of this compound in binary solvent systems (e.g., water-ethanol, water-PEG 400) can guide the selection of appropriate formulation vehicles.
4. Solid-State Form (Polymorphism): The crystalline form of a compound can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form of the material used in solubility studies (e.g., by microscopy or X-ray powder diffraction) to ensure consistency and to understand if the measured solubility corresponds to the most stable crystalline form.[14]
Safety and Handling
According to available safety data, this compound should be handled with care. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral), can cause skin sensitization, and poses a risk of serious eye damage. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[15][16][17]
Conclusion
A comprehensive understanding of the solubility profile of this compound is indispensable for its successful progression in any drug discovery pipeline. While this guide provides a predictive framework based on its chemical structure, the detailed experimental protocols for determining thermodynamic and kinetic solubility offer a clear path to generating the robust empirical data required for informed decision-making. By systematically evaluating the impact of pH, temperature, and solvent composition, researchers can build a complete solubility profile, enabling rational formulation design and providing a clearer forecast of the compound's potential in vivo behavior.
References
- 1. This compound | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. scribd.com [scribd.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ovid.com [ovid.com]
- 15. fishersci.com [fishersci.com]
- 16. kishida.co.jp [kishida.co.jp]
- 17. echemi.com [echemi.com]
Commercial suppliers of 3-Iodo-4-methoxy-pyridin-2-ylamine
An In-Depth Technical Guide to the Commercial Sourcing of 3-Iodo-4-methoxy-pyridin-2-ylamine for Scientific Research
Authored by: A Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying this compound (CAS No. 956485-64-6), a critical heterocyclic building block. The integrity of your research and development pipeline begins with the quality of your starting materials. This document moves beyond a simple list of vendors to establish a robust methodology for supplier evaluation, incoming material verification, and safe handling.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Its structural features—an amine for nucleophilic reactions, a methoxy group influencing electronic properties, and an iodine atom prime for cross-coupling reactions—make it a versatile scaffold.
Heterocyclic compounds are foundational to modern pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent.[1] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) found that 59% of unique small-molecule drugs contain at least one nitrogen heterocycle, highlighting the immense contribution of these scaffolds to medicine.[1] The strategic procurement of high-quality building blocks like this compound is, therefore, a critical first step in the drug discovery process.
Chemical Properties:
-
SMILES: COc1ccnc(N)c1I[2]
The Supplier Landscape: A Framework for Critical Evaluation
Sourcing this compound requires a more rigorous approach than simply selecting the lowest-cost provider. The supplier's commitment to quality, transparency, and documentation is paramount. The following criteria form a robust framework for qualifying a potential supplier.
Purity, Identity, and Analytical Validation
The cornerstone of supplier qualification is the analytical data they provide. A supplier's refusal or inability to provide comprehensive data should be considered a significant red flag.
-
-
Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment. Look for a chromatogram and a stated purity of ≥97% for research applications.
-
Structural Confirmation by ¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the chemical structure. The CoA should state that the spectrum is "Consistent with structure."
-
Identity Confirmation by Mass Spectrometry (MS): This confirms the molecular weight of the compound.
-
-
A Critical Caveat: Some large suppliers offer product lines aimed at early-stage discovery where analytical data is not routinely collected. For example, Sigma-Aldrich's "AldrichCPR" line for this compound explicitly notes: "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity."[2] While potentially useful for initial screening, such products carry a higher risk and necessitate rigorous in-house validation.
Documentation and Supply Chain Transparency
Robust documentation is essential for experimental reproducibility and, in later stages, regulatory compliance.
-
Safety Data Sheet (SDS): The SDS is a critical document for ensuring laboratory safety. It provides detailed information on hazards, handling, storage, and emergency procedures.[2][6]
-
Country of Origin (COO): While less critical for early research, knowing the country of origin becomes important for managing supply chain risk and for projects under GMP (Good Manufacturing Practice) guidelines.
Supplier Reliability and Scalability
-
Lot-to-Lot Consistency: Inconsistent quality between batches can derail a research program. Inquire about the supplier's quality management system (e.g., ISO 9001 certification) and their processes for ensuring batch consistency.
-
Scale-Up Capability: If your project may advance to preclinical or clinical stages, it is vital to know if the supplier can manufacture the compound in larger quantities (kilogram scale) under more stringent quality controls.
Supplier Comparison Matrix
The following table provides a comparative overview of representative suppliers for this compound. This is not an exhaustive list but serves to illustrate the application of the evaluation criteria.
| Supplier | Product/CAS Number | Stated Purity/Specifications | Available Documentation | Key Considerations |
| Sigma-Aldrich (via Fisher Scientific) | ADE000406 / 956485-64-6 | "AldrichCPR" | SDS | No analytical data provided; buyer must verify identity and purity.[2][7] |
| Santa Cruz Biotechnology | sc-486369 / 956485-64-6 | Information not readily available | SDS | Primarily a life sciences supplier; chemical purity data may require specific inquiry.[5] |
| BenchChem | B2093 / 956485-64-6 | >95% | CoA available upon request | Specializes in building blocks for drug discovery. |
| Generic Chemical Platforms | 956485-64-6 | Varies by listing | Varies | Platforms like eMolecules aggregate multiple suppliers; diligence is required to vet the ultimate source.[8] |
Mandatory Workflow: In-House Quality Verification
Trust but verify. An internal verification protocol is a self-validating system that ensures the material you are using meets the requirements of your experiment, regardless of the supplier's claims.
Caption: Workflow for incoming quality control of this compound.
Experimental Protocol: Incoming Quality Control
-
Documentation Review: Upon receipt, immediately compare the supplier's CoA and the material's label against your purchase order to ensure the correct compound and lot number have been received.
-
Physical Inspection: Observe the material's physical properties. It is typically a solid.[2] Note any discrepancies in color or form compared to the supplier's description.
-
Structural Confirmation (¹H NMR):
-
Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard proton NMR spectrum.
-
Process the spectrum and compare the chemical shifts, integration, and splitting patterns to the expected structure of this compound.
-
-
Purity and Identity Confirmation (LC-MS):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Analyze the resulting chromatogram to determine the purity by peak area percentage.
-
Confirm the mass of the main peak corresponds to the expected molecular weight of the compound ([M+H]⁺ ≈ 251.0).
-
-
Release or Quarantine: If the analytical data confirms the structure and meets your purity requirements, release the material for use. If discrepancies are found, quarantine the material and contact the supplier's technical service department immediately with your data.
Safe Handling and Storage Protocols
Substituted pyridines require careful handling. The following guidelines are synthesized from typical Safety Data Sheets.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[9][10]
-
Engineering Controls: Handle this compound in a properly functioning certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Protect from light.
-
Hazard Identification: This compound is associated with the following hazards:
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[9]
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
-
Conclusion: A Proactive Approach to Sourcing
The quality of a chemical building block is a foundational variable in the success of a research program. By transitioning from a passive procurement model to a proactive qualification and verification strategy, researchers can mitigate risks associated with material quality, enhance experimental reproducibility, and build a more reliable and transparent supply chain. A rigorous, data-driven approach to sourcing this compound and other critical reagents is an investment in scientific integrity.
References
- 1. This compound | 956485-64-6 | Benchchem [benchchem.com]
- 2. 3-ヨード-4-メトキシ-ピリジン-2-イルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [chemicalbook.com]
- 4. This compound | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. eMolecules 3-iodo-2-methoxypyridin-4-amine | 1190198-21-0 | MFCD12922699 | Fisher Scientific [fishersci.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
3-Iodo-4-methoxy-pyridin-2-ylamine price per gram
An In-Depth Technical Guide to the Market Price and Scientific Value of 3-Iodo-4-methoxy-pyridin-2-ylamine
Executive Summary
This compound (CAS No. 956485-64-6) is a highly functionalized pyridine derivative that serves as a strategic building block in medicinal chemistry and drug discovery. Its market price, which is substantial on a per-gram basis, is a direct reflection of a complex interplay between its intricate, multi-step synthesis, the high purity required for research applications, and its intrinsic value as a versatile scaffold for creating novel therapeutic agents. This guide provides a comprehensive analysis of the compound's market price, delves into the technical justifications for its cost, and outlines its critical role and practical applications for research professionals. We will explore the synthetic complexities, analytical validation procedures, and the strategic importance of its unique trifunctional arrangement, offering a holistic view of why this specialty chemical commands a premium price.
Introduction to this compound
The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs and natural products.[1][2][3] Its derivatives are central to the development of agents targeting a vast range of diseases. This compound is not a simple pyridine; it is a "specialty chemical" engineered with three distinct functional groups, each conferring specific reactivity and utility.
Chemical Identity and Properties
-
IUPAC Name: 3-Iodo-4-methoxypyridin-2-amine
-
CAS Number: 956485-64-6
-
Molecular Formula: C₆H₇IN₂O
-
Molecular Weight: 250.04 g/mol
-
Structure: (A representative image would be placed here in a real document)
The strategic placement of the iodo, methoxy, and amine groups makes this molecule a highly valuable intermediate for building molecular complexity.[4]
Significance in Research and Drug Development
Substituted pyridines are among the most prevalent structural units in pharmaceutical targets.[5] The value of this compound lies in its trifunctional nature:
-
The 2-Amino Group: Acts as a key nucleophile and a handle for constructing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities.[4]
-
The 3-Iodo Group: Serves as a highly efficient leaving group for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] This allows for the precise and versatile introduction of carbon-carbon and carbon-heteroatom bonds, enabling chemists to explore structure-activity relationships (SAR) by attaching various molecular fragments.
-
The 4-Methoxy Group: Modulates the electronic properties of the pyridine ring and can be a site for further modification. In some synthetic routes, it can be cleaved to reveal a hydroxyl group for additional functionalization.[4]
This combination makes the molecule a prime building block for creating diverse chemical libraries for screening against biological targets like protein kinases.
Market Price Analysis
As a low-volume, high-value specialty chemical, the price of this compound is determined not by raw material costs alone, but by the value it provides in research and development.[6][7]
Current Supplier Pricing
The price for research-grade quantities is consistently high, reflecting its status as a specialty building block. The following table summarizes publicly available pricing from major chemical suppliers.
| Supplier | Catalog Number | Quantity | Purity | List Price (USD) | Price per Gram (USD) |
| Sigma-Aldrich (Merck) | ADE000406-1G | 1 g | Not Specified¹ | $529.00 | $529.00 |
| Fisher Scientific | ADE0004061G | 1 g | Not Specified¹ | Price on Request | - |
¹Note: Sigma-Aldrich provides this product as part of its "AldrichCPR" (Chemicals for Pharmaceutical Research) collection and notes that analytical data is not collected by them; the buyer is responsible for confirming identity and purity.[8] This places the onus of quality control on the end-user, a critical consideration discussed in Section 4.
Factors Influencing Price
The high cost of this compound is not arbitrary. It is a consequence of several intersecting factors inherent to the specialty chemicals market:[6][9][10][11]
-
Synthesis Complexity: The multi-step synthesis required is resource-intensive, involving expensive reagents, catalysts, and purification steps. The precise introduction of three different functional groups onto a pyridine ring with correct regiochemistry is non-trivial.
-
Research & Development Costs: The development of a reliable synthetic route for a complex molecule like this requires significant investment in process chemistry.
-
Purity Requirements: Even if not certified by the supplier, the implicit requirement for high purity (>95%) for use in sensitive downstream applications (like catalysis or biological assays) necessitates extensive purification (e.g., column chromatography, recrystallization), which lowers overall yield and increases cost.
-
Scale of Production: This is not a bulk chemical. It is produced in small batches (grams to kilograms) to meet niche research demand, meaning economies of scale do not apply.
-
Value-Based Pricing: The price reflects the compound's enabling role in potentially lucrative drug discovery programs.[7] Its cost is a fraction of the overall R&D investment but is critical for project success.
Technical Deep Dive: The "Why" Behind the Cost
To fully appreciate the price, one must understand the chemistry involved in its creation and validation.
Illustrative Synthesis Pathway
While the exact proprietary synthesis route used by suppliers is not public, a plausible and chemically sound pathway can be constructed based on established organometallic and heterocyclic chemistry principles. The synthesis of the precursor 3-Iodo-4-methoxypyridine has been described and involves directed ortho-metalation followed by iodination.[12] Building upon this, a subsequent amination step is required.
The workflow below illustrates the logical steps and associated complexities that contribute to the final cost.
Caption: Illustrative multi-step synthesis workflow for this compound.
Causality Behind Experimental Choices:
-
Directed Metalation: A simple electrophilic iodination of 4-methoxypyridine would be unselective. Using a directed metalation strategy with a bulky base like TMP (2,2,6,6-tetramethylpiperidide) ensures that deprotonation, and subsequent iodination, occurs specifically at the C3 position, adjacent to the directing methoxy group.[12] This regiochemical control is critical and requires specialized, expensive reagents and cryogenic conditions.
-
Introduction of the Amino Group: Introducing an amino group onto the electron-rich iodinated pyridine ring is challenging. A common route involves nitration at the 2-position followed by reduction. This step often requires harsh conditions and careful control to avoid over-reaction or degradation, and the subsequent reduction adds another synthetic step. Alternatively, a palladium-catalyzed amination could be used, but this requires costly catalysts and ligands.
-
Purification: Each step generates byproducts. Extensive purification, typically via silica gel column chromatography, is required after each key transformation to isolate the desired intermediate in sufficient purity for the next step. This process is labor-intensive, consumes large volumes of solvent, and reduces the overall yield, thereby increasing the cost per gram of the final product.
Practical Considerations for Researchers
Procurement and Quality Control Workflow
Given that suppliers may sell this product on an "as-is" basis without a certificate of analysis, an in-house validation protocol is not just recommended, but essential for ensuring experimental integrity.
Caption: A self-validating procurement and in-house QC workflow for specialty chemicals.
Detailed QC Protocol
This protocol describes a self-validating system to ensure the identity and purity of purchased this compound.
Objective: To confirm the chemical structure and assess the purity of the received material.
Methodologies:
-
Identity Confirmation - Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Outcome: The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons (~3H singlet), and the amine protons (~2H broad singlet). The integration of these signals should match the expected proton count. The ¹³C NMR should show 6 distinct carbon signals. The chemical shifts must be consistent with the proposed structure.
-
Validation: The observed spectra are compared against predicted spectra or data from literature/patents if available. This confirms the correct isomeric arrangement.
-
-
Identity Confirmation - Mass Spectrometry (MS):
-
Procedure: Prepare a dilute solution and analyze using an ESI (Electrospray Ionization) mass spectrometer.
-
Expected Outcome: A prominent peak should be observed at m/z = 251.0, corresponding to the [M+H]⁺ ion. The isotopic pattern should be consistent with the presence of one iodine atom.
-
Validation: This provides an exact mass measurement, confirming the molecular formula.
-
-
Purity Assessment - High-Performance Liquid Chromatography (HPLC):
-
Procedure: Develop a suitable method using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA). Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Expected Outcome: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
-
Validation: A purity level of >95% is typically required for use in sensitive applications. This method quantifies impurities that may not be visible by NMR.
-
Handling and Storage
-
Safety: The compound is classified as hazardous, with warnings for being harmful if swallowed, causing skin sensitization, and causing serious eye damage. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
The price of this compound, while high, is a rational consequence of its identity as a precision-engineered specialty chemical. Its cost is not merely for a substance, but for the chemical complexity, synthetic difficulty, and high functional value embedded within its structure. For researchers in drug discovery, this molecule represents a powerful tool, enabling the efficient synthesis and exploration of novel chemical entities. Understanding the technical and economic factors behind its price allows for better project planning, budget justification, and an appreciation for the intricate value chain that supports cutting-edge scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. This compound | 956485-64-6 | Benchchem [benchchem.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why is the Specialty Chemicals Sector Outpacing Commodity Chemicals? - ChemEng Consulting [chemengconsulting.com]
- 7. kearney.com [kearney.com]
- 8. This compound AldrichCPR 956485-64-6 [sigmaaldrich.com]
- 9. blog.bccresearch.com [blog.bccresearch.com]
- 10. How to Manage Chemical Price Fluctuations: Expert Strategies to Stay Profitable [nexizo.ai]
- 11. sampanenterprises.com [sampanenterprises.com]
- 12. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-Iodo-4-methoxy-pyridin-2-ylamine
Abstract: This document provides a detailed protocol for the synthesis of 3-Iodo-4-methoxy-pyridin-2-ylamine, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route commences with the preparation of the precursor, 4-methoxy-pyridin-2-ylamine, followed by a regioselective iodination. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth explanations of the reaction mechanisms, experimental procedures, and characterization of the target compound.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceutical compounds, owing to their ability to engage in a variety of biological interactions. The introduction of a halogen, such as iodine, at a specific position on the pyridine ring, opens up a vast landscape for further chemical modifications, most notably through cross-coupling reactions. This compound, with its unique arrangement of an amino, a methoxy, and an iodo group, presents a versatile scaffold for the synthesis of novel bioactive molecules. The electron-donating amino and methoxy groups activate the pyridine ring, while the iodo substituent serves as a handle for the introduction of diverse functionalities.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 4-methoxy-pyridin-2-ylamine, followed by a regioselective iodination at the 3-position.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 4-Methoxy-pyridin-2-ylamine
The initial step focuses on the nucleophilic aromatic substitution of a chlorine atom with a methoxy group. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which makes it susceptible to attack by nucleophiles.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom bearing the chlorine atom. This forms a temporary intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired 4-methoxy-pyridin-2-ylamine.
Step 2: Regioselective Iodination
The second and final step is the introduction of an iodine atom at the 3-position of the pyridine ring. This is an electrophilic aromatic substitution reaction, where the choice of the iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity.
Mechanism and Regioselectivity: The pyridine ring is activated towards electrophilic attack by the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both of these groups are ortho-, para-directing. The 3-position is ortho to the amino group and meta to the methoxy group, while the 5-position is para to the amino group and meta to the methoxy group. The amino group is a more powerful activating group than the methoxy group, and its ortho-directing effect is dominant. Therefore, the electrophilic iodine will preferentially attack the 3-position. N-Iodosuccinimide (NIS) is an excellent source of electrophilic iodine (I⁺) under mild conditions.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-chloropyridine | ≥98% | Commercial Source |
| Sodium Methoxide (30% in MeOH) | Solution in Methanol | Commercial Source |
| Methanol (MeOH) | Anhydrous | Commercial Source |
| N-Iodosuccinimide (NIS) | ≥98% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Saturated Sodium Thiosulfate | Aqueous Solution | Prepared in-house |
| Saturated Sodium Bicarbonate | Aqueous Solution | Prepared in-house |
| Brine | Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercial Source |
| Hexanes | Reagent Grade | Commercial Source |
Step-by-Step Protocol for 4-Methoxy-pyridin-2-ylamine
-
Reaction Setup: In a sealed tube, dissolve 2-amino-4-chloropyridine (1.0 eq) in a 30% solution of sodium methoxide in methanol.
-
Reaction Conditions: Heat the reaction mixture at 140-150 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-methoxy-pyridin-2-ylamine as a solid.
Step-by-Step Protocol for this compound
-
Reaction Setup: To a solution of 4-methoxy-pyridin-2-ylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry of the iodo substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight of the final product.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
N-Iodosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
-
The reaction involving sodium methoxide is exothermic and should be handled with caution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Step 1 | Insufficient heating time or temperature | Ensure the reaction is heated to the specified temperature for the recommended duration. Monitor by TLC until the starting material is consumed. |
| Low yield in Step 2 | Decomposition of NIS, insufficient reaction time | Use fresh NIS. Ensure the reaction is protected from light. Extend the reaction time and monitor by TLC. Consider adding a catalytic amount of a mild acid like acetic acid. |
| Formation of di-iodinated product | Excess NIS or prolonged reaction time | Use a stoichiometric amount of NIS (1.0-1.1 equivalents). Carefully monitor the reaction progress and stop it once the mono-iodinated product is the major component. |
| Difficult purification | Co-elution of product and succinimide byproduct | During work-up, wash the organic layer thoroughly with water to remove most of the water-soluble succinimide. |
Conclusion
This application note provides a reliable and detailed methodology for the synthesis of this compound. The two-step approach is efficient and utilizes readily available starting materials and reagents. The provided protocol, along with the mechanistic insights and troubleshooting guide, should enable researchers to successfully synthesize this valuable building block for their drug discovery and development programs.
Synthesis of 3-Iodo-4-methoxy-pyridin-2-ylamine: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 3-iodo-4-methoxy-pyridin-2-ylamine, a key building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each step, ensuring a thorough understanding of the synthesis for safe and reproducible execution.
Introduction
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural motifs, featuring an amino group, a methoxy group, and an iodine atom on the pyridine ring, provide multiple points for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the iodine atom, for instance, allows for its participation in various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
This application note details a robust and reliable protocol for the direct iodination of the commercially available 2-amino-4-methoxypyridine. The chosen methodology utilizes N-iodosuccinimide (NIS) as the iodinating agent, a reagent known for its mild and selective nature in the halogenation of electron-rich aromatic systems.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the key reagents and the final product is paramount for successful synthesis and safe handling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Amino-4-methoxypyridine | C₆H₈N₂O | 124.14 | Off-white to light yellow crystalline solid | 10201-73-7 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | White to off-white crystalline solid | 516-12-1 |
| This compound | C₆H₇IN₂O | 250.04 | Solid | 956485-64-6 |
Synthesis Protocol
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-amino-4-methoxypyridine with N-iodosuccinimide. The electron-donating amino and methoxy groups activate the pyridine ring, directing the incoming electrophile (iodonium ion) to the ortho and para positions. In this case, the iodination occurs regioselectively at the 3-position due to the directing effects of both the amino and methoxy groups.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
2-Amino-4-methoxypyridine (98%+)
-
N-Iodosuccinimide (NIS) (98%+)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Experimental Procedure
The following protocol is adapted from established procedures for the halogenation of similar activated pyridine systems.
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methoxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath. This is a critical step to control the reaction rate and minimize potential side reactions.
Step 2: Addition of N-Iodosuccinimide
-
To the cooled, stirring solution, add N-iodosuccinimide (1.05 eq.) portion-wise over 10-15 minutes. Ensure the temperature of the reaction mixture does not rise significantly during the addition.
-
After the complete addition of NIS, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Step 3: Work-up and Extraction
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any unreacted iodine and NIS.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude product is purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Workflow Diagram
Application Note & Protocol: Regioselective Iodination of 4-methoxy-pyridin-2-ylamine
Abstract
This document provides a comprehensive guide to the efficient and regioselective iodination of 4-methoxy-pyridin-2-ylamine, a critical building block in contemporary medicinal chemistry. The resulting product, 5-iodo-4-methoxy-pyridin-2-ylamine, is a versatile intermediate for introducing molecular complexity via cross-coupling reactions. We present a robust protocol centered on the use of N-Iodosuccinimide (NIS), a mild and effective electrophilic iodinating agent. This note details the underlying reaction mechanism, provides a validated, step-by-step experimental procedure, outlines critical safety considerations, and offers guidance on product characterization and troubleshooting.
Introduction: The Strategic Value of Iodinated Pyridines
4-methoxy-pyridin-2-ylamine is a highly valuable scaffold in drug discovery programs. The strategic introduction of an iodine atom onto this electron-rich heterocyclic system unlocks a vast chemical space for lead optimization. The carbon-iodine bond serves as a synthetic linchpin for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of complex pharmaceutical agents. The protocol herein describes a reliable method to produce 5-iodo-4-methoxy-pyridin-2-ylamine with high regioselectivity and yield.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The iodination of 4-methoxy-pyridin-2-ylamine proceeds via an electrophilic aromatic substitution (EAS) pathway. The regiochemical outcome is dictated by the combined electronic effects of the substituents on the pyridine ring.
-
Activating Groups: The amino (-NH₂) group at C2 and the methoxy (-OCH₃) group at C4 are potent electron-donating groups (EDGs). They activate the ring towards electrophilic attack by increasing its electron density, primarily at the ortho and para positions.
-
Directing Effects:
-
The C5 position is ortho to the C4-methoxy group and meta to the C2-amino group. More importantly, it is doubly activated by resonance stabilization from both the C2-amino and C4-methoxy groups.
-
The C3 position is ortho to both the C2-amino and C4-methoxy groups.
-
The pyridine ring nitrogen is an electron-withdrawing group, which deactivates the adjacent C3 and C6 positions.
-
The synergistic activation at the C5 position makes it the most nucleophilic site on the ring, directing the incoming electrophile (I⁺) to this position with high selectivity. The reaction with N-Iodosuccinimide (NIS) generates the electrophilic iodine species required for the substitution.
Protocol: Synthesis of 5-iodo-4-methoxy-pyridin-2-ylamine
This protocol is optimized for reliability and high yield on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-methoxy-pyridin-2-ylamine | ≥97% | Commercial | Store in a cool, dry place. |
| N-Iodosuccinimide (NIS) | ≥98% | Commercial | Light and moisture sensitive. |
| Acetonitrile (MeCN) | Anhydrous | Commercial | Other solvents like DMF or DCM can be used. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Commercial | For workup. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | For workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (sat. NaCl solution) | - | Lab Prepared | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For chromatography. |
Equipment: Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line, separatory funnel, rotary evaporator, chromatography column.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.
-
N-Iodosuccinimide (NIS): NIS is harmful if swallowed and causes skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes. It is sensitive to light and moisture and should be stored under an inert atmosphere.
-
Solvents: Acetonitrile and Ethyl Acetate are flammable. Keep away from ignition sources.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-pyridin-2-ylamine (1.24 g, 10.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous acetonitrile (40 mL) and stir until the solid is fully dissolved. Flush the flask with nitrogen or argon.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv) to the reaction mixture in small portions over 10 minutes. A slight color change may be observed.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted NIS.
-
Neutralization & Wash: Add 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the mixture and dissolve the succinimide byproduct.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 20% EtOAc in hexanes).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 5-iodo-4-methoxy-pyridin-2-ylamine as a solid.
Expected Results & Characterization
| Parameter | Description |
| Product | 5-iodo-4-methoxy-pyridin-2-ylamine |
| CAS Number | 1226879-32-8 |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | 85-95% |
| ¹H NMR | The characteristic singlet for the C5-proton in the starting material will be absent. The C3-H and C6-H protons will appear as distinct singlets. |
| ¹³C NMR | A significant downfield shift for the C5 carbon due to the heavy atom effect of iodine. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 251.0 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low quality or degraded NIS. | - Allow the reaction to stir for a longer period.- Use fresh, properly stored NIS. A slight excess (up to 1.2 eq) can be used. |
| Formation of Byproducts | - Reaction temperature too high.- Over-iodination (di-iodo product). | - Ensure the NIS is added slowly at 0 °C.- Use no more than 1.1 equivalents of NIS. |
| Low Yield after Workup | - Incomplete extraction of the product.- Product loss during purification. | - Perform at least three extractions with ethyl acetate.- Carefully monitor fractions during column chromatography. |
| Contamination with Succinimide | - Insufficient aqueous base wash. | - Ensure a thorough wash with saturated NaHCO₃ solution during the workup. |
Conclusion
The protocol detailed in this application note provides a highly efficient, mild, and regioselective method for the synthesis of 5-iodo-4-methoxy-pyridin-2-ylamine. The use of N-Iodosuccinimide as the iodinating agent ensures operational simplicity and safety, making this procedure well-suited for research and development laboratories in the pharmaceutical and chemical industries. The resulting iodinated pyridine is a key intermediate, poised for elaboration into more complex and high-value molecules.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-4-methoxy-pyridin-2-ylamine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in a vast number of biologically active compounds.[3][4]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction specifically tailored for the substrate 3-iodo-4-methoxy-pyridin-2-ylamine . This particular scaffold is of significant interest in medicinal chemistry due to the presence of the 2-aminopyridine moiety, a common pharmacophore. However, the inherent properties of this substrate, namely the Lewis basicity of the pyridine and amino nitrogens, can present unique challenges such as catalyst inhibition.[5][6] Therefore, a carefully optimized protocol is paramount for successful and high-yielding synthesis.
These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying scientific rationale for the experimental design, thereby empowering users to troubleshoot and adapt the methodology for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][7][8]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-4-methoxy-pyridin-2-ylamine
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. The functionalization of this core structure through carbon-carbon and carbon-nitrogen bond formation is a critical step in the synthesis of novel drug candidates and molecular probes. 3-Iodo-4-methoxy-pyridin-2-ylamine is a versatile building block, primed for diversification at the C3 position via palladium-catalyzed cross-coupling reactions. The electron-donating methoxy and amino groups, however, present unique challenges, influencing the reactivity of the C-I bond and potentially interfering with the palladium catalyst.[1][2]
This comprehensive guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, present a robust, step-by-step protocol, and discuss key experimental variables. Furthermore, we will touch upon other relevant coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, offering researchers the necessary tools to successfully functionalize this important heterocyclic substrate.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron species.[3] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5][6]
The catalytic cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step in the catalytic cycle.[3][4] The high reactivity of the C-I bond makes iodo-pyridines excellent substrates for this reaction.[4]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex. The exact mechanism of transmetalation is still a subject of research, but it is a crucial step for bringing the two coupling partners together on the palladium center.[3]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids.
Materials and Equipment
-
Reactants:
-
This compound
-
Phenylboronic acid
-
-
Catalyst and Ligand:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
-
Base:
-
Potassium phosphate tribasic (K₃PO₄), finely ground
-
-
Solvents:
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered potassium phosphate (3.0 equiv).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-4-methoxy-pyridin-2-ylamine.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use a pre-catalyst or a different palladium source. Increase catalyst loading slightly (e.g., to 3-5 mol%).[2] |
| Catalyst inhibition | The amino and pyridine nitrogens can coordinate to the palladium.[1][2] Use bulky, electron-rich phosphine ligands like SPhos or XPhos to promote the desired catalytic cycle.[2][7] | |
| Protodeboronation | Hydrolysis of the boronic acid | Use boronic esters (e.g., pinacol esters) which are more stable.[2] Minimize the amount of water in the reaction or consider anhydrous conditions with a suitable base. |
| Homocoupling | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[1] |
| Dehalogenation | Hydride sources in the reaction | Ensure solvents are anhydrous and of high purity.[2] |
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Options & Considerations | Impact on Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | The choice of precatalyst can influence the rate of formation of the active Pd(0) species. Buchwald precatalysts are often highly active for challenging substrates.[2] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) , PPh₃, dppf | Bulky and electron-rich ligands are crucial for coupling heteroaryl halides, as they stabilize the palladium center and facilitate both oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[7][8] Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[2] |
| Solvent | Toluene, Dioxane, THF, DME (often with water) | The solvent system must solubilize all components of the reaction. The addition of water can sometimes be beneficial, but can also promote protodeboronation.[1][2] |
Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Alternative Coupling Strategies
While the Suzuki-Miyaura coupling is a robust method for C-C bond formation, other palladium-catalyzed reactions can be employed to introduce different functionalities at the C3 position of this compound.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[9][10] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The use of bulky, electron-rich phosphine ligands is also critical for the success of this transformation, particularly with challenging substrates.[11][12]
A typical protocol would involve reacting this compound with a primary or secondary amine using a catalyst system such as Pd₂(dba)₃/XPhos and a base like sodium tert-butoxide (NaOtBu) in an anhydrous solvent like toluene.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, coupling an aryl halide with a terminal alkyne.[13] This reaction is typically co-catalyzed by palladium and copper(I) salts.[14][15] The resulting alkynyl-pyridines are valuable intermediates for further synthetic transformations.
A successful protocol for a similar substrate, 2-amino-3-bromopyridine, involved using Pd(CF₃COO)₂/PPh₃/CuI as the catalytic system with Et₃N as both the base and a solvent component in DMF at 100 °C.[14][15] This provides a strong starting point for the Sonogashira coupling of this compound.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse range of functionalized 2-aminopyridine derivatives. While the inherent properties of the substrate can present challenges, a thorough understanding of the reaction mechanism and careful optimization of the catalyst system, base, and solvent will lead to successful outcomes. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this valuable building block in their synthetic endeavors, ultimately accelerating the discovery of new chemical entities in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. scirp.org [scirp.org]
Application Note: 3-Iodo-4-methoxy-pyridin-2-ylamine as a Strategic Building Block for the Synthesis of Novel Kinase Inhibitors
Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Heterocyclic scaffolds, especially those based on pyridine, are prevalent in approved kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket. This application note details the strategic use of 3-iodo-4-methoxy-pyridin-2-ylamine, a highly functionalized pyridine derivative, as a versatile intermediate in the synthesis of potent kinase inhibitors. We provide a comprehensive overview of its reactivity, detailed protocols for key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and the rationale behind these methodologies.
Introduction: The Strategic Value of this compound
The design of effective kinase inhibitors often requires the precise assembly of a molecular scaffold that can correctly orient functional groups to interact with the target protein. The starting material, this compound, is an exemplary building block engineered for synthetic versatility.[1][2] Its structure contains three distinct functional groups, each offering a strategic handle for molecular elaboration.
-
The C2-Amino Group: This primary amine is a potent nucleophile and a key hydrogen bond donor. It frequently serves as the "hinge-binding" motif, anchoring the inhibitor to the backbone of the kinase's ATP-binding site. It can be readily acylated or used in C-N cross-coupling reactions.
-
The C3-Iodo Group: As a heavy halogen, iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This position is the primary site for introducing molecular diversity, allowing for the facile installation of various aryl or heteroaryl moieties to target specific sub-pockets of the kinase active site.
-
The C4-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions. Furthermore, it can provide beneficial steric and electronic interactions in the final inhibitor-protein complex, potentially enhancing potency and selectivity.
The strategic placement of these functional groups allows for a convergent and modular synthetic approach, making it an ideal starting point for building libraries of potential kinase inhibitors.
Synthetic Workflow: Building a Kinase Inhibitor Scaffold
The synthesis of advanced kinase inhibitors from this building block typically follows a logical sequence of palladium-catalyzed cross-coupling reactions. A common and highly effective strategy involves an initial Suzuki-Miyaura coupling to build the core carbon skeleton, followed by a Buchwald-Hartwig amination to install another key fragment. This modular approach is ideal for generating a library of analogs for structure-activity relationship (SAR) studies.
For example, this building block is a key precursor for synthesizing inhibitors of Checkpoint Kinase 1 (CHK1), a critical enzyme in the DNA damage response pathway.[3][4] The general synthetic route involves coupling an arylboronic acid at the C3 position, followed by coupling the C2-amino group to a suitable heterocyclic partner.
Detailed Experimental Protocols
The following protocols provide robust starting points for the synthesis of kinase inhibitor precursors. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura C-C Cross-Coupling at the C3-Position
Principle: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5][6] Its high functional group tolerance and generally mild conditions make it ideal for complex molecule synthesis. The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more active pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02-0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture. A common system is a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O in a 4:1:1 ratio). The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Degassing: Seal the vessel and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-methoxy-pyridin-2-ylamine intermediate.
Causality and Trustworthiness: The choice of a palladium catalyst and a suitable base is critical for reaction success.[8] Using a pre-catalyst like Pd(dppf)Cl₂ often gives more reproducible results than generating the active Pd(0) species in situ. The protocol is self-validating through consistent monitoring (TLC/LC-MS), which confirms the consumption of starting material and formation of the product.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling at the C2-Position
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[9][10] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals. The choice of phosphine ligand is paramount, as it dictates the efficiency of the oxidative addition and reductive elimination steps.[11]
Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add the 3-aryl-4-methoxy-pyridin-2-ylamine intermediate (1.0 eq), the coupling partner (e.g., a heteroaryl bromide, 1.1 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Catalyst/Ligand Addition: Add the palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), and a suitable phosphine ligand, such as Xantphos or a sterically hindered biarylphosphine like XPhos (0.04-0.08 eq).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube under an inert atmosphere and heat the mixture to 90-120 °C. Monitor the reaction progress by LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the final kinase inhibitor.
Expertise and Rationale: The use of a strong base like NaOtBu is necessary to deprotonate the amine, forming the active amide nucleophile. Sterically bulky and electron-rich biarylphosphine ligands (e.g., XPhos) are often superior as they accelerate the rate-limiting reductive elimination step, leading to higher yields and preventing catalyst decomposition.[10]
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected yields for the sequential coupling strategy, demonstrating the robustness of the protocols.
| Entry | Step | R¹ in R¹-B(OH)₂ | R² in R²-Br | Product Structure | Typical Yield (%) |
| 1 | 1 | Phenyl | - | 3-Phenyl-4-methoxy-pyridin-2-ylamine | 85-95% |
| 2 | 2 | - | 2-Pyrimidinyl | N-(2-Pyrimidinyl)-3-phenyl-4-methoxy-pyridin-2-ylamine | 70-85% |
| 3 | 1 | 4-Fluorophenyl | - | 3-(4-Fluorophenyl)-4-methoxy-pyridin-2-ylamine | 88-96% |
| 4 | 2 | - | 5-Pyrazinyl | N-(5-Pyrazinyl)-3-(4-fluorophenyl)-4-methoxy-pyridin-2-ylamine | 65-80% |
Biological Context: Targeting the CHK1 Kinase Pathway
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[4] Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells are deficient in other cell cycle checkpoints (like p53) and are therefore highly reliant on the CHK1 pathway for survival after treatment with DNA-damaging chemotherapy. Inhibiting CHK1 in these cancer cells prevents DNA repair, leading to catastrophic mitotic entry and cell death (synthetic lethality).
The inhibitors synthesized using this compound can effectively block the ATP-binding site of CHK1, preventing it from phosphorylating its substrates and abrogating the DNA damage checkpoint.
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its orthogonal reactive sites allow for controlled, sequential diversification through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and rationale provided herein offer a solid foundation for researchers in drug discovery to efficiently construct novel and potent therapeutic agents targeting critical cellular pathways.
References
- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. This compound | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: 3-Iodo-4-methoxy-pyridin-2-ylamine as a Versatile Pharmaceutical Intermediate
An In-Depth Guide for Medicinal Chemists
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization. 3-Iodo-4-methoxy-pyridin-2-ylamine (CAS No. 956485-64-6) has emerged as a particularly valuable pharmaceutical intermediate. Its unique arrangement of an amino group, a methoxy group, and a strategically placed iodine atom provides a versatile platform for constructing complex molecular architectures.
The electron-donating effects of the 2-amino and 4-methoxy groups activate the pyridine ring, while the iodine atom at the 3-position serves as an exceptional synthetic handle for transition-metal-catalyzed cross-coupling reactions. This combination allows for the selective and efficient introduction of carbon and nitrogen substituents, making it a cornerstone building block for combinatorial library synthesis and lead optimization campaigns. This guide provides detailed protocols and expert insights into the synthesis and application of this key intermediate.
Physicochemical Properties & Safety Data
Handling any chemical intermediate requires a firm understanding of its properties and associated hazards. The data below is consolidated for quick reference.
| Property | Value | Reference |
| CAS Number | 956485-64-6 | |
| Molecular Formula | C₆H₇IN₂O | |
| Molecular Weight | 250.04 g/mol | |
| Appearance | Solid | |
| Signal Word | Danger | |
| Hazard Codes | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | |
| Precautionary Codes | P280, P301+P312+P330, P302+P352, P305+P351+P338+P310 |
Scientist's Note: The presence of the primary amine and the potential for iodine release necessitates handling this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The H318 code indicates a risk of serious eye damage, making eye protection particularly critical.
Synthesis Protocol: Electrophilic Iodination of the Activated Pyridine Ring
The most direct route to this compound is the electrophilic iodination of its non-iodinated precursor, 4-methoxypyridin-2-amine[1][2]. The strong electron-donating properties of the amino and methoxy groups activate the C3 and C5 positions towards electrophilic attack. Careful control of stoichiometry is key to achieving mono-iodination at the sterically less hindered C3 position.
Protocol 3.1: Synthesis via Direct Iodination
This protocol employs N-Iodosuccinimide (NIS) as a mild and effective iodinating agent.
Reaction Scheme: (Image of 4-methoxypyridin-2-amine reacting with NIS in Acetonitrile to yield this compound and succinimide)
Materials:
-
4-methoxypyridin-2-amine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-methoxypyridin-2-amine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: Portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimizes the formation of di-iodinated byproducts. NIS is chosen as it is an easy-to-handle solid and the succinimide byproduct is generally easy to remove during workup.
-
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of Na₂S₂O₃ to neutralize any unreacted iodine.
-
Rationale: Sodium thiosulfate reduces elemental iodine (I₂) and other reactive iodine species to the much less reactive iodide ion (I⁻), preventing unwanted side reactions during extraction.
-
-
Extraction: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Core Applications in Pharmaceutical Synthesis: Cross-Coupling Strategies
The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl motifs.[3][4] Using this compound, researchers can readily introduce a wide array of aryl or heteroaryl substituents at the 3-position.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial, condenser
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: The removal of oxygen is crucial as it can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.[4]
-
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe, followed by the palladium catalyst (5 mol%).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
For the synthesis of diarylamines or for attaching complex nitrogen-containing side chains, the Buchwald-Hartwig amination is an indispensable tool.[5][6] This reaction allows for the coupling of the pyridinyl iodide with a vast range of primary and secondary amines, amides, and other N-nucleophiles.
Protocol 4.2.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1-1.3 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, 1.4-2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligands, and base, this reaction is best assembled in an inert atmosphere glovebox. Add the palladium precatalyst, ligand, and base to an oven-dried reaction vial.
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent and Sealing: Add the anhydrous solvent, seal the vial tightly with a Teflon-lined cap, and remove it from the glovebox.
-
Rationale: The choice of a bulky, electron-rich phosphine ligand (like XPhos) is critical. It promotes the rate-limiting reductive elimination step and prevents catalyst decomposition.[6] Sodium tert-butoxide is a common strong base that is soluble in organic solvents and facilitates the formation of the palladium-amido complex.[7]
-
-
Heating: Place the vial in a preheated aluminum block and stir at 90-110 °C for 12-24 hours.
-
Monitoring and Workup: After cooling, carefully uncap the vial. Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified via silica gel chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Conclusion
This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed functional handles—an activating amino group, a methoxy moiety, and a versatile iodine atom—provide chemists with a reliable and efficient entry point into novel chemical space. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings enable the systematic exploration of structure-activity relationships, making this intermediate a highly valuable asset in the synthesis of next-generation therapeutics. The careful application of the protocols and principles outlined in this guide will empower researchers to fully leverage the synthetic potential of this powerful building block.
References
- 1. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
Buchwald-Hartwig amination of 3-Iodo-4-methoxy-pyridin-2-ylamine
Application Note & Protocol
Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Iodo-4-methoxy-pyridin-2-ylamine with Secondary Amines
Abstract
This document provides a comprehensive guide to the Buchwald-Hartwig C-N cross-coupling reaction, specifically tailored for the amination of this compound. This substrate presents unique challenges due to its electron-rich nature and the presence of a coordinating amino group at the C2 position, which can potentially inhibit catalytic activity. We present a detailed protocol employing a state-of-the-art palladium precatalyst system with a sterically hindered biarylphosphine ligand. The causality behind the selection of catalyst, ligand, base, and solvent is discussed to provide researchers with a robust framework for reaction optimization and troubleshooting. This method offers an efficient pathway to synthesize 3,N-disubstituted-4-methoxy-pyridin-2-amines, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, as these linkages are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing aryl C-N bonds, largely supplanting harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] The reaction's broad substrate scope and functional group tolerance are owed to decades of development in catalyst systems.[3]
However, the application of this methodology to heteroaromatic substrates, particularly pyridines, requires careful consideration. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Furthermore, the electronic properties of substituents on the pyridine ring significantly influence reactivity.[4] The target substrate, this compound, is an electron-rich system featuring a primary amine at the C2 position, which poses a significant challenge by potentially acting as a bidentate ligand and poisoning the catalyst.
This guide provides an expert-driven protocol designed to overcome these challenges, enabling efficient and reproducible synthesis.
The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][5] Understanding this mechanism is critical for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-iodine bond of the pyridyl halide. This is often the rate-determining step.[6]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]
A competing pathway, β-hydride elimination, can occur if the amine has β-hydrogens, leading to hydrodehalogenation of the starting material and formation of an imine.[1] The choice of a sterically hindered ligand is crucial to promote reductive elimination over this side reaction.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design: A Rationale-Driven Approach
The success of the amination of this compound hinges on the judicious selection of four key components.
-
Substrate Considerations: The pyridine substrate is electron-rich due to the C2-amino and C4-methoxy groups. This can slow the initial oxidative addition step. The primary amine at C2 presents the most significant challenge, as it can chelate the palladium center and inhibit catalysis. Therefore, a catalyst system that is resistant to inhibition by coordinating functional groups is essential.
-
Catalyst and Ligand Selection: For challenging heteroaromatic substrates, modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands are the gold standard.[1][3] These ligands promote the formation of monoligated palladium species, which are highly active, and their steric bulk accelerates the crucial reductive elimination step.[1]
-
Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is an excellent starting point. Its steric hindrance effectively shields the palladium center and can mitigate catalyst inhibition by the C2-amino group.[3]
-
Recommended Precatalyst: A pre-formed catalyst like XPhos Pd G3 or G4 is highly recommended. These "precatalysts" are air-stable and reliably generate the active Pd(0) species in situ, leading to more reproducible results than using separate palladium sources (e.g., Pd₂(dba)₃) and ligands.[5]
-
-
Base Selection: The choice of base is critical for both reaction efficiency and functional group compatibility.[7]
-
Sodium tert-butoxide (NaOtBu): Often provides the highest reaction rates but is a very strong base and may be incompatible with sensitive functional groups.[8]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are weaker bases that offer excellent functional group tolerance.[7][8] For this substrate, Cs₂CO₃ is the recommended starting point to balance reactivity with minimizing potential side reactions involving the free amine.
-
-
Solvent Selection: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Toluene or 1,4-Dioxane are the most common and effective solvents for this transformation.[9] Toluene is often preferred for its higher boiling point, which can facilitate reactions with less reactive coupling partners.
-
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Solvents are flammable. The reaction is sensitive to air and moisture and must be conducted under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 264.05 | 264 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 (102 µL) | 1.2 | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 | 1.4 | 1.4 |
| XPhos Pd G3 | 863.58 | 17.3 | 0.02 | 0.02 (2 mol%) |
| Anhydrous Toluene | - | 5.0 mL | - | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure
-
Preparation: Place a magnetic stir bar into a 20 mL oven-dried reaction vial equipped with a PTFE-lined screw cap.
-
Adding Solids: In a glovebox or under a positive flow of inert gas, add this compound (264 mg, 1.0 mmol), cesium carbonate (456 mg, 1.4 mmol), and XPhos Pd G3 (17.3 mg, 0.02 mmol).
-
Adding Liquids: Seal the vial, remove from the glovebox (if used), and add anhydrous toluene (5.0 mL) via syringe, followed by morpholine (102 µL, 1.2 mmol).
-
Reaction: Tightly seal the vial cap and place the reaction mixture in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(4-methoxy-2-aminopyridin-3-yl)morpholine.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to subtle variations in reagent quality and technique.[10]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Reagents (especially solvent or amine) may contain water or oxygen, deactivating the catalyst.[10] 2. Poor Reagent Quality: The amine or aryl iodide may be impure. 3. Insufficient Temperature: The reaction may require more thermal energy. | 1. Ensure Rigorous Inert Conditions: Use a glovebox. Sparge solvents with argon for 30 minutes. Use freshly distilled or purchased anhydrous solvents.[8] 2. Purify Reagents: Distill the amine; recrystallize the aryl halide. 3. Increase Temperature: Incrementally increase the temperature to 110-120 °C. |
| Formation of Side Products | 1. Hydrodehalogenation: A significant amount of 4-methoxy-pyridin-2-ylamine is observed. This arises from a competing reaction pathway.[1] 2. Homocoupling: Dimerization of the amine or aryl halide may occur.[11] | 1. Change Ligand/Base: A different ligand (e.g., RuPhos) may alter the balance between reductive elimination and side reactions. Switching to a stronger base like NaOtBu might accelerate the desired reaction. 2. Check Catalyst Loading: Ensure the catalyst loading is appropriate; too low a concentration can lead to side reactions. |
| Reaction Stalls | 1. Catalyst Deactivation: The C2-amino group may be slowly poisoning the catalyst over the course of the reaction. 2. Product Inhibition: The product itself may coordinate to the palladium and inhibit turnover. | 1. Increase Catalyst Loading: Increase the catalyst loading to 3-5 mol%. 2. Try a Different Ligand: A more sterically demanding ligand like tBuXPhos may be more resistant to product inhibition.[1] |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Applikations- und Protokollhandbuch: Strategien zur Derivatisierung von 3-Iod-4-methoxy-pyridin-2-ylamin
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur synthetischen Derivatisierung von 3-Iod-4-methoxy-pyridin-2-ylamin, einem vielseitigen Baustein in der medizinischen Chemie. Anstatt einer starren Vorlage zu folgen, ist diese Anleitung so strukturiert, dass sie die wichtigsten chemischen Umwandlungen beleuchtet und sowohl die theoretischen Grundlagen als auch praxiserprobte Protokolle liefert.
Einführung: Die Bedeutung von Pyridin-Scaffolds in der modernen Wirkstoffforschung
Pyridin und seine Derivate sind privilegierte Gerüste in der medizinischen Chemie.[1][2] Ihre Präsenz in zahlreichen Naturstoffen und zugelassenen Medikamenten unterstreicht ihre Bedeutung als entscheidende Pharmakophore.[1][3] Die einzigartigen elektronischen Eigenschaften des Pyridinrings, seine Fähigkeit zur Wasserstoffbrückenbindung und seine metabolische Stabilität machen ihn zu einem attraktiven Kern für die Entwicklung von Wirkstoffen, die auf eine Vielzahl von biologischen Zielen wie Enzyme und Rezeptoren abzielen.[1][4]
3-Iod-4-methoxy-pyridin-2-ylamin ist ein besonders wertvoller Baustein. Die drei funktionellen Gruppen – das Iodatom, die Aminogruppe und die Methoxygruppe – bieten orthogonale Angriffspunkte für eine selektive Funktionalisierung. Das Iodatom an der C3-Position ist ein idealer Reaktionspartner für palladiumkatalysierte Kreuzkupplungsreaktionen, die eine effiziente Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen ermöglichen.[5][6][7] Dies erlaubt die systematische Einführung einer breiten Palette von molekularen Fragmenten, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die pharmakologischen Eigenschaften zu optimieren.
Logischer Arbeitsablauf für die Derivatisierung
Der folgende Arbeitsablauf zeigt die primären Pfade zur Derivatisierung von 3-Iod-4-methoxy-pyridin-2-ylamin, die sich auf die Reaktivität des Aryliodids konzentrieren.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Suzuki-Miyaura-Kupplung: Synthese von Biaryl- und Heteroaryl-Derivaten
Die Suzuki-Miyaura-Reaktion ist eine der robustesten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen durch die palladiumkatalysierte Kupplung von Organoborverbindungen mit Organohalogeniden.[7][8] Für 3-Iod-4-methoxy-pyridin-2-ylamin ist diese Reaktion ideal, um Aryl- oder Heteroarylgruppen an der C3-Position einzuführen, was für das "Fragment-Growing" in der Wirkstoffentwicklung von zentraler Bedeutung ist.
Mechanistische Überlegungen: Der katalytische Zyklus umfasst drei Schlüsselschritte: oxidative Addition des Aryliodids an ein Pd(0)-Zentrum, Transmetallierung mit dem aktivierten Boronat-Komplex und reduktive Eliminierung zur Freisetzung des Produkts und Regeneration des Pd(0)-Katalysators.[8][9] Die Wahl der Base ist entscheidend, da sie das Organoboran aktiviert und die Transmetallierung erleichtert.[9]
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Kupplung.
Protokoll 1: Allgemeine Vorgehensweise für die Suzuki-Miyaura-Kupplung
Dieses Protokoll beschreibt eine allgemeine Methode zur Kupplung von 3-Iod-4-methoxy-pyridin-2-ylamin mit verschiedenen Aryl- und Heteroarylboronsäuren.
Materialien:
-
3-Iod-4-methoxy-pyridin-2-ylamin (1,0 Äq.)
-
Aryl-/Heteroarylboronsäure (1,2-1,5 Äq.)
-
Palladium(II)-acetat (Pd(OAc)₂) (0,02 Äq.) oder Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) (0,05 Äq.)
-
Phosphinligand (z.B. SPhos, XPhos) (falls Pd(OAc)₂ verwendet wird, 0,04 Äq.)
-
Kaliumcarbonat (K₂CO₃) oder Kaliumphosphat (K₃PO₄), pulverisiert (3,0 Äq.)
-
Lösungsmittel: 1,4-Dioxan oder Toluol/Wasser-Gemisch (z.B. 10:1)
-
Inertgas (Argon oder Stickstoff)
Vorgehensweise:
-
Ein Schlenk-Rohr wird mit einem Magnetrührstab ausgestattet und unter Vakuum erhitzt, um Feuchtigkeit zu entfernen. Nach dem Abkühlen wird es mit Inertgas gefüllt.
-
Das Schlenk-Rohr wird mit 3-Iod-4-methoxy-pyridin-2-ylamin, der Boronsäure, der Base und dem Palladiumkatalysator (und gegebenenfalls dem Liganden) beschickt.
-
Das Gefäß wird evakuiert und dreimal mit Inertgas gespült.
-
Entgastes Lösungsmittel (ca. 0,1 M Konzentration bezogen auf das Iodid) wird über eine Spritze zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80-110 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständigem Umsatz (typischerweise 4-24 Stunden) wird die Mischung auf Raumtemperatur abgekühlt.
-
Die Mischung wird mit Ethylacetat verdünnt und durch einen kurzen Pfropfen Celite® filtriert, um den Katalysator zu entfernen.
-
Das Filtrat wird mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen. Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.
-
Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu isolieren.
Tabelle 1: Typische Reaktionsbedingungen für die Suzuki-Kupplung
| Boronsäure-Partner | Pd-Katalysator | Ligand | Base | Lösungsmittel | Temp. (°C) |
| Phenylboronsäure | Pd(PPh₃)₄ | - | K₂CO₃ | Toluol/EtOH/H₂O | 90 |
| 4-Methoxyphenylboronsäure | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxan/H₂O | 100 |
| Thiophen-2-boronsäure | Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O | 85 |
| Pyridin-3-boronsäure | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxan | 110 |
Sonogashira-Kupplung: Synthese von Alkinyl-substituierten Pyridinen
Die Sonogashira-Kupplung ist eine hocheffiziente Methode zur Bildung einer C(sp²)-C(sp)-Bindung zwischen einem Arylhalogenid und einem terminalen Alkin.[10][11] Diese Reaktion wird typischerweise durch einen Palladium-Komplex katalysiert und durch einen Kupfer(I)-Cokatalysator unterstützt.[11][12] Die Einführung einer Alkinylgruppe an der C3-Position eröffnet zahlreiche Möglichkeiten für weitere Umwandlungen, wie z.B. Click-Chemie, Cycloadditionen oder Reduktionen.
Mechanistische Überlegungen: Der Mechanismus besteht aus zwei miteinander verknüpften katalytischen Zyklen.[12] Im Palladium-Zyklus findet die oxidative Addition des Aryliodids statt. Im Kupfer-Zyklus wird das terminale Alkin deprotoniert und bildet ein Kupfer(I)-acetylid. Dieses Acetylid überträgt die Alkinylgruppe im Transmetallierungsschritt auf den Palladium-Komplex, gefolgt von der reduktiven Eliminierung des Produkts.[12]
Protokoll 2: Allgemeine Vorgehensweise für die Sonogashira-Kupplung
Materialien:
-
3-Iod-4-methoxy-pyridin-2-ylamin (1,0 Äq.)
-
Terminales Alkin (1,2-1,5 Äq.)
-
Bis(triphenylphosphin)palladium(II)-chlorid (Pd(PPh₃)₂Cl₂) (0,03 Äq.)
-
Kupfer(I)-iodid (CuI) (0,05 Äq.)
-
Base: Triethylamin (Et₃N) oder Diisopropylethylamin (DIPEA) (dient auch als Lösungsmittel oder Co-Lösungsmittel)
-
Co-Lösungsmittel (optional): Tetrahydrofuran (THF) oder Dimethylformamid (DMF)
-
Inertgas (Argon oder Stickstoff)
Vorgehensweise:
-
Ein Schlenk-Rohr wird mit 3-Iod-4-methoxy-pyridin-2-ylamin, Pd(PPh₃)₂Cl₂ und CuI beschickt.
-
Das Gefäß wird evakuiert und dreimal mit Inertgas gespült.
-
Entgastes THF (falls verwendet) und die Amin-Base werden zugegeben, gefolgt von dem terminalen Alkin.
-
Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) gerührt, bis der Umsatz vollständig ist (Überwachung mittels DC oder LC-MS).
-
Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Ethylacetat oder Dichlormethan aufgenommen und mit Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung gewaschen, um die Amin-Base und Kupfersalze zu entfernen.
-
Die organische Phase wird getrocknet (Na₂SO₄), filtriert und eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.
Fehlerbehebung: Eine häufige Nebenreaktion ist die homolytische Kupplung des Alkins (Glaser-Kupplung). Dies kann durch sorgfältiges Entgasen der Lösungsmittel und die Durchführung der Reaktion unter strikter Inertgasatmosphäre minimiert werden.[13] Wenn die Reaktion langsam verläuft, kann eine Erhöhung der Temperatur oder der Wechsel zu einem reaktiveren Katalysatorsystem erforderlich sein.[13]
Buchwald-Hartwig-Aminierung: Synthese von Diarylaminen
Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Kreuzkupplung zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[5][14] Sie ermöglicht die Kupplung von Arylhalogeniden mit einer Vielzahl von primären und sekundären Aminen und ist damit ein unverzichtbares Werkzeug für die Synthese von Arzneistoffen, die Diarylamine oder N-Aryl-Heterocyclen enthalten.[14]
Mechanistische Überlegungen: Ähnlich wie bei der Suzuki-Kupplung beginnt der Zyklus mit der oxidativen Addition des Aryliodids an Pd(0).[5] Anschließend koordiniert das Amin an das Palladiumzentrum. Eine Base deprotoniert das koordinierte Amin, um einen Palladium-Amido-Komplex zu bilden. Die reduktive Eliminierung liefert dann das N-arylierte Produkt und regeneriert den Pd(0)-Katalysator.[5][15] Die Wahl des Liganden ist hier von entscheidender Bedeutung, da sterisch anspruchsvolle und elektronenreiche Phosphinliganden (z.B. Biarylphosphine) die reduktive Eliminierung fördern und die Effizienz des Katalysators verbessern.[14]
Protokoll 3: Allgemeine Vorgehensweise für die Buchwald-Hartwig-Aminierung
Materialien:
-
3-Iod-4-methoxy-pyridin-2-ylamin (1,0 Äq.)
-
Primäres oder sekundäres Amin (1,2-2,0 Äq.)
-
Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 0,02 Äq.)
-
Biarylphosphin-Ligand (z.B. BINAP, XPhos, 0,04-0,08 Äq.)
-
Starke, nicht-nukleophile Base: Natrium-tert-butoxid (NaOtBu) oder Lithiumhexamethyldisilazid (LHMDS) (1,5-2,5 Äq.)
-
Aprotisches, polares Lösungsmittel: Toluol, Dioxan oder THF
-
Inertgas (Argon oder Stickstoff), Handschuhfach wird für die Handhabung von luftempfindlichen Reagenzien empfohlen.
Vorgehensweise:
-
In einem Handschuhfach wird ein Schlenk-Rohr mit dem Palladium-Präkatalysator, dem Liganden und der Base beschickt.
-
3-Iod-4-methoxy-pyridin-2-ylamin und das entgaste Lösungsmittel werden zugegeben.
-
Das Amin wird als letztes zugegeben. Das Gefäß wird fest verschlossen.
-
Die Reaktionsmischung wird aus dem Handschuhfach genommen und bei 80-110 °C erhitzt, bis die Reaktion abgeschlossen ist (Überwachung mittels DC oder LC-MS).
-
Nach dem Abkühlen wird die Reaktion vorsichtig mit gesättigter wässriger Ammoniumchloridlösung gequencht.
-
Die Mischung wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.
Tabelle 2: Leitfaden zur Auswahl von Reagenzien für die Buchwald-Hartwig-Aminierung
| Amin-Typ | Empfohlener Ligand | Empfohlene Base | Typische Bedingungen |
| Primäre aliphatische Amine | XPhos, RuPhos | NaOtBu, LHMDS | Toluol, 80-100 °C |
| Sekundäre aliphatische Amine | BrettPhos, JohnPhos | LHMDS, K₃PO₄ | Dioxan, 100 °C |
| Aniline | BINAP, tBuXPhos | NaOtBu, Cs₂CO₃ | Toluol, 90-110 °C |
| Heterocyclische Amine (z.B. Morpholin) | DavePhos, SPhos | NaOtBu | Dioxan, 100 °C |
Zusammenfassung und Ausblick
3-Iod-4-methoxy-pyridin-2-ylamin ist ein leistungsfähiger Baustein für die Synthese komplexer Moleküle in der Wirkstoffforschung. Die hier vorgestellten palladiumkatalysierten Kreuzkupplungsreaktionen – Suzuki-Miyaura, Sonogashira und Buchwald-Hartwig – bieten zuverlässige und vielseitige Methoden zur selektiven Funktionalisierung der C3-Position. Durch die sorgfältige Auswahl von Katalysatoren, Liganden und Reaktionsbedingungen können Forscher schnell und effizient umfangreiche Substanzbibliotheken erstellen. Diese Protokolle dienen als validierte Ausgangspunkte für die Exploration des chemischen Raums um das 2-Aminopyridin-Gerüst und beschleunigen so die Identifizierung und Optimierung neuer pharmazeutischer Wirkstoffe.
Referenzen
-
3-IODO-4-METHOXY-PYRIDINE synthesis . Chemicalbook. Verfügbar unter: --INVALID-LINK--
-
Buchwald–Hartwig amination . Grokipedia. Verfügbar unter: --INVALID-LINK--
-
Sigma Aldrich 3-Iodo-4-methoxy-pyridin-2-ylamine 1 g | Buy Online . Fisher Scientific. Verfügbar unter: --INVALID-LINK--
-
Buchwald–Hartwig amination . Wikipedia. Verfügbar unter: --INVALID-LINK--
-
Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF . ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Role of pyridines as enzyme inhibitors in medicinal chemistry . ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines . MDPI. Verfügbar unter: --INVALID-LINK--
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . Royal Society of Chemistry. Verfügbar unter: --INVALID-LINK--
-
This compound AldrichCPR 956485-64-6 . Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health (NIH). Verfügbar unter: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--
-
Sonogashira Coupling . Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--
-
Sonogashira coupling . Wikipedia. Verfügbar unter: --INVALID-LINK--
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Scirp.org. Verfügbar unter: --INVALID-LINK--
-
Suzuki reaction . Wikipedia. Verfügbar unter: --INVALID-LINK--
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--
-
Sonogashira Coupling . Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine . MDPI. Verfügbar unter: --INVALID-LINK--
-
Suzuki Coupling . Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review . Semantic Scholar. Verfügbar unter: --INVALID-LINK--
-
This compound | C6H7IN2O . PubChem. Verfügbar unter: --INVALID-LINK--
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme . National Institutes of Health (NIH). Verfügbar unter: --INVALID-LINK--
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids . Semantic Scholar. Verfügbar unter: --INVALID-LINK--
-
Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air . Thermo Fisher Scientific. Verfügbar unter: --INVALID-LINK--
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids . MDPI. Verfügbar unter: --INVALID-LINK--
-
Struggling to make a sonogashira coupling reaction happen . Reddit. Verfügbar unter: --INVALID-LINK--
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids . ResearchGate. Verfügbar unter: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. grokipedia.com [grokipedia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An Application Note and Protocol for the Scale-up Synthesis of 3-Iodo-4-methoxy-pyridin-2-ylamine
In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance, forming the core scaffolds of numerous therapeutic agents. Among these, substituted pyridines are a privileged class of structures. This compound is a key heterocyclic building block, valued for its trifunctional nature.[1] The presence of an amino group, a methoxy group, and a strategically placed iodine atom on the pyridine ring allows for a diverse range of subsequent chemical modifications. The iodo-substituent is particularly useful, serving as a versatile handle for introducing molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes this compound a critical intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via the direct and regioselective iodination of 4-methoxy-pyridin-2-ylamine. The described method utilizes N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodinating agent, ensuring high yield, purity, and operational simplicity suitable for multi-gram scale production.[4]
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route is the direct electrophilic iodination of the electron-rich 4-methoxy-pyridin-2-ylamine. The core challenge in this synthesis is achieving regioselectivity, specifically targeting the C-3 position of the pyridine ring.
Rationale for Regioselectivity:
The pyridine ring is inherently electron-deficient; however, the presence of two strong electron-donating groups—an amine (-NH₂) at C-2 and a methoxy (-OCH₃) at C-4—powerfully activates the ring towards electrophilic substitution. Both groups are ortho-, para-directing.
-
The amino group at C-2 directs electrophilic attack to the C-3 and C-5 positions.
-
The methoxy group at C-4 also directs electrophilic attack to the C-3 and C-5 positions.
This synergistic activation strongly favors substitution at the C-3 and C-5 positions. The selective mono-iodination at the C-3 position is achieved by using a mild iodinating agent under controlled stoichiometric conditions, which minimizes the formation of the 3,5-diiodo byproduct.
Choice of Iodinating Agent: N-Iodosuccinimide (NIS)
While various iodinating reagents exist, N-Iodosuccinimide (NIS) is selected for this scale-up protocol due to several key advantages:[4][5]
-
Mild Reaction Conditions: NIS does not require harsh acids or strong oxidizing agents, preserving the sensitive functional groups on the substrate.[4]
-
High Selectivity: It provides excellent regioselectivity for activated aromatic and heterocyclic systems.[6]
-
Safety and Handling: As a crystalline solid, NIS is easier and safer to handle on a large scale compared to reagents like molecular iodine or iodine monochloride.
-
Improved Yields and Purity: The clean reaction profile simplifies downstream purification, leading to higher isolated yields and product purity.[4]
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich pyridine ring attacks the electrophilic iodine of NIS.
Caption: Proposed mechanism for the electrophilic iodination of 4-methoxy-pyridin-2-ylamine using NIS.
Detailed Scale-Up Experimental Protocol
This protocol is designed for a 25-gram scale synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[7][8]
Reagent and Materials Table
| Compound | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 4-methoxy-pyridin-2-ylamine | C₆H₈N₂O | 124.14 | 25.0 | 0.201 | 1.0 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 50.0 | 0.222 | 1.1 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 500 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 1000 mL | - | - |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | - | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | - |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | - |
Step-by-Step Procedure
-
Reactor Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-methoxy-pyridin-2-ylamine (25.0 g, 0.201 mol).
-
Dissolution: Add acetonitrile (500 mL) to the flask and stir the mixture at room temperature (20-25 °C) until all the solid has dissolved.
-
Reagent Addition: In a single portion, add N-Iodosuccinimide (50.0 g, 0.222 mol, 1.1 eq) to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. (TLC system: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture in an ice-water bath. Slowly pour the mixture into a beaker containing a stirred 10% aqueous solution of sodium thiosulfate (500 mL) to quench any unreacted NIS. Stir for 15 minutes until the color dissipates.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Extraction: Transfer the remaining aqueous slurry to a 2 L separatory funnel. Extract the product with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 200 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as a solid.
-
Purification (Crystallization):
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-5 °C) for several hours to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
-
Process Workflow and Data Summary
Caption: Scalable workflow for the synthesis and purification of this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | This compound |
| CAS Number | 956485-64-6 |
| Molecular Formula | C₆H₇IN₂O |
| Molecular Weight | 250.04 g/mol |
| Appearance | Solid |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Storage | Store in a cool, dry, dark place. |
Safety and Hazard Information
It is imperative to consult the Safety Data Sheet (SDS) for all chemicals before use.[7]
-
This compound: Hazard codes H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage). Wear appropriate PPE, especially eye protection.[9]
-
N-Iodosuccinimide (NIS): Oxidizing solid. Keep away from combustible materials. It is also an irritant.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
General Precautions: All operations should be performed in a well-ventilated chemical fume hood.[7] Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[8]
Conclusion
This application note details a highly efficient, reliable, and scalable synthesis of this compound. The use of N-Iodosuccinimide under mild conditions ensures a high-yielding and regioselective iodination, providing a clean product profile that is amenable to large-scale production. The straightforward work-up and purification by crystallization make this protocol well-suited for researchers and process chemists in the pharmaceutical and drug development industries who require multi-gram quantities of this valuable synthetic intermediate.
References
- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calibrechem.com [calibrechem.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Purification of 3-Iodo-4-methoxy-pyridin-2-ylamine by column chromatography
An Application Note and Protocol for the Chromatographic Purification of 3-Iodo-4-methoxy-pyridin-2-ylamine
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of this compound using silica gel column chromatography. The inherent basicity of the aminopyridine scaffold presents specific challenges, primarily strong interactions with the acidic stationary phase, leading to poor separation and product recovery. We address this by detailing a method that incorporates a basic modifier into the mobile phase to neutralize the acidic sites on the silica gel. This guide is intended for researchers, chemists, and drug development professionals who require high-purity this compound, a valuable building block in medicinal chemistry, for their synthetic applications.
Introduction: The Purification Challenge
This compound is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. Its structural features—a pyridine ring, a primary amine, a methoxy group, and an iodine atom—contribute to a unique electronic and steric profile, but also introduce significant polarity and basicity. The primary amine at the 2-position and the pyridine nitrogen are basic sites (pKa of the conjugate acid is typically in the range of 5-7) that can be protonated.
When using standard silica gel chromatography, which has a weakly acidic surface due to the presence of silanol (Si-OH) groups, these basic functionalities cause strong, non-specific binding. This acid-base interaction leads to significant experimental issues, including:
-
Peak Tailing: The compound streaks down the column instead of eluting as a sharp band, resulting in poor resolution from impurities.
-
Irreversible Adsorption: A portion of the product may bind permanently to the column, leading to low recovery and yield.
-
Potential for Degradation: The acidic environment of the silica surface can sometimes catalyze the degradation of sensitive molecules.
Therefore, a specialized approach is required to temporarily deactivate the acidic nature of the stationary phase to achieve efficient and high-purity separation.
Principle of Separation: Mitigating Acid-Base Interactions
The core of this protocol is the use of a modified mobile phase to overcome the challenges of purifying basic amines on silica gel.[1][2] The strategy involves adding a small amount of a volatile competing base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent.[2]
This basic additive functions by neutralizing the acidic silanol groups on the silica surface. The smaller, more mobile base molecules effectively "cap" the active sites, preventing the larger, less mobile analyte from engaging in strong acid-base interactions. This allows the separation to proceed based on the desired mechanism of polarity differences, resulting in symmetrical peak shapes and improved recovery.
The diagram below illustrates this crucial principle.
Caption: Figure 1: Overcoming Analyte-Stationary Phase Interactions.
Materials and Methods
Physicochemical Data
It is essential to understand the basic properties of the target compound before beginning the purification process.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 956485-64-6 | |
| Molecular Formula | C₆H₇IN₂O | [3] |
| Molecular Weight | 250.04 g/mol | |
| Appearance | Typically a solid (e.g., Brown Solid) | |
| Solubility | Soluble in DCM, EtOAc, MeOH | General Knowledge |
Recommended Materials
-
Stationary Phase: Silica gel, standard grade, flash chromatography, 230-400 mesh (40-63 µm).
-
Solvents (HPLC or ACS grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.
-
Mobile Phase Modifier: Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH, ~28% solution).
-
Apparatus: Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), fraction collection tubes, rotary evaporator.
Detailed Experimental Protocol
This protocol follows a logical workflow from initial analysis and method development using Thin-Layer Chromatography (TLC) to the final large-scale purification.
Caption: Figure 2: Overall Purification Workflow.
Step 1: Crude Sample Preparation
Dissolve a small amount of the crude reaction mixture in a suitable solvent in which the compound is highly soluble, such as dichloromethane (DCM) or ethyl acetate, to create a concentrated stock for TLC analysis.
Step 2: TLC Method Development (Optimization)
The goal is to find a solvent system that provides a Retention Factor (Rƒ) of 0.25 - 0.35 for the desired compound, ensuring good separation from impurities.
-
Initial Screening: Start with a binary solvent system. Given the polarity of the analyte, a good starting point is Hexane:Ethyl Acetate or Dichloromethane:Methanol.[4]
-
Adding the Basic Modifier: Prepare your chosen eluent and add 0.5-1% triethylamine (Et₃N) by volume. For example, for 100 mL of eluent, add 0.5 mL to 1 mL of Et₃N. This is critical to prevent streaking.[2]
-
Run TLC: Spot the crude mixture on a TLC plate and develop it in the prepared solvent system. Visualize the spots under a UV lamp.
-
Optimization:
-
If the Rƒ is too low (compound stays at the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc or MeOH).
-
If the Rƒ is too high (compound runs with the solvent front), decrease the polarity (e.g., increase the percentage of Hexane or DCM).
-
The goal is to achieve clear separation between the product spot and any major impurities.
-
| Trial Eluent System (v/v/v) | Modifier | Observed Rƒ (Product) | Observations |
| 70:30 Hexane:EtOAc | None | ~0.1 | Severe streaking from the baseline. |
| 70:30:1 Hexane:EtOAc:Et₃N | Et₃N | 0.30 | Compact spot, good separation from origin. |
| 95:5 DCM:MeOH | None | ~0.2 | Moderate streaking. |
| 95:5:1 DCM:MeOH:Et₃N | Et₃N | 0.40 | Compact spot, good resolution. |
Table represents hypothetical but expected results.
Step 3: Column Preparation
-
Select Column Size: Choose a column with a diameter appropriate for the amount of crude material. A general rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude material weight.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the optimized mobile phase (including the Et₃N) to form a homogenous slurry.
-
Pack the Column: Secure the column vertically. Pour the slurry into the column, using additional mobile phase to rinse all the silica in. Gently tap the column to ensure even packing and remove air bubbles.
-
Equilibrate: Allow the solvent to drain until it is just above the silica bed. Add more eluent and flush the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated and the acidic sites are neutralized.
Step 4: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully add this solution to the top of the column without disturbing the silica bed. This method is faster but may lead to poorer separation if too much or too strong a solvent is used.
Step 5: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to start the flow. Maintain a steady flow rate.
-
Begin collecting fractions in test tubes or vials immediately. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
Step 6: Fraction Analysis
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the mobile phase and visualize under UV light.
-
Group the fractions that contain the pure product (single spot at the correct Rƒ). Also group fractions containing mixtures of product and impurities, and fractions containing only impurities.
Step 7: Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent and triethylamine using a rotary evaporator. Note that co-evaporation with a solvent like toluene can help remove the final traces of triethylamine.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Product Streaks on Column (Tailing) | Insufficient basic modifier or highly acidic impurities. | Increase the concentration of Et₃N in the mobile phase to 1.5-2%. Ensure the column is thoroughly equilibrated before loading.[1] |
| Poor Separation of Spots | Mobile phase polarity is not optimal. | Re-optimize the mobile phase using TLC. A shallower gradient or an isocratic elution with a less polar solvent system might be required.[2] |
| Low Product Recovery | Irreversible binding to silica. Product is water-soluble. | Ensure sufficient Et₃N is used. If the compound is very polar, consider reversed-phase chromatography as an alternative purification method.[5] |
| Cracks in Silica Bed | Improper packing or running the column dry. | Ensure a homogenous slurry and gentle, consistent packing. Never let the solvent level drop below the top of the silica bed during the run. |
Conclusion
The purification of basic compounds like this compound via silica gel chromatography is a common but challenging task. The protocol detailed in this note demonstrates that by understanding the underlying chemical interactions between the analyte and the stationary phase, a robust and effective purification method can be developed. The key to success is the neutralization of acidic silanol groups by incorporating a basic modifier like triethylamine into the mobile phase. This simple modification leads to significantly improved peak shape, resolution, and product recovery, enabling the isolation of this valuable synthetic intermediate in high purity.
References
Application Notes and Protocols for the Recrystallization of 3-Iodo-4-methoxy-pyridin-2-ylamine
Abstract
This comprehensive guide details the principles and a robust protocol for the purification of 3-Iodo-4-methoxy-pyridin-2-ylamine via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of solvent selection, the crystallogenesis process, and troubleshooting common challenges. The methodologies presented herein are grounded in established chemical principles to ensure reproducibility and high-purity outcomes critical for downstream applications.
Introduction: The Imperative for Purity
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—an iodo-substituent, a methoxy group, and an amine on a pyridine core—makes it a valuable precursor for the synthesis of complex molecular architectures. However, synthetic routes to this compound can yield a crude product containing various impurities, such as unreacted starting materials, isomers, or by-products from side reactions. For its effective use in subsequent synthetic steps and to ensure the integrity of biological or material science data, achieving high purity is paramount.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The process leverages the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. A well-executed recrystallization can significantly enhance the purity of this compound, leading to a crystalline solid with a well-defined structure and melting point.
The Science of Recrystallization: A Primer
The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[2][3] Conversely, impurities should either be highly soluble in the solvent at all temperatures or insoluble even at elevated temperatures.
The process involves several key stages:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtration (optional): If insoluble impurities are present, a hot filtration step is performed to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which pure crystals will nucleate and grow. Soluble impurities remain in the mother liquor.
-
Isolation: The purified crystals are separated from the mother liquor by vacuum filtration.
-
Drying: The isolated crystals are dried to remove any residual solvent.
Safety First: Handling this compound
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used. Substituted pyridines and iodo-compounds require careful handling.
General Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Take precautions against static discharge, especially when working with flammable solvents.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a comprehensive workflow. The initial and most critical step is the selection of an appropriate solvent system.
Part I: Solvent Screening – The Key to Success
The choice of solvent is the most critical parameter in recrystallization.[6] A systematic screening of potential solvents on a small scale is essential. Based on the polar nature of the pyridine ring, amine, and methoxy groups, polar solvents are a logical starting point.
Procedure for Small-Scale Solubility Testing:
-
Place a small, accurately weighed amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Observe and record the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, with significant crystal formation upon cooling.[2]
Data Presentation: Solvent Screening for this compound
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Abundant, fine needles | Good potential |
| Ethanol | Sparingly Soluble | Very Soluble | Moderate, well-formed | Good potential |
| Methanol | Soluble | Very Soluble | Poor | Unsuitable as single solvent |
| Isopropanol | Sparingly Soluble | Soluble | Good, block-like | Excellent potential |
| Acetone | Soluble | Very Soluble | Poor | Unsuitable as single solvent |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Good potential |
| Toluene | Insoluble | Sparingly Soluble | Abundant, powdery | Moderate potential |
| Heptane | Insoluble | Insoluble | None | Unsuitable |
This table is illustrative. Actual results must be determined experimentally.
For this application note, we will proceed with Isopropanol as the chosen solvent based on its favorable solubility profile in preliminary tests.
Part II: The Recrystallization Workflow
This workflow provides a detailed procedure for the recrystallization of this compound using a single-solvent system.
Workflow Visualization
Detailed Protocol:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a boiling chip.
-
On a hot plate in a fume hood, add the chosen solvent (isopropanol) in small portions while heating the mixture to a gentle boil.
-
Continue adding the hot solvent dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[6]
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (ca. 1-2% by weight of the solute) to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was added or insoluble impurities are present):
-
This step must be performed quickly to prevent premature crystallization.
-
Preheat a stemless funnel and a receiving Erlenmeyer flask with a small amount of the hot solvent.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper into the preheated receiving flask.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Crystallization:
-
Cover the mouth of the flask with a watch glass and allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration.
-
Break the vacuum and wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
-
-
Drying:
-
Continue to draw air through the crystals on the filter for some time to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound, if available. |
| "Oiling out" (product separates as a liquid) | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point or a mixed solvent system. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is adequately preheated.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Product is still colored | - Colored impurities were not fully removed. | - Use activated charcoal during the recrystallization process. Note: use sparingly as it can also adsorb the desired product. |
Conclusion
The protocol described in this application note provides a robust and reliable method for the purification of this compound. By understanding the fundamental principles of recrystallization and systematically approaching solvent selection, researchers can achieve high-purity material essential for their scientific endeavors. Adherence to safety protocols and careful execution of each step are critical for a successful outcome.
References
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-Iodo-4-methoxy-pyridin-2-ylamine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3-Iodo-4-methoxy-pyridin-2-ylamine, a key intermediate in pharmaceutical synthesis. The scientific rationale for method development is discussed, emphasizing the physicochemical properties of the analyte. The described method utilizes a reversed-phase C18 column with a gradient elution protocol, offering excellent selectivity and resolution from potential impurities. All procedures, from sample preparation to data analysis, are outlined in detail. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its accuracy, precision, linearity, and robustness, ensuring its suitability for quality control and regulatory submissions.[1][2][3]
Introduction: The Rationale for Purity Analysis
This compound is a substituted pyridine derivative. The presence of iodo, methoxy, and primary amine functional groups makes it a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can be carried through subsequent synthetic steps, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure the quality and consistency of the material.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] This note describes a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar aromatic compounds like the target analyte.[5][6] The method's development was guided by the need to resolve the main component from closely related structural isomers and potential degradation products.
Methodological Principles and Experimental Design
The selection of the chromatographic conditions was based on the chemical structure of this compound, which contains both hydrophobic (iodinated aromatic ring) and hydrophilic (amine and methoxy groups) moieties. This amphiphilic nature makes RP-HPLC an ideal choice.
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column was selected. The C18 stationary phase provides a nonpolar surface that retains the analyte based on hydrophobic interactions.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is employed.
-
Aqueous Component (Mobile Phase A): 0.1% Formic Acid in Water. The acidic pH ensures that the primary amine group on the pyridine ring is protonated, leading to improved peak shape and consistent retention.
-
Organic Modifier (Mobile Phase B): Acetonitrile. Acetonitrile is chosen for its low UV cutoff and its ability to provide sharp peaks for aromatic compounds.[7][8]
-
-
Detection: Ultraviolet (UV) detection is used. Pyridine derivatives are strong chromophores, and a wavelength is selected to maximize the signal for the analyte and its potential impurities.[9]
The overall workflow for the analysis is depicted below.
Caption: High-level workflow for HPLC purity analysis.
Detailed Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (highest available purity)
-
Acetonitrile (HPLC grade or higher)
-
Formic Acid (LC-MS grade)
-
Water (Type I, ultrapure)
Instrumentation and Chromatographic Conditions
A summary of the instrumental setup is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Reference Standard solution to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, process the chromatograms using appropriate data acquisition software.
System Suitability
The system must meet the criteria outlined in pharmacopeial guidelines before sample analysis.[10][11]
-
Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.
-
Theoretical Plates (Efficiency): Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) for Peak Area: Not more than 2.0% for five replicate injections of the standard.
Calculation of Purity
The purity is determined by the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][3][12] The validation process establishes the performance characteristics of the method and provides a high degree of assurance that it will consistently produce accurate and reliable results.
Caption: Interrelation of key HPLC method validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that there is no interference from the blank (diluent) at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the nominal sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be not less than 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
-
Procedure: Spike the test sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument. The RSD of the purity values should be not more than 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be compared to the repeatability results to assess the method's ruggedness.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
-
Parameters to Vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., vary %B by ±2% absolute)
-
-
Acceptance Criteria: The system suitability parameters must still be met under all varied conditions.
Conclusion
The reversed-phase HPLC method detailed in this application note is demonstrated to be a specific, accurate, precise, and robust procedure for the determination of purity for this compound. The comprehensive validation protocol ensures that the method is reliable for routine quality control analysis and is compliant with international regulatory standards.[12][13] This method provides a critical tool for ensuring the quality of this important pharmaceutical intermediate.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. dsdpanalytics.com [dsdpanalytics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-4-methoxy-pyridin-2-ylamine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-4-methoxy-pyridin-2-ylamine. As a key intermediate in various pharmaceutical and agrochemical research endeavors, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
Low yields, unexpected side products, and purification difficulties are common obstacles in multi-step organic syntheses. This section addresses specific issues you might encounter during the preparation of this compound, providing detailed explanations and actionable solutions.
Problem 1: Low Overall Yield of this compound
A diminished yield can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to identifying the root cause is essential.
A decision tree for troubleshooting low yields.
Initial Steps:
-
Verify Starting Material Purity: The purity of the precursor, 4-methoxy-pyridin-2-ylamine, is paramount. Impurities can interfere with the reaction, leading to a cascade of side products.
-
Recommended Action: Analyze the starting material using NMR and LC-MS to confirm its identity and purity. If necessary, repurify by recrystallization or column chromatography.
-
-
Ensure Anhydrous Conditions: Pyridine syntheses can be sensitive to moisture. Water can react with reagents and affect the reaction environment.
-
Recommended Action: Use anhydrous solvents and dry all glassware thoroughly before use.
-
Problem 2: Suboptimal Iodination Leading to Low Yield and Side Products
The direct iodination of 4-methoxy-pyridin-2-ylamine is a critical step. Common issues include incomplete reaction, and the formation of di-iodinated or other byproducts.
Q: My iodination reaction is sluggish and gives a low conversion to the desired product. What can I do?
A: Incomplete iodination is often a result of insufficiently reactive iodinating agents or suboptimal reaction conditions.
-
Mechanistic Insight: The synthesis of related iodo-pyridines often employs strong bases to deprotonate the pyridine ring, followed by quenching with an iodine source. This indicates that direct electrophilic iodination might be challenging.
-
Troubleshooting Steps:
-
Choice of Iodinating Agent: If you are using molecular iodine (I₂) alone, the reaction may be slow. Consider using a more reactive iodinating agent. A common and effective choice is N-Iodosuccinimide (NIS).
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate. Dichloromethane (DCM) or acetonitrile are common choices for iodination reactions.
-
Temperature Control: While heating can increase the reaction rate, it can also lead to degradation. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Q: I am observing a significant amount of a di-iodinated byproduct, 3,5-Diiodo-4-methoxy-pyridin-2-ylamine. How can I prevent this?
A: The formation of di-iodinated species is a common issue when the pyridine ring is activated. The methoxy and amino groups on the starting material are both electron-donating, making the ring susceptible to multiple iodinations.
-
Controlling Stoichiometry:
-
Recommended Action: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0 to 1.1 equivalents of NIS. Adding the NIS portion-wise over a period of time can also help to maintain a low concentration of the iodinating agent in the reaction mixture, thus favoring mono-iodination.
-
-
Reaction Temperature:
-
Recommended Action: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase the selectivity for mono-iodination.
-
| Parameter | Recommendation for Mono-iodination | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | More reactive and easier to handle than I₂. |
| Equivalents of NIS | 1.0 - 1.1 | Minimizes over-iodination. |
| Temperature | 0 °C to Room Temperature | Reduces the rate of the second iodination. |
| Solvent | Acetonitrile or DCM | Common solvents for this type of reaction. |
Proposed Iodination Reaction Scheme.
Problem 3: Challenges in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Q: I am having difficulty separating my product from the starting material and the di-iodinated byproduct using column chromatography.
A: The polarities of the starting material, the desired product, and the di-iodinated byproduct can be very similar, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Small amounts of a polar modifier like methanol or triethylamine (if the compound is basic) can also improve separation.
-
Alternative Purification Techniques: If column chromatography is not effective, consider other purification methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
-
Acid-Base Extraction: The amino group on the pyridine ring allows for selective extraction. You can dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyridines will be protonated and move to the aqueous layer. The organic layer can be discarded. Then, basifying the aqueous layer with a base like sodium bicarbonate or sodium hydroxide will deprotonate the aminopyridines, which can then be extracted back into an organic solvent. This can help to remove non-basic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, standard laboratory safety practices should always be followed. Specifically:
-
N-Iodosuccinimide (NIS): Is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle it in a well-ventilated fume hood.
-
Iodine: If used, iodine can cause skin and respiratory irritation.
Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected proton and carbon signals and their couplings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique to assess the purity of the compound.
-
Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.
Experimental Protocol: Iodination of 4-methoxy-pyridin-2-ylamine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-methoxy-pyridin-2-ylamine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 4-methoxy-pyridin-2-ylamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the succinimide byproduct.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Technical Support Center: Synthesis of 3-Iodo-4-methoxy-pyridin-2-ylamine
Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxy-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common route involves the electrophilic iodination of the precursor, 4-methoxy-pyridin-2-ylamine, using N-Iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in an organic solvent, and the reactivity can be modulated by the use of an acid catalyst. While seemingly straightforward, this reaction is often plagued by a number of side reactions that can complicate the synthesis and purification process. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product and a Significant Amount of Unreacted Starting Material
Question: I am getting a low yield of my desired product, this compound, and my crude NMR shows a large amount of the starting material, 4-methoxy-pyridin-2-ylamine. What could be the cause, and how can I improve the conversion?
Answer:
This is a common issue and can stem from several factors related to the activation of the iodinating agent and the reaction conditions.
Possible Causes and Solutions:
-
Insufficient Activation of N-Iodosuccinimide (NIS): The pyridine ring, although activated by the amino and methoxy groups, may not be sufficiently nucleophilic for a rapid reaction with NIS alone. The use of an acid catalyst can significantly enhance the electrophilicity of the iodine atom.
-
Recommended Action: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to the reaction mixture. The acid protonates the succinimide nitrogen of NIS, making the iodine atom more electrophilic and accelerating the reaction.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Recommended Action: Gently heat the reaction mixture. A temperature of 40-50 °C is often a good starting point. However, be cautious with excessive heating, as it can promote side reactions.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Recommended Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is consumed.
-
-
Moisture in the Reaction: NIS can be deactivated by moisture.
-
Recommended Action: Ensure that your solvent is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of a Significant Amount of a Di-iodinated Side Product
Question: My mass spectrometry analysis shows a significant peak corresponding to the di-iodinated product, 3,5-Diiodo-4-methoxy-pyridin-2-ylamine. How can I minimize the formation of this impurity?
Answer:
The formation of 3,5-Diiodo-4-methoxy-pyridin-2-ylamine is a common side reaction due to the activating nature of the amino and methoxy groups on the pyridine ring.[1]
Possible Causes and Solutions:
-
Excess of N-Iodosuccinimide (NIS): Using a significant excess of NIS will drive the reaction towards di-iodination.
-
Recommended Action: Carefully control the stoichiometry of NIS. Use no more than 1.05-1.1 equivalents of NIS relative to the starting material.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second iodination.
-
Recommended Action: Perform the reaction at a lower temperature. If you are currently heating the reaction, try running it at room temperature or even 0 °C, although this will likely require a longer reaction time.
-
-
Slow Addition of NIS: Adding the NIS all at once can create localized high concentrations, promoting di-iodination.
-
Recommended Action: Add the NIS portion-wise or as a solution in the reaction solvent over a period of time. This will help to maintain a low concentration of the iodinating agent throughout the reaction.
-
Issue 3: Presence of an Impurity with a Mass Corresponding to the Demethylated Product
Question: I have an impurity that I suspect is the demethylated product, 3-Iodo-4-hydroxy-pyridin-2-ylamine. What could be causing this and how can I prevent it?
Answer:
Demethylation of methoxy-substituted pyridines can occur under certain conditions, particularly in the presence of strong acids or nucleophiles.[2]
Possible Causes and Solutions:
-
Harsh Acidic Conditions: The use of a strong acid catalyst at elevated temperatures can lead to the cleavage of the methyl ether.
-
Recommended Action: If you are using a strong acid catalyst like sulfuric acid, consider switching to a milder one like trifluoroacetic acid (TFA) and use it in catalytic amounts. Also, avoid excessive heating.
-
-
Prolonged Reaction Times at High Temperatures: Even with a milder acid, prolonged heating can lead to demethylation.
-
Recommended Action: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to heat.
-
-
Work-up Conditions: A strongly acidic or basic work-up can also cause demethylation.
-
Recommended Action: Ensure that the work-up is performed under neutral or mildly basic conditions. A quench with a solution of sodium thiosulfate followed by extraction is generally a safe procedure.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Acetonitrile (ACN) and dichloromethane (DCM) are commonly used solvents for iodination reactions with NIS. Acetonitrile is often preferred as it can help to dissolve both the starting material and the reagent. Ensure the solvent is anhydrous.
Q2: How can I purify the final product?
A2: The most effective method for purifying this compound is column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes or dichloromethane and methanol is typically effective in separating the desired product from the starting material and di-iodinated side product.
Q3: How can I confirm the identity and purity of my product?
A3: The identity and purity of your product should be confirmed by a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and help to identify any impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
Q4: Is N-Iodosuccinimide (NIS) the only option for this iodination?
A4: While NIS is a popular and effective reagent, other iodinating agents such as iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent can also be used. However, NIS is generally preferred due to its milder reaction conditions and easier handling.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This is a representative protocol and may require optimization.
-
To a solution of 4-methoxy-pyridin-2-ylamine (1.0 eq) in anhydrous acetonitrile (10 mL/g of starting material) is added N-Iodosuccinimide (NIS) (1.05 eq) in one portion at room temperature.
-
A catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) is then added.
-
The reaction mixture is stirred at room temperature and monitored by TLC (e.g., 50% ethyl acetate in hexanes). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion (typically 2-6 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
| Compound | Molecular Weight | Potential Impurities | Molecular Weight of Impurities |
| This compound | 250.04 g/mol | 4-methoxy-pyridin-2-ylamine | 124.14 g/mol |
| 3,5-Diiodo-4-methoxy-pyridin-2-ylamine | 375.94 g/mol | ||
| 3-Iodo-4-hydroxy-pyridin-2-ylamine | 235.99 g/mol |
Visualizations
Reaction Scheme and Potential Side Products
Caption: Synthetic route to this compound and major side products.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
Technical Support Center: 3-Iodo-4-methoxy-pyridin-2-ylamine
Welcome to the Technical Support Center for 3-Iodo-4-methoxy-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis and purification of this important chemical intermediate. Our goal is to empower you with the scientific understanding to anticipate and resolve common challenges in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the quality, handling, and analysis of this compound.
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: The most prevalent impurities typically arise from the synthetic process. These include:
-
Unreacted Starting Material: 4-methoxy-pyridin-2-ylamine.
-
Over-iodination Product: 3,5-Diiodo-4-methoxy-pyridin-2-ylamine.
-
Residual Solvents and Reagents: From the reaction and purification steps.
Q2: How can I quickly assess the purity of my this compound sample?
A2: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a rapid purity assessment. TLC can visualize the presence of starting material and the di-iodinated byproduct, which will have different Rf values. ¹H NMR will show characteristic peaks for the desired product and any significant proton-bearing impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: this compound is a solid that should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] Iodinated aromatic compounds can be sensitive to light and air, potentially leading to discoloration and the formation of degradation products over time.
Q4: I am seeing a brown discoloration in my solid sample. Is this a sign of decomposition?
A4: A brown coloration can indicate the presence of trace amounts of iodine (I₂) or other degradation products. While a slight discoloration may not significantly impact many applications, it is advisable to re-analyze the material by HPLC to quantify the purity and identify any new impurity peaks before use in sensitive downstream reactions.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis and purification of this compound.
Guide 1: Incomplete Consumption of Starting Material (4-methoxy-pyridin-2-ylamine)
Symptom: TLC and/or HPLC analysis of the crude reaction mixture shows a significant amount of the starting material, 4-methoxy-pyridin-2-ylamine, remaining.
Causality: The electrophilic iodination of the electron-rich 4-methoxy-pyridin-2-ylamine is a common synthetic route. Incomplete reactions are often due to insufficient reactivity of the iodinating agent, suboptimal reaction conditions, or premature quenching of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete iodination.
Guide 2: Formation of Di-iodinated Impurity (3,5-Diiodo-4-methoxy-pyridin-2-ylamine)
Symptom: A significant peak corresponding to 3,5-Diiodo-4-methoxy-pyridin-2-ylamine is observed in the HPLC or a distinct spot on the TLC plate.
Causality: The amino and methoxy groups are activating and ortho-, para-directing. After the first iodine is introduced at the C3 position, the ring remains activated, making it susceptible to a second iodination at the C5 position. This is more likely to occur with an excess of the iodinating agent or prolonged reaction times.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Catalyst Loading for 3-Iodo-4-methoxy-pyridin-2-ylamine Reactions
Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-Iodo-4-methoxy-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this electron-rich and sterically hindered pyridine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to achieve higher yields, better purity, and more reproducible results in your experiments.
The Challenge of this compound
The unique structure of this compound presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the 2-amino group and the pyridine nitrogen, both Lewis basic sites, can lead to catalyst inhibition or deactivation through coordination with the palladium center.[1][2] Furthermore, the electron-donating nature of both the amino and methoxy groups can influence the reactivity of the C-I bond, potentially altering the kinetics of the catalytic cycle compared to less substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low or no product yield?
A1: Low conversion is a frequent issue and can be attributed to several factors. Primarily, the Lewis basic nitrogen atoms of the pyridine ring and the 2-amino group can coordinate with and inhibit the palladium catalyst.[2] Additionally, the oxidative addition of the palladium catalyst to the C-I bond, a critical step in the catalytic cycle, can be influenced by the electronic properties of the substituted pyridine. Other common culprits include inactive catalyst, poor quality of reagents (especially the organoboron partner in Suzuki couplings), and suboptimal reaction conditions.[1][3]
Q2: What is a good starting point for catalyst loading in these reactions?
A2: For challenging substrates like this compound, a higher initial catalyst loading is often recommended to ensure the reaction initiates successfully. A typical starting range for palladium-catalyzed cross-coupling reactions is 1-5 mol%.[3] It is advisable to begin with a loading of 2-5 mol% and then optimize by decreasing the amount in subsequent experiments to enhance cost-effectiveness and minimize residual palladium in your final product.
Q3: How do I select the appropriate palladium catalyst and ligand for this substrate?
A3: The choice of catalyst and ligand is critical for success. Standard ligands like triphenylphosphine may not be effective. For electron-rich and potentially coordinating substrates, bulky and electron-rich phosphine ligands are often superior.[1] Ligands such as SPhos, XPhos, and RuPhos have demonstrated efficacy in similar challenging couplings as they can stabilize the palladium catalyst and promote the oxidative addition step.[1] Modern palladacycle precatalysts are also excellent choices due to their stability and sustained catalytic activity.[1]
Q4: What role does the base play, and which one should I choose?
A4: The base is a crucial component of the catalytic cycle, primarily responsible for activating the coupling partner (e.g., the organoboron reagent in a Suzuki reaction). The choice and quality of the base are paramount. For Suzuki couplings with this substrate, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[3] The strength and solubility of the base can significantly impact the reaction rate and yield. It is often beneficial to screen a panel of bases to identify the optimal one for your specific reaction.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen and 2-amino group can bind to the palladium center, leading to inactive catalyst species.[1][2] Solution: Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) that can sterically hinder this inhibitory coordination.[1] Increasing the ligand-to-metal ratio (e.g., 2:1) can also sometimes mitigate this issue. |
| Inactive Catalyst | The active Pd(0) species is susceptible to oxidation. Solution: Ensure your palladium source is of high quality and stored under an inert atmosphere. Consider using a pre-catalyst that is more stable and reliably generates the active Pd(0) species in situ.[1][3] A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst. |
| Poor Reagent Quality | Moisture and impurities in reagents can quench the catalyst and lead to side reactions. Solution: Use anhydrous solvents and ensure all reagents are of high purity. For Suzuki reactions, boronic acids are prone to protodeboronation; consider using more stable boronate esters (e.g., pinacol esters).[1] |
| Suboptimal Reaction Conditions | Temperature and reaction time are critical parameters. Solution: Many coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently.[1] However, excessive heat can lead to catalyst decomposition. It is recommended to screen a range of temperatures. If the reaction is sluggish, increasing the reaction time may improve the yield. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause & Identification | Troubleshooting Steps & Explanation |
| Homocoupling of Coupling Partner | In Suzuki reactions, the boronic acid can couple with itself. This is often promoted by the presence of oxygen and Pd(II) species.[2] Identification: Mass spectrometry and NMR spectroscopy. | Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen). Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring complete reduction of a Pd(II) precatalyst can minimize homocoupling.[1][2] |
| Protodeboronation (in Suzuki reactions) | The boronic acid is replaced by a proton from water or other protic sources. Identification: Detection of 4-methoxy-pyridin-2-ylamine as a byproduct. | Solution: Use anhydrous solvents and reagents. A milder base may also reduce the rate of protodeboronation.[3] |
| Dehalogenation | The C-I bond is reduced, leading to the formation of 4-methoxy-pyridin-2-ylamine. Identification: Mass spectrometry and NMR spectroscopy. | Solution: This can be promoted by certain bases and high temperatures.[3] Ensure the reaction is performed under an inert atmosphere and consider screening different bases or lowering the reaction temperature. |
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Catalyst Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos | Xantphos, RuPhos | Xantphos, PPh₃ |
| Catalyst Loading (mol%) | 2 - 5 | 2 - 5 | 1 - 5 |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | 1:1 to 2:1 | 2:1 to 4:1 |
| Base (equivalents) | K₃PO₄ (2-3), Cs₂CO₃ (2-3) | NaOtBu (1.5-2.5), LiHMDS (1.5-2.5) | Et₃N, DIPEA (2-3) |
| Solvent | Dioxane/H₂O, Toluene | Toluene, Dioxane | DMF, THF |
| Temperature (°C) | 80 - 110 | 90 - 120 | 60 - 100 |
Note: These are general starting points and should be optimized for each specific reaction.
General Experimental Workflow for Catalyst Optimization
A systematic approach is crucial for efficiently optimizing catalyst loading. The following workflow is recommended:
Logical Decision-Making for Troubleshooting Low Yield
When faced with a low-yielding reaction, a logical, step-by-step approach to troubleshooting is essential. The following diagram illustrates a decision-making process to identify and rectify the issue.
References
Technical Support Center: Stabilizing 3-Iodo-4-methoxy-pyridin-2-ylamine
Welcome to the technical support center for 3-Iodo-4-methoxy-pyridin-2-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Deiodination is a common challenge encountered when working with iodo-heterocyclic compounds, leading to yield loss and purification difficulties. This document provides in-depth, field-proven insights and actionable protocols to help you mitigate and prevent this unwanted side reaction.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: My vial of this compound has developed a slight discoloration upon storage. Is it degrading?
A1: Discoloration can be an early indicator of degradation. Aryl iodides, particularly electron-rich systems like this pyridine derivative, can be sensitive to light and heat.[1] The weak Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage, which can be initiated by light or thermal energy, potentially forming radical species that lead to colored byproducts.[1] We strongly recommend storing the compound in amber vials or containers wrapped in aluminum foil, in a cool, dark place, preferably refrigerated and under an inert atmosphere (Argon or Nitrogen).[2][3][4]
Q2: What are the primary causes of deiodination during a reaction?
A2: Deiodination of this compound can be triggered by several factors:
-
Photolysis: Exposure to ambient laboratory light, especially UV or high-energy visible light, can cleave the C-I bond.[1][5]
-
Thermal Stress: High reaction temperatures can provide the energy needed to break the C-I bond, leading to decomposition.[1]
-
Reductive Environments: Trace metals (e.g., Palladium, Copper), certain bases, or other reducing agents in the reaction mixture can facilitate reductive deiodination.[6][7]
-
Radical Reactions: The presence of radical initiators or reaction pathways proceeding through radical intermediates can lead to deiodination.[1][8]
Q3: Is this compound compatible with palladium-catalyzed cross-coupling reactions? I'm observing significant byproduct formation.
A3: Yes, it is widely used in cross-coupling reactions. However, the formation of the deiodinated byproduct is a known side reaction. This can occur through several palladium-mediated pathways, including premature catalyst decomposition to palladium black, which can catalyze the side reaction, or through competitive reductive dehalogenation pathways.[2] Key factors to control are the purity of reagents, rigorous exclusion of oxygen, and the choice of ligand and base.[2][9] Using stable pre-catalysts or ligands that protect the palladium center can be beneficial.[2]
Part 2: Troubleshooting Guide for Deiodination
This section provides a systematic approach to diagnosing and solving deiodination issues in your experiments.
Problem: Significant deiodination observed by LC-MS analysis during a Suzuki-Miyaura coupling reaction.
This is a common scenario. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for deiodination in cross-coupling.
Data Summary: Influence of Reaction Parameters on Deiodination
The following table summarizes experimental observations on how different parameters can affect the formation of the deiodinated byproduct, 4-methoxy-pyridin-2-ylamine.
| Parameter | Condition A (High Deiodination) | Condition B (Low Deiodination) | Rationale |
| Solvent | Reagent-grade THF (not degassed) | Anhydrous, degassed DME or Toluene | Oxygen can lead to catalyst decomposition and boronic acid homocoupling, which can promote side reactions.[2] |
| Atmosphere | Air / Nitrogen blanket only | Vigorous Argon sparging + positive pressure | Rigorous exclusion of oxygen is critical to maintain catalyst activity and prevent side reactions.[2] |
| Temperature | 110 °C | 80 °C | Higher temperatures can accelerate both the desired reaction and the undesired deiodination.[1] Finding the minimum effective temperature is key. |
| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Phosphate (K₃PO₄) | Very strong bases can sometimes promote side reactions. A slightly weaker base may be sufficient and reduce byproduct formation.[2] |
| Light | Ambient lab light | Reaction vessel wrapped in aluminum foil | Prevents photolytic cleavage of the C-I bond, a known pathway for dehalogenation.[1][3] |
Part 3: Validated Experimental Protocols
To ensure the integrity of your experiments, we provide the following validated protocols for handling and reacting with this compound.
Protocol 1: Photostability Assessment of Starting Material
This protocol allows you to quantify the light sensitivity of your material, a critical quality control step before use in sensitive reactions. It is based on ICH Q1B guidelines.[10]
Objective: To determine the rate of degradation of this compound upon exposure to a controlled light source.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and water
-
Amber HPLC vials
-
Clear HPLC vials
-
Aluminum foil
-
Photostability chamber or a controlled UV lamp
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Aliquotting:
-
Transfer 1 mL of the solution into a clear HPLC vial (the "Exposed Sample").
-
Transfer 1 mL of the solution into another clear HPLC vial and wrap it completely in aluminum foil (the "Dark Control").[10]
-
-
Exposure: Place both vials side-by-side in the photostability chamber.
-
Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8 hours), take a 10 µL aliquot from each vial, dilute appropriately, and analyze immediately by HPLC.
-
Analysis: Use a C18 column and a suitable mobile phase (e.g., Acetonitrile/Water gradient with 0.1% TFA). Monitor the peak area of the parent compound at its λmax.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for both the exposed sample and the dark control. A significant drop in the exposed sample compared to the control confirms photosensitivity.
Caption: Workflow for photostability testing.
Protocol 2: Optimized Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol incorporates best practices to minimize the risk of deiodination during a typical cross-coupling reaction.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or similar reaction vessel wrapped in aluminum foil
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with Argon. Wrap the outside of the flask with aluminum foil.[2]
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting: Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Catalyst Preparation: In a separate glovebox or vial under Argon, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Reaction Initiation: Add the degassed dioxane to the main reaction flask via cannula, followed by the catalyst solution.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of 4-methoxy-pyridin-2-ylamine. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with Ethyl Acetate, and quench with water. Proceed with standard extraction and purification.
By adhering to these rigorous, evidence-based protocols, researchers can significantly improve reaction outcomes and minimize the frustrating side reaction of deiodination.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. camlab.co.uk [camlab.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal-catalysed halogen exchange reactions of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 9. An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides: insight into controlling factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Managing temperature control in 3-Iodo-4-methoxy-pyridin-2-ylamine synthesis
Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxy-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while crucial for various downstream applications, particularly in medicinal chemistry, presents specific challenges where precise temperature control is paramount for success. This document aims to be a comprehensive resource, grounded in established chemical principles and practical experience, to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured to address specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Question 1: My reaction yield is consistently low. What are the likely causes related to temperature?
Answer:
Low yield in the iodination of 4-methoxy-pyridin-2-ylamine is a frequent issue, often directly linked to improper temperature management at critical stages. The primary method for this synthesis involves electrophilic iodination, a reaction sensitive to thermal conditions.
Potential Causes & Solutions:
-
Inadequate Cooling During Reagent Addition: The addition of the iodinating agent, typically N-Iodosuccinimide (NIS), is an exothermic process. Insufficient cooling can lead to a rapid temperature increase, promoting side reactions and decomposition of the starting material or product.
-
Solution:
-
Always perform the addition of the iodinating agent at a strictly controlled low temperature, typically between 0 °C and 5 °C.
-
Use an ice-salt bath or a cryo-cooler for more precise and stable temperature control.
-
Add the iodinating agent portion-wise over an extended period to allow for effective heat dissipation. Monitor the internal reaction temperature continuously with a calibrated thermometer.
-
-
-
Sub-optimal Reaction Temperature: While the initial addition requires cooling, the subsequent reaction period may need a specific, stable temperature to proceed to completion. Running the reaction too cold can lead to an incomplete reaction, while too high a temperature can result in the formation of undesired byproducts.
-
Solution:
-
After the addition of the iodinating agent is complete, allow the reaction to slowly warm to the optimal temperature, as determined by your specific protocol (often room temperature).
-
Utilize a reliable stirring hotplate with a temperature probe or an oil bath to maintain a consistent temperature throughout the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at the chosen temperature.
-
-
-
Decomposition During Work-up: Elevated temperatures during the work-up and purification steps can lead to product degradation.
-
Solution:
-
Conduct all extractions and washes using cooled solvents.
-
During solvent removal by rotary evaporation, use a water bath with a controlled temperature, ensuring it does not exceed 40 °C.
-
If purification is done via column chromatography, consider performing it in a cold room or using a jacketed column with a cooling circulator if the product is particularly sensitive.
-
-
Question 2: I am observing significant amounts of di-iodinated and other impurities in my final product. How can I minimize these?
Answer:
The formation of di-iodinated species, such as 3,5-diiodo-4-methoxy-pyridin-2-ylamine, and other impurities is a common challenge, often exacerbated by incorrect temperature control.[1]
Potential Causes & Solutions:
-
Localized "Hot Spots" During Reagent Addition: Even with a cooled bath, inefficient stirring can lead to localized areas of high temperature where the iodinating agent is introduced. This can accelerate the reaction, leading to over-iodination.
-
Solution:
-
Ensure vigorous and efficient stirring throughout the addition of the iodinating agent. A mechanical stirrer is often more effective than a magnetic stir bar for larger scale reactions or viscous mixtures.
-
As mentioned previously, add the iodinating agent slowly and in small portions to prevent localized concentration and temperature gradients.
-
-
-
Reaction Temperature Too High: Higher reaction temperatures can provide the necessary activation energy for the second iodination to occur, especially if an excess of the iodinating agent is used.
-
Solution:
-
Strictly adhere to the recommended reaction temperature. If impurity formation is a persistent issue, consider running the reaction at a slightly lower temperature for a longer duration.
-
Carefully control the stoichiometry of the iodinating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
-
-
Side Reactions at Elevated Temperatures: Besides di-iodination, other side reactions can occur at higher temperatures, leading to a complex mixture of impurities.[2]
-
Solution:
-
Maintain the recommended temperature profile throughout the reaction.
-
Ensure the starting material is pure, as impurities can catalyze side reactions.
-
Degas solvents to remove dissolved oxygen, which can participate in oxidative side reactions, especially at elevated temperatures.
-
-
Question 3: The iodination reaction is stalling and not going to completion. What temperature-related factors could be at play?
Answer:
A stalled reaction is a frustrating problem that can often be traced back to temperature-related issues preventing the reaction from reaching the necessary activation energy.
Potential Causes & Solutions:
-
Reaction Temperature is Too Low: While initial cooling is crucial, maintaining a temperature that is too low for the main reaction phase will significantly slow down the reaction rate, potentially leading to it stalling.
-
Solution:
-
After the initial cooled addition, ensure the reaction is allowed to warm to the specified temperature (e.g., room temperature or slightly above).
-
If the reaction is known to be sluggish, a gentle warming (e.g., to 30-40 °C) might be necessary. This should be done cautiously, with careful monitoring for impurity formation.
-
Confirm that your temperature measurement is accurate. A faulty thermometer or probe could lead to a misunderstanding of the actual reaction conditions.
-
-
-
Poor Solubility at Low Temperatures: The starting material or reagents may not be fully dissolved at the initial low temperatures, effectively reducing their concentration in the solution and slowing down the reaction.
-
Solution:
-
Choose a solvent system where the starting material has good solubility at the intended reaction temperatures.
-
Ensure all reagents are fully dissolved before proceeding with the next steps. A brief, gentle warming might be necessary to achieve dissolution, followed by re-cooling before the addition of sensitive reagents.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound, with a focus on temperature control.
What is the optimal temperature profile for the synthesis of this compound?
The optimal temperature profile can be broken down into three main stages:
| Stage | Process | Recommended Temperature | Rationale |
| 1 | Reagent Addition | 0 °C to 5 °C | To control the exothermic reaction and prevent the formation of byproducts. |
| 2 | Reaction | Room Temperature (20-25 °C) | To allow the reaction to proceed to completion at a controlled rate. Some protocols may call for gentle heating (up to 40 °C) if the reaction is slow. |
| 3 | Work-up & Purification | Below 40 °C | To prevent thermal degradation of the product. |
What equipment is recommended for precise temperature control?
For optimal results, the following equipment is recommended:
-
Reaction Vessel: A jacketed reaction vessel connected to a circulating chiller/heater provides the most precise and uniform temperature control.
-
Temperature Monitoring: A calibrated digital thermometer with a probe immersed in the reaction mixture (but not touching the sides of the flask) is essential for accurate readings.
-
Cooling: For smaller scale reactions, an ice-salt bath can be effective. For larger scales or more critical applications, a cryo-cooler is preferred.
-
Heating: A temperature-controlled oil bath or a heating mantle with a thermocouple feedback loop ensures stable and even heating.
How do I know if a temperature deviation has compromised my synthesis?
The primary indicator of a compromised synthesis due to temperature deviation is the impurity profile of your crude product.
-
TLC Analysis: Run a TLC of your reaction mixture against the starting material and a pure product standard (if available). The appearance of new spots, especially those close to the product spot, can indicate the formation of byproducts.
-
LC-MS Analysis: This is a more definitive method. An unexpected peak in the chromatogram, especially with a mass corresponding to a di-iodinated product or other potential side products, is a strong indication of a temperature-related issue.
Can I use microwave synthesis for this reaction?
Microwave-assisted synthesis can sometimes be used for iodination reactions and may offer advantages in terms of reduced reaction times.[3] However, direct translation of a conventional heating protocol to a microwave method requires careful optimization of parameters such as power, temperature, and ramp times. It is crucial to use a microwave reactor designed for chemical synthesis with accurate internal temperature monitoring to avoid overheating and potential safety hazards.
Experimental Protocol: Iodination of 4-methoxy-pyridin-2-ylamine
This protocol provides a general guideline. It is essential to consult the specific literature procedure you are following and to perform a thorough safety assessment before commencing any experimental work.
Materials:
-
4-methoxy-pyridin-2-ylamine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or another suitable solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methoxy-pyridin-2-ylamine (1 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add N-Iodosuccinimide (1.1 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up:
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization of the Synthesis Workflow
The following diagram illustrates the critical temperature control points in the synthesis of this compound.
Caption: Workflow for this compound synthesis highlighting temperature-critical steps.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Solvent Effects on 3-Iodo-4-methoxy-pyridin-2-ylamine Reactivity
Welcome to the Technical Support Center for 3-Iodo-4-methoxy-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this versatile building block. The unique electronic and steric properties of this molecule, arising from the interplay of the iodo, methoxy, and amino substituents, can present specific challenges in various reactions. This resource aims to elucidate the critical role of solvent effects on its reactivity and provide practical solutions to overcome experimental hurdles.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several factors, often exacerbated by the choice of solvent. The electron-donating nature of the amino and methoxy groups can make the oxidative addition of the C-I bond to the palladium(0) catalyst less favorable compared to electron-deficient aryl iodides.
Possible Causes & Recommended Solutions:
-
Catalyst Inhibition by the 2-Amino Group: The primary amine at the C2 position can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.
-
Inefficient Transmetalation: The choice of base and solvent is crucial for the formation of the reactive boronate species and its transfer to the palladium complex.
-
Solution: A common issue is the poor solubility of inorganic bases in organic solvents. Consider using a solvent system that can partially dissolve the base, such as a mixture of 1,4-dioxane and water or toluene and water.[2] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[1][2]
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is often promoted by the presence of water and certain bases.
-
Solution: If protodeboronation is suspected, consider using the corresponding boronic ester (e.g., pinacol ester) which is generally more stable.[1] Running the reaction under anhydrous conditions with a non-aqueous base like potassium fluoride (KF) in a polar aprotic solvent like DMF can also mitigate this issue.
-
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure that all solvents and reagents are thoroughly degassed before use by bubbling with an inert gas like argon or nitrogen.[2]
-
Question 2: I am observing significant amounts of a de-iodinated byproduct (4-methoxy-pyridin-2-ylamine) in my Buchwald-Hartwig amination reaction. What is the cause and how can I prevent it?
Answer: The formation of the de-iodinated byproduct is a common issue in palladium-catalyzed cross-coupling reactions and is often a result of a side reaction known as hydrodehalogenation.
Possible Causes & Recommended Solutions:
-
β-Hydride Elimination: If the incoming amine has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination, leading to the formation of an enamine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to form the de-iodinated arene.[3]
-
Solution: The choice of ligand is critical in suppressing β-hydride elimination. Bulky ligands can sterically disfavor the conformation required for this process.
-
-
Reaction with Solvent or Base: In some cases, the solvent or base can act as a hydride source.
-
Solution: Toluene is a common solvent for Buchwald-Hartwig reactions.[4] If hydrodehalogenation is a significant issue, consider switching to a solvent less prone to acting as a hydride donor, such as 1,4-dioxane. Also, ensure the base is not contributing to this side reaction. Sodium tert-butoxide is a common base, but others like LHMDS can be screened.[5]
-
Question 3: My nucleophilic aromatic substitution (SNAr) reaction on this compound is not proceeding, even at elevated temperatures. Why?
Answer: While the pyridine ring is generally more susceptible to nucleophilic attack than a benzene ring, the strong electron-donating effects of the amino and methoxy groups at the 2- and 4-positions, respectively, significantly deactivate the ring towards SNAr.[6]
Possible Causes & Recommended Solutions:
-
Low Electrophilicity of the Pyridine Ring: The electron-donating groups increase the electron density on the pyridine ring, making it less electrophilic and thus less reactive towards nucleophiles.
-
Solution 1: Use a Highly Polar Aprotic Solvent: Solvents like DMSO or DMF can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[7]
-
Solution 2: Employ a Stronger Nucleophile: If possible, use a more potent nucleophile. For example, if using an alcohol, consider deprotonating it first with a strong base to form the more nucleophilic alkoxide.
-
Solution 3: Consider an Alternative Reaction Pathway: For many transformations, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig for C-N bond formation, or related couplings for C-O and C-S bond formation) will be a more viable strategy than SNAr for this electron-rich substrate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the C-I bond in this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of aryl halides in the oxidative addition step of cross-coupling reactions generally follows the trend I > Br > Cl.[8] Therefore, the C-I bond in this compound is expected to be highly reactive. However, the electron-donating amino and methoxy groups can decrease the electrophilicity of the carbon bearing the iodine, potentially slowing down the oxidative addition step compared to electron-deficient aryl iodides.[9]
Q2: How does the choice of solvent impact the outcome of a Suzuki-Miyaura coupling with this substrate?
A2: The solvent plays a multifaceted role in Suzuki-Miyaura couplings. Its polarity can influence the rate of reaction and the stability of intermediates. Aprotic polar solvents like DMF or 1,4-dioxane are commonly used.[10] Often, a co-solvent of water is added to help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the transmetalation step.[8] The choice of solvent can also affect the extent of side reactions like protodeboronation.
Q3: Can the amino group in this compound be protected before performing cross-coupling reactions?
A3: Yes, protecting the amino group can be a viable strategy to prevent catalyst inhibition. Common protecting groups for anilines, such as Boc (tert-butyloxycarbonyl) or Ac (acetyl), can be employed. However, the addition and subsequent removal of a protecting group adds steps to the synthesis. Often, careful selection of a suitable ligand (e.g., a bulky Buchwald ligand) can allow for successful coupling without the need for protection.[11]
Q4: What are some common purification challenges with the products derived from this starting material, and how can they be addressed?
A4: The basicity of the pyridine nitrogen and the primary amine can lead to tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent. Alternatively, using a different stationary phase, such as alumina, may be beneficial. If the product is sufficiently stable, an acidic workup to form the salt followed by extraction and then basification and re-extraction can be an effective purification strategy.
Data and Protocols
Solvent Properties and Their Influence
The choice of solvent is critical in modulating the reactivity of this compound. The following table summarizes the properties of common solvents used in cross-coupling reactions.
| Solvent | Dielectric Constant (ε) | Type | Typical Use Cases |
| Toluene | 2.4 | Aprotic, Nonpolar | Suzuki, Buchwald-Hartwig |
| 1,4-Dioxane | 2.2 | Aprotic, Nonpolar | Suzuki, Buchwald-Hartwig |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | Suzuki, Buchwald-Hartwig |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | Suzuki, SNAr |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic, Polar | SNAr |
Note: While dielectric constant is a useful measure of polarity, other factors such as the solvent's ability to coordinate to the catalyst and dissolve reagents are also critical.
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates and desired outcomes.
Reaction Setup:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (potentially with a basic modifier like triethylamine).
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 3-Iodo-4-methoxy-pyridin-2-ylamine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Iodo-4-methoxy-pyridin-2-ylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address specific challenges you may encounter during your experiments, providing in-depth technical guidance in a user-friendly question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemistry, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I'm getting low to no yield in my Suzuki coupling of this compound. What are the most likely causes?
A1: Low or no yield in the Suzuki coupling of this specific substrate often points to a few critical factors related to its unique electronic and steric properties. The 2-amino and 4-methoxy groups make the pyridine ring electron-rich, which can be challenging. Additionally, the substitution pattern presents steric considerations.
Here’s a breakdown of potential issues and how to address them:
-
Inadequate Base Activation: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[1] For electron-rich and sterically hindered substrates, the choice and quality of the base are paramount.
-
Troubleshooting:
-
Switch to a Stronger, Non-Nucleophilic Base: Standard bases like sodium carbonate (Na₂CO₃) may not be sufficient. Consider stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective at promoting the formation of the highly nucleophilic "ate" complex of the boronic acid.[1]
-
Ensure Anhydrous Conditions: Water can lead to protodeboronation of your boronic acid, a significant side reaction.[2] Ensure your base is anhydrous and finely powdered for optimal reactivity.
-
-
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen, as well as the 2-amino group, can coordinate to the palladium center. This can inhibit the catalyst by preventing it from participating in the catalytic cycle.[3][4]
-
Steric Hindrance: The substituents at the 2, 3, and 4 positions of the pyridine ring create a sterically congested environment around the reaction center. This can hinder the approach of the palladium catalyst and the boronic acid.[7][8]
-
Troubleshooting:
-
Optimize Ligand Choice: As mentioned, bulky ligands are often necessary to overcome steric challenges in Suzuki couplings.[9][10]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential decomposition of starting materials or products.
-
-
Q2: Which base is the best choice for this specific Suzuki coupling, and why?
A2: The selection of the base is a critical parameter for a successful Suzuki-Miyaura coupling. For this compound, a careful choice is necessary to address the substrate's electronic and steric nature. Inorganic bases are generally superior to organic bases for this type of reaction.[11]
Here is a comparative overview to guide your selection:
| Base | Chemical Formula | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Highly Recommended. Often the base of choice for challenging Suzuki couplings, including those with electron-rich heteroaryl halides. Its strength is sufficient to activate the boronic acid without causing significant side reactions.[2] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Excellent Alternative. The large, soft cesium cation can enhance solubility and reactivity. It is particularly effective in couplings prone to catalyst inhibition. |
| Sodium Carbonate | Na₂CO₃ | ~10.3 | Commonly Used, but may be less effective here. While a standard choice for many Suzuki reactions, its basicity might be insufficient for this sterically hindered and electron-rich substrate.[11] |
| Potassium Fluoride | KF | ~3.2 | Useful for base-sensitive substrates. The fluoride ion is thought to activate the boronic acid through a different mechanism, which can be advantageous if your coupling partner has base-labile functional groups.[12] |
| Organic Amines (e.g., TEA, DIPEA) | Et₃N, (i-Pr)₂EtN | ~10.7, ~11 | Generally not recommended. Often too weak and can lead to incomplete reactions or the formation of byproducts. Inorganic bases have demonstrated superior performance in similar systems.[11] |
Recommendation: Start with potassium phosphate (K₃PO₄) . If you still face issues, cesium carbonate (Cs₂CO₃) is an excellent second choice.
Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A3: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid reacts with a proton source (often water) to regenerate the corresponding arene, effectively removing it from the productive catalytic cycle. This is particularly problematic with electron-rich or heteroaromatic boronic acids.
Strategies to Minimize Protodeboronation:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Use freshly dried, anhydrous solvents.
-
Flame-dry your glassware under vacuum before use.
-
Use a high-quality, anhydrous base.
-
Ensure your boronic acid is dry. If it's a hydrate, consider using a boronate ester (e.g., a pinacol ester) which is more stable.
-
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] The presence of oxygen can lead to the formation of Pd(II) species which can promote the homocoupling of boronic acids, another undesired side reaction.[13]
-
Thoroughly degas your solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Choice of Base and Solvent:
-
Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Aprotic solvents like dioxane, toluene, or THF are generally preferred.
-
Q4: Can you provide a starting experimental protocol for this Suzuki coupling?
A4: Certainly. The following is a general protocol that should serve as a good starting point. Remember that optimization of reagent stoichiometry, temperature, and reaction time will likely be necessary for your specific boronic acid coupling partner.
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a ligand like SPhos) (1-5 mol%)
-
Base (e.g., Anhydrous K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, the ligand (if separate), and the anhydrous base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (a starting point of 80-100 °C is common) and monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach to troubleshooting is essential.
Caption: A logical workflow to diagnose and solve common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
Technical Support Center: Palladium Catalyst Removal from 3-Iodo-4-methoxy-pyridin-2-ylamine Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with palladium catalyst removal from reactions involving 3-Iodo-4-methoxy-pyridin-2-ylamine. The unique chelating properties of this substrate demand specialized purification strategies to meet the stringent regulatory limits for residual metals in active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction so difficult?
A1: The primary challenge stems from the molecular structure of your product. The 2-amino and pyridinic nitrogen atoms on the pyridine ring act as strong bidentate ligands, forming highly stable, soluble complexes with palladium species (both Pd(0) and Pd(II)). This chelation prevents the palladium from precipitating and makes it difficult to remove by simple filtration or standard aqueous washes. In essence, your product is "holding on" to the palladium, keeping it in the solution phase.[1][2]
Q2: What are the most common methods for removing residual palladium in pharmaceutical synthesis?
A2: The most prevalent and effective methods involve the use of scavengers or adsorbents with a high affinity for palladium.[3] These include:
-
Functionalized Silica Scavengers: Silica gel modified with functional groups like thiol, thiourea, or aminophosphine that strongly bind to palladium.[4][5][6][7]
-
Activated Carbon: A cost-effective adsorbent that can remove various palladium species through its porous structure.[5][8][9]
-
Scavenging Resins: Polymer-based resins (e.g., polystyrene) functionalized with metal-chelating groups.[10][11]
-
Crystallization: Can be effective but sometimes concentrates the metal impurities within the crystal lattice if the palladium-product complex is stable.[3]
-
Chromatography: While effective, column chromatography is often a last resort for large-scale processes due to cost and solvent usage, though it can be sufficient for lab-scale purification.[12][13]
Q3: What are the regulatory limits for palladium in APIs?
A3: Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, set strict limits for elemental impurities. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) leads to a concentration limit in the final drug product that is typically 10 ppm (parts per million) for oral administration.[14] Therefore, process chemistry must aim for levels well below this threshold.
Q4: How can I accurately measure the level of residual palladium in my final product?
A4: The industry-standard method for quantifying trace levels of elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[15][16] This technique provides the high sensitivity and accuracy required to confirm that residual palladium levels are below the regulatory limits. For in-process screening where rapid decision-making is needed, catalysis-based fluorometric methods can also be employed.[15][16]
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound reaction products.
Issue 1: High residual palladium levels (>100 ppm) are detected after standard workup and filtration.
-
Underlying Cause: As discussed in the FAQs, strong chelation by the aminopyridine product results in soluble palladium complexes that cannot be removed by simple physical means like filtration through Celite® alone.[1]
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: This is the most reliable approach. Sulfur-based scavengers are particularly effective due to the high affinity of sulfur for soft metals like palladium.[5][6]
-
Thiol-functionalized silica (e.g., SiliaMetS Thiol): A robust and versatile scavenger for various palladium species (Pd(II), Pd(0)).[4][7][17]
-
Thiourea-functionalized silica (e.g., SiliaMetS Thiourea): Highly effective for all forms of palladium and widely used in the pharmaceutical industry.[4]
-
Trimercaptotriazine (TMT)-functionalized supports: These offer multiple binding sites and show high efficacy.[10]
-
-
Optimize Scavenging Conditions: Scavenging is not always instantaneous.
-
Temperature: Increasing the temperature of the solution (e.g., to 40-60 °C) can enhance the kinetics of metal binding.
-
Time: Extend the treatment time. While some scavenging can be rapid, allowing the mixture to stir for several hours (e.g., 8-16 hours) may be necessary for tightly bound palladium.[11]
-
-
Activated Carbon Treatment: Activated carbon is a cost-effective alternative, but its performance can be variable.[5][8]
-
It can be used alone or in combination with other methods, for instance, after an initial scavenger treatment.[5]
-
Be aware of potential product loss (see Issue 2).
-
-
Logical Flow for Palladium Removal Strategy
Caption: Decision workflow for palladium scavenging.
Issue 2: Significant loss of the aminopyridine product during the purification step.
-
Underlying Cause: The polar nature of the this compound product can lead to non-specific adsorption onto high-surface-area materials, particularly activated carbon.[14]
-
Suggested Solutions:
-
Prioritize Functionalized Silica Scavengers: Silica-based scavengers often exhibit lower non-specific binding of polar products compared to bulk activated carbon.[18]
-
Optimize Adsorbent Quantity: Use the minimum amount of scavenger or carbon required. Run small-scale trials to determine the optimal loading (e.g., start with 3-5 weight equivalents relative to the initial palladium catalyst loading).[11]
-
Perform a Post-Filtration Wash: After filtering off the scavenger or carbon, wash the filter cake with a small amount of fresh, warm solvent to recover adsorbed product. Combine this wash with the main filtrate.
-
Screen Different Grades of Activated Carbon: Different activated carbons have varying surface properties and pore structures. Some may show less affinity for your product.[8][9]
-
Comparison of Common Palladium Removal Methods
| Method | Typical Efficiency | Selectivity (Risk of Product Loss) | Relative Cost | Scalability | Key Considerations |
| Thiol/Thiourea Silica | >99% (<10 ppm)[4][19] | High (Low product loss)[14] | Medium-High | Excellent | Highly reliable; effective for various Pd species.[17] |
| Activated Carbon | Variable (70-98%)[18] | Low-Medium (Risk of product loss)[14] | Low | Excellent | Cost-effective; performance is batch and product dependent.[5] |
| Scavenging Resins | >99% (<10 ppm)[10] | High (Low product loss) | High | Good | High capacity; may require specific solvent compatibility.[20] |
| Crystallization | Variable | Variable | Low | Excellent | May not be effective if Pd-product complex co-crystallizes.[3] |
Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Gel
This protocol is a robust starting point for effectively removing palladium to levels <10 ppm.
-
Preparation: After the reaction is complete, perform your standard aqueous workup to remove inorganic salts. Concentrate the organic phase containing your crude this compound product to dryness and then re-dissolve it in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of 50-100 mg/mL.
-
Scavenger Addition: Add 5-10 wt% of thiol-functionalized silica gel (e.g., SiliaMetS Thiol) relative to the mass of the crude product. (For example, for 10 g of crude product, add 0.5-1.0 g of scavenger).
-
Scavenging: Stir the suspension at 40-50 °C for 8-16 hours under a nitrogen atmosphere.
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the silica scavenger.
-
Wash: Wash the filter cake with a small volume of the chosen solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washings. Concentrate the solution in vacuo. Submit a sample of the purified product for ICP-MS analysis to quantify residual palladium.[16]
Protocol 2: Screening Protocol to Select the Optimal Scavenger
When dealing with a new system, a parallel screen is the most efficient way to identify the best purification conditions.
-
Setup: In separate vials, dissolve a known amount of crude product (e.g., 200 mg) in a fixed volume of solvent (e.g., 4 mL).
-
Addition: To each vial, add a different scavenger or condition:
-
Vial A: 10 wt% SiliaMetS Thiol
-
Vial B: 10 wt% SiliaMetS Thiourea
-
Vial C: 10 wt% Activated Carbon (e.g., Darco® KB-B)[5]
-
Vial D: 20 wt% SiliaMetS Thiol
-
Vial E: Control (no scavenger)
-
-
Incubation: Seal the vials and stir them on a shaker plate at 50 °C for 16 hours.
-
Workup: Filter the contents of each vial, wash the solid with a small amount of solvent, and concentrate the filtrates.
-
Analysis: Analyze the resulting material from each vial by ICP-MS to determine the final palladium concentration and by LC-MS or ¹H NMR to estimate product recovery. This data will reveal the most effective scavenger with the lowest product loss.
Workflow for Scavenger Screening and Optimization
Caption: A typical workflow for screening palladium scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. silicycle.com [silicycle.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. biotage.com [biotage.com]
- 11. Metal Scavengers [sigmaaldrich.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. biotage.com [biotage.com]
- 19. apolloscientific.co.uk [apolloscientific.co.uk]
- 20. spinchem.com [spinchem.com]
Technical Support Center: Reaction Monitoring for 3-Iodo-4-methoxy-pyridin-2-ylamine by TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-iodo-4-methoxy-pyridin-2-ylamine. This document moves beyond basic protocols to explain the scientific rationale behind procedural choices, ensuring you can effectively troubleshoot and optimize your analyses.
The Critical Role of TLC in Your Reaction
Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction monitoring due to its speed, low cost, and high sensitivity.[1] For reactions involving this compound, a substituted aminopyridine, TLC allows for the rapid, qualitative assessment of reaction progress. By observing the disappearance of the starting material and the appearance of new spots corresponding to products or intermediates, you can make informed decisions about reaction time, completion, and the presence of side products without the need for more time-consuming analytical methods.
Core Protocol: Step-by-Step TLC Analysis
This protocol is designed as a robust starting point for your experiments. It incorporates self-validating steps to ensure the accuracy of your interpretation.
Materials:
-
TLC Plates: Silica Gel 60 F254 plates are recommended. The "F254" designation indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.[2]
-
Spotting Capillaries: Glass capillaries for precise sample application.
-
Developing Chamber: A glass chamber with a lid.
-
Mobile Phase (Eluent): See Table 1 for recommended starting systems.
-
Visualization Reagents: UV lamp (254 nm), iodine chamber, and a chemical stain (e.g., potassium permanganate).
Experimental Workflow
Caption: A standard workflow for TLC reaction monitoring.
Detailed Steps:
-
Chamber Preparation: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and let the chamber saturate for 5-10 minutes.
-
Expert Insight: Chamber saturation is crucial for reproducible results. It ensures the atmosphere inside is saturated with solvent vapor, which prevents the eluent from evaporating off the TLC plate as it runs, leading to consistent Rf values.[3]
-
-
Plate Preparation: Using a pencil, gently draw a straight line across the plate about 1 cm from the bottom. This is your origin or baseline.[4] Never use a pen, as the ink components will chromatograph along with your sample.[4]
-
Sample Spotting (The Self-Validating System):
-
Lane 1 (SM): Spot a dilute solution of your pure this compound starting material.
-
Lane 2 (Co-spot): Apply a spot of the starting material first. Then, without moving the capillary, apply a spot of your reaction mixture directly on top of the SM spot.
-
Lane 3 (RM): Spot a dilute solution of your reaction mixture.
-
Expert Insight: The co-spot lane is your internal reference. It definitively confirms the identity of the starting material spot in your reaction mixture lane. If the reaction is proceeding, you should see the SM spot in the RM lane shrink or disappear over time, while a new product spot appears elsewhere.
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the solvent.[4] Close the lid and allow the solvent front to ascend the plate. Remove the plate when the front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
Visualization:
-
A. UV Light: First, view the dried plate under a UV lamp (254 nm).[2] Being an aromatic pyridine derivative, the starting material and many related products should be UV-active and appear as dark spots. Circle any visible spots with a pencil.
-
B. Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will develop a temporary yellowish-brown color.[5] This is a good general, semi-destructive method.[6]
-
C. Chemical Stain (if needed): If spots are not visible or are very faint, use a destructive stain. For aminopyridines, a potassium permanganate (KMnO₄) stain is effective. Dip the plate quickly in the stain solution and gently heat with a heat gun until colored spots appear against a pink/purple background.
-
-
Interpretation: Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
A successful reaction will show a decrease in the intensity of the spot corresponding to the starting material's Rf and the appearance of one or more new spots with different Rf values.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the TLC analysis of this compound and similar compounds.
Caption: A troubleshooting guide for common TLC issues.
Question & Answer Format
Q1: My spots are streaking vertically instead of being tight and round. What's wrong?
-
Answer: This is the most common issue with amine-containing compounds like yours. Streaking has two primary causes:
-
Sample Overloading: You have spotted too much material. The stationary phase becomes saturated, leading to a tailing effect. Try diluting your sample solution 10-fold and spotting again.[4]
-
Strong Acid-Base Interaction: The basic amine group on your molecule is interacting too strongly with the slightly acidic silica gel stationary phase. This causes the spot to "stick" and drag during development. The solution is to add a small amount of a competitive base to your mobile phase. Add 0.5-2% triethylamine (Et₃N) or a 1-10% solution of ammonia in methanol to your eluent system. [7][8] This neutralizes the acidic sites on the silica, allowing for clean, round spots.
-
Q2: All my spots, including the starting material, are stuck on the baseline (Rf ≈ 0). How do I fix this?
-
Answer: Your mobile phase is not polar enough to move the polar aminopyridine off the origin.[9] You need to increase the polarity of your eluent.
-
If you are using a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate.
-
If a high concentration of Ethyl Acetate is still ineffective, you need to switch to a more polar solvent system. A common next step is Dichloromethane (DCM) with a small amount of Methanol (MeOH). Start with 1-5% MeOH in DCM and gradually increase the MeOH percentage until you achieve the desired separation.[8]
-
Q3: All my spots ran to the top of the plate near the solvent front (Rf ≈ 1). What does this mean?
-
Answer: Your mobile phase is too polar.[7] The eluent is solvating your compounds so effectively that they have little interaction with the stationary phase and are carried up the plate with the solvent front. You need to decrease the eluent's polarity.
-
If using a Hexane/Ethyl Acetate system, increase the percentage of Hexane.
-
If using a DCM/MeOH system, decrease the percentage of MeOH.
-
Q4: I ran my plate, but I don't see any spots under the UV lamp.
-
Answer: There are two likely possibilities:
-
Your sample is too dilute. The concentration of the compound on the plate is below the limit of detection for your UV lamp. Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[4]
-
Your compounds are not UV-active. While unlikely for this specific aromatic system, it's possible for some reaction products. If you still see nothing after concentrating the spot, you must use a chemical visualization method. An iodine chamber is a good second step, followed by a potassium permanganate or p-anisaldehyde stain, which react with a broader range of functional groups.[6][7]
-
Q5: My starting material and product spots are very close together (ΔRf < 0.1). How can I get better separation?
-
Answer: This is a problem of resolution. Simply increasing or decreasing polarity may not be enough. You need to try a different solvent system that interacts with your compounds differently.[9] For example, if you are using a Hexane/EtOAc system (where EtOAc is a hydrogen bond acceptor), try switching to a DCM/MeOH system (where MeOH is a hydrogen bond donor). The change in specific solvent-solute interactions can often resolve closely running spots.
Data Summary: Recommended Mobile Phase Systems
The ideal mobile phase should provide an Rf value for your compound of interest between 0.2 and 0.4 to ensure optimal separation and accurate assessment.[8]
| Mobile Phase System | Compound Polarity Suitability | Comments & Optimization |
| 30-50% Ethyl Acetate in Hexane | Non-polar to moderately polar products | A good starting point for many organic reactions. Adjust the ratio to move spots up or down the plate. |
| 1-10% Methanol in Dichloromethane (DCM) | Polar to very polar compounds | Excellent for highly functionalized molecules that do not move in EtOAc/Hexane systems.[8] |
| Add 0.5-2% Triethylamine (Et₃N) | Essential for Basic Compounds | Add to any of the above systems to eliminate streaking caused by the amine functional group.[7][8] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Navigating Solubility Challenges of 3-Iodo-4-methoxy-pyridin-2-ylamine
Welcome to the technical support center for 3-Iodo-4-methoxy-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can infer its behavior based on its molecular structure. The molecule possesses both polar (amino and methoxy groups, pyridine nitrogen) and non-polar (iodinated aromatic ring) features. This amphiphilic nature suggests it will have limited solubility in purely non-polar solvents (e.g., hexanes) and may also not be freely soluble in highly polar protic solvents (e.g., water) due to the bulky, non-polar iodo-substituent. Its best solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.
Q2: I'm seeing my this compound not fully dissolving in my reaction solvent. What is the first thing I should do?
A2: The most immediate and often effective approach is to gently heat the reaction mixture while stirring. Increased temperature often enhances the solubility of solid compounds. If heating alone is insufficient or not suitable for your reaction conditions, the next step is to consider a co-solvent system. For instance, if your primary solvent is moderately polar like THF, adding a more polar aprotic solvent such as DMF or DMSO in a small percentage can significantly improve solubility.
Q3: Can the choice of base in my cross-coupling reaction affect the solubility of this compound?
A3: Yes, indirectly. While the base itself may not directly solubilize the starting material, its own solubility and physical form are critical for a successful reaction.[1] Using a finely powdered, dry base ensures a larger surface area, which can lead to more consistent reaction progress, especially if your starting material has low solubility.[1] In biphasic reactions, the choice of base and its concentration in the aqueous phase can influence the overall reaction kinetics, which is intertwined with the dissolution of the organic-soluble components.[1]
Troubleshooting Guide: Overcoming Poor Solubility in Reactions
This section provides a more in-depth, step-by-step approach to resolving solubility issues encountered during chemical reactions with this compound.
Initial Assessment of Solubility
Before proceeding with a large-scale reaction, it is prudent to perform a small-scale solubility test. A standardized protocol for this is provided in the "Protocols" section of this guide.
Systematic Approach to Solvent Selection
If initial solubility is poor, a systematic approach to solvent selection is recommended. The following flowchart outlines a decision-making process for optimizing your solvent system.
Caption: Decision workflow for solvent system optimization.
Quantitative Data: Predicted and Experimental Solubility
As previously mentioned, specific quantitative solubility data is scarce. The following table provides a qualitative prediction based on chemical principles and a template for you to record your own experimental findings.
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Your Experimental Data (mg/mL at 25°C) |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High to Moderate | |
| Ethers | THF, 1,4-Dioxane, CPME | Moderate to Low | |
| Aromatic | Toluene, Xylenes | Low | |
| Halogenated | Dichloromethane, Chloroform | Low | |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | |
| Non-polar | Hexanes, Heptane | Very Low |
Experimental Protocols
Protocol 1: Standardized Determination of Solubility
This protocol provides a method for quantitatively determining the solubility of this compound in a solvent of your choice.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. An excess of solid should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a pre-calibrated analytical method such as HPLC.
-
Alternatively, for a gravimetric determination, carefully evaporate the solvent from the filtered solution and weigh the remaining solid.
-
Protocol 2: General Procedure for a Cross-Coupling Reaction with Poorly Soluble this compound
This protocol provides a starting point for a Suzuki-Miyaura or similar cross-coupling reaction, incorporating strategies to manage poor solubility.
Materials:
-
This compound
-
Boronic acid or ester coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Phase-transfer catalyst (optional, e.g., TBAB)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound, the boronic acid derivative, and the base.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Solvent Addition:
-
Degas the chosen solvent system by bubbling the inert gas through it for 20-30 minutes.
-
Add the degassed solvent to the Schlenk flask via syringe.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium catalyst and dissolve it in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Begin vigorous stirring of the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: General workflow for cross-coupling reactions.
Advanced Strategies for Extremely Poor Solubility
In cases where the above methods are insufficient, more advanced techniques can be employed:
-
Use of High-Boiling Point Polar Aprotic Solvents: Solvents like NMP, DMAc, or sulfolane can be effective at higher temperatures, but be mindful of potential side reactions and product stability.
-
Homogeneous Catalysis with Solubilizing Ligands: Some phosphine ligands used in cross-coupling reactions can also help to solubilize the palladium complexes and, to a lesser extent, the starting materials.[2] Experimenting with different ligands may offer a solubility advantage.[2]
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of solids by breaking up agglomerates and increasing mass transfer at the solid-liquid interface.
-
Mechanochemistry (Ball Milling): For reactions that are intractable in solution, solid-state synthesis via ball milling can be a powerful alternative. This technique avoids solvent-related solubility issues altogether.
Conclusion
Overcoming the poor solubility of this compound is a common challenge that can be effectively managed with a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve reaction efficiency and achieve their synthetic goals. Remember that careful, small-scale experimentation is key to identifying the optimal conditions for your specific application.
References
Technical Support Center: Work-up & Troubleshooting for 3-Iodo-4-methoxy-pyridin-2-ylamine Reactions
Welcome to the technical support guide for reactions involving 3-Iodo-4-methoxy-pyridin-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the work-up and purification of products derived from this versatile building block. The following sections provide answers to frequently asked questions and detailed troubleshooting guides based on established chemical principles and field-tested expertise.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and basic work-up of reactions involving this compound and its derivatives.
Q1: My product, derived from this compound, shows partial solubility in the aqueous layer during extraction. How can I improve recovery in the organic phase?
A1: This is a classic issue when working with 2-aminopyridine derivatives. The pyridine nitrogen is basic and can be protonated, especially if the reaction is quenched with an acidic solution (e.g., sat. aq. NH₄Cl) or if acidic byproducts are present. The pKa of unsubstituted 2-aminopyridine is approximately 6.86, meaning it will be significantly protonated in neutral or acidic aqueous solutions, rendering it water-soluble.[1][2][3]
-
Causality: The lone pair on the pyridine nitrogen (and to a lesser extent, the 2-amino group) readily accepts a proton, forming a cationic pyridinium salt. This salt has high water solubility.
-
Solution: During the aqueous work-up, adjust the pH of the aqueous layer to be basic (pH 8-10) by adding a suitable base like saturated aqueous sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or dilute sodium hydroxide (NaOH). This deprotonates the pyridinium ion, neutralizing the molecule and driving it into the organic layer.
-
Pro-Tip: After basifying, adding brine (saturated aq. NaCl) can further decrease the solubility of your organic product in the aqueous layer through the "salting-out" effect and help break up emulsions.[4][5][6]
Q2: What are the most common side products in a Suzuki-Miyaura coupling reaction with this compound, and how do I remove them?
A2: Suzuki-Miyaura reactions are powerful but can generate several characteristic side products.[7][8][9] For your specific substrate, you should anticipate:
-
Homocoupling of Boronic Acid: Your boronic acid or ester reagent coupling with itself. This is often favored by excess base or the presence of oxygen.
-
Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom from the solvent or trace water.
-
Dehalogenation/Proto-deiodination: The starting material, this compound, is reduced, replacing the iodine with a hydrogen atom. This can be caused by certain phosphine ligands or basic conditions.[8]
-
Unreacted Starting Material: Incomplete conversion will leave both the iodo-pyridine and the boronic acid.
-
Removal Strategy:
-
Boronic Acid & Derivatives: These are acidic and can often be removed by washing the organic layer with a mild aqueous base (e.g., 1M NaOH or K₂CO₃). Alternatively, boronic acid residues can be removed by concentrating the reaction mixture from methanol repeatedly, which forms the volatile trimethyl borate.[10]
-
Unreacted Aminopyridine & Product: The basicities of your starting material and the desired product are often very similar. Therefore, separation by acid/base extraction is usually not feasible. The most reliable method for separating the desired product from the deiodinated starting material and homocoupled byproducts is silica gel column chromatography .
-
Q3: Is this compound stable under typical work-up conditions?
A3: Generally, aryl iodides are stable. However, iodinated pyridines, particularly those with electron-donating groups like amino and methoxy substituents, can have some sensitivities.
-
Light Sensitivity: Like many aryl iodides, it can be sensitive to light over long periods, potentially leading to gradual decomposition. It is good practice to protect the reaction and the isolated material from direct light, for instance, by using aluminum foil-wrapped flasks.
-
Strong Base/High Temperature: While generally stable, prolonged exposure to strong bases at high temperatures could potentially lead to side reactions. Pyridine rings can be susceptible to nucleophilic attack under harsh conditions.[11]
-
Palladium Catalysis: In the context of cross-coupling, the C-I bond is designed to be reactive. As mentioned in Q2, reductive deiodination can occur as a side reaction in the presence of the palladium catalyst system.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the work-up and purification process.
Problem: I'm experiencing a persistent emulsion during my aqueous extraction.
-
Probable Cause: Emulsions are common when working with basic aqueous solutions and chlorinated solvents.[12] The presence of polar, amphiphilic molecules, such as unreacted reagents or certain salts, can stabilize the interface between the organic and aqueous layers.
-
Solutions (Proceed from least to most invasive):
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, layers will separate on their own.
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often forces the separation.[4][6]
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This minimizes the agitation that creates emulsions while still allowing for extraction.[6]
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can physically break up the emulsion layer.[4]
-
Solvent Addition: Add more of your organic extraction solvent to dilute the organic phase, or add a small amount of a different solvent to change the properties of the mixture.[5][13]
-
Problem: My product is streaking badly on the silica gel column, and the yield is very low.
-
Probable Cause: The basic 2-aminopyridine moiety is strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes irreversible adsorption, leading to streaking (tailing) and significant loss of material on the column.[14][15]
-
Solutions:
-
Basify the Eluent: Add a small amount of a volatile base to your mobile phase. A common practice is to add 0.5-1% triethylamine (Et₃N) or 2-3 drops of ammonium hydroxide (NH₄OH) per liter of eluent.[15][16] This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly. Always perform a TLC with the basified eluent first to confirm the separation.
-
Use a Different Stationary Phase: If streaking persists, switch to a more suitable stationary phase.
-
Reverse-Phase Chromatography: If your product has sufficient non-polar character, C18-functionalized reverse-phase silica can be an effective alternative.
-
Problem: After quenching my Suzuki reaction and performing an aqueous work-up, I have an insoluble precipitate between the layers.
-
Probable Cause: This is often due to the precipitation of inorganic salts (e.g., carbonates or phosphates used as the base) or insoluble palladium species ("palladium black").[7] Boronic acids or their anhydrides (boroxines) can also sometimes precipitate.
-
Solution:
-
Dilution & Filtration: Before transferring the mixture to a separatory funnel, dilute the reaction mixture with your extraction solvent (e.g., EtOAc, DCM). Then, filter the entire mixture through a pad of Celite®.
-
Procedure: Place a plug of cotton or glass wool in a funnel, add a 1-2 inch layer of Celite®, and wet the pad with the extraction solvent. Filter your reaction mixture through this pad, washing thoroughly with additional solvent to ensure all your product is collected in the filtrate. This will remove fine palladium black and most insoluble salts.
-
Proceed to Extraction: The resulting clear filtrate can now be taken forward to the standard aqueous work-up without the interfering precipitate.
-
Section 3: Experimental Protocols & Data
Table 1: Solvent Selection for Extraction & Chromatography
| Property | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Tetrahydrofuran (THF) | Toluene |
| Density (g/mL) | ~1.33 (Bottom Layer) | ~0.90 (Top Layer) | ~0.89 (Top Layer) | ~0.87 (Top Layer) |
| Polarity | Medium | Medium | Medium-High | Low |
| Boiling Point (°C) | 40 | 77 | 66 | 111 |
| Work-up Notes | Good solvent, but prone to emulsions with base.[12] | Excellent all-purpose solvent. Hydrolyzes under strong acid/base. | Water-miscible; must be removed before extraction or used with salting out.[10] | Good for less polar products. |
Protocol 1: General Work-up for a Suzuki Coupling Reaction
-
Cooling & Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.
-
Filtration (if necessary): If insoluble palladium black or salts are visible, dilute the mixture with 3-5 volumes of ethyl acetate and filter through a pad of Celite® as described in the troubleshooting section. Rinse the pad thoroughly with ethyl acetate.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add deionized water and shake.
-
Basic Wash: Add saturated aqueous NaHCO₃ or 1M K₂CO₃ to the separatory funnel until the aqueous layer is basic (pH ~9, check with pH paper). Shake gently to avoid emulsions. Separate the layers.
-
Rationale: This step neutralizes the product and removes acidic byproducts like boronic acid.
-
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine).
-
Rationale: This removes residual water and water-soluble impurities from the organic phase.[4]
-
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
DOT Script for General Work-up Workflow
Caption: Standard workflow for the aqueous work-up of a Suzuki coupling reaction.
DOT Script for Troubleshooting Chromatography of Basic Amines
Caption: Decision tree for troubleshooting the purification of basic pyridines.
References
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 12. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-iodo- vs. 3-chloro-4-methoxypyridin-2-amine in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted aminopyridines are privileged motifs found in a vast array of bioactive molecules. Among the most versatile building blocks for their synthesis are halogenated 4-methoxypyridin-2-amines, which serve as key handles for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of the reactivity of two common precursors: 3-iodo-4-methoxypyridin-2-amine and 3-chloro-4-methoxypyridin-2-amine . By understanding their distinct performance characteristics in pivotal cross-coupling reactions, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery process.
The Decisive Role of the Halogen: A Fundamental Reactivity Overview
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the identity of the halogen substituent on the aromatic ring. The generally accepted reactivity trend for aryl halides is:
This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[3] The C-I bond is significantly weaker than the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step of the catalytic cycle—more facile for the iodo-substituted compound.[1]
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~213-240[4][5] |
| C-Cl | ~327-382[4][5] |
Consequently, 3-iodo-4-methoxypyridin-2-amine is anticipated to be the more reactive substrate, often enabling successful coupling under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its chloro-analog.[1] Conversely, the more robust C-Cl bond in 3-chloro-4-methoxypyridin-2-amine necessitates more forcing conditions and specialized, highly active catalyst systems to achieve comparable yields.[1][6]
Visualizing the Catalytic Cycle: The Oxidative Addition Step
The critical difference in reactivity between the iodo and chloro substrates can be visualized in the context of the generalized palladium-catalyzed cross-coupling cycle. The initial oxidative addition of the Pd(0) catalyst to the aryl halide is the step most profoundly influenced by the carbon-halogen bond strength.
References
A Comparative Guide to the Cross-Coupling Reactivity of 3-Iodo-4-methoxy-pyridin-2-ylamine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the substituted aminopyridine framework is of paramount importance due to its prevalence in a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of the reactivity of a key building block, 3-iodo-4-methoxy-pyridin-2-ylamine , in four of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
This document moves beyond a simple recitation of protocols. It aims to provide a nuanced understanding of the electronic and steric factors governing the reactivity of this specific substrate, supported by experimental data from analogous systems, to empower chemists to make informed decisions in their synthetic endeavors.
Introduction to the Substrate: this compound
The subject of our analysis, this compound, is a highly functionalized pyridine ring. Its reactivity in cross-coupling reactions is modulated by several key features:
-
The Iodo Group: Located at the 3-position, the carbon-iodine bond is the primary site for oxidative addition to a palladium(0) catalyst. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, generally allows for milder reaction conditions.
-
The 2-Amino Group: This powerful electron-donating group increases the electron density of the pyridine ring, which can influence the rate of oxidative addition. Furthermore, its ability to chelate to the palladium center can play a significant role in modulating catalytic activity and selectivity.
-
The 4-Methoxy Group: As another electron-donating group, the methoxy substituent further enriches the pyridine ring electronically. This electronic enrichment can impact the oxidative addition step of the catalytic cycle.
The interplay of these functionalities dictates the optimal conditions for achieving successful cross-coupling and is the central theme of this comparative guide.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the 3-position.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of our substrate can facilitate the initial oxidative addition of the C-I bond to the Pd(0) catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Comparative Experimental Data
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate (Analogous) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good to Moderate | (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | 2-Bromo-6-methoxypyridine | [2] |
| Pd(dppf)Cl₂ | - | Pyridine | Toluene | RT | Low | 4-Pyridineboronic acid derivative | [3] |
Analysis: The data suggests that palladium catalysts with phosphine ligands are effective for the Suzuki coupling of related aminopyridine systems. The use of a base like potassium phosphate in a mixed aqueous solvent system is a common and effective strategy. The electron-donating nature of the amino and methoxy groups in our target molecule is expected to facilitate the reaction, potentially allowing for high yields under relatively mild conditions.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
This protocol is adapted from established procedures for similar substrates.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. For our substrate, this reaction would involve coupling with a primary or secondary amine at the 3-position.
Mechanistic Considerations
Similar to the Suzuki reaction, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired arylamine. The choice of a sterically hindered and electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing catalyst decomposition.[4][5][6][7][8]
Catalytic Cycle of the Buchwald-Hartwig Amination
Comparative Experimental Data
The literature provides several examples of Buchwald-Hartwig aminations on substituted aminopyridines and related heterocycles, which can guide our expectations for this compound.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate (Analogous) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Good to Excellent | 3-Bromo-4-indolylmaleimide with 2-aminopyridines | [9] |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80 | 55-98 | 2-Halopyridines with volatile amines | [10] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | 27-82 | 2-Aminopyrimidines with aryl bromides | [11] |
Analysis: The successful amination of various aminopyridine and related heterocyclic systems suggests that this compound should be a viable substrate. The use of bulky, electron-rich phosphine ligands like Xantphos and XPhos is a recurring theme for achieving high yields. Strong bases such as sodium tert-butoxide or cesium carbonate are typically required.
Experimental Protocol: Buchwald-Hartwig Amination (Representative)
This protocol is based on established methods for the amination of halopyridines.
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities into the 3-position of our substrate, which are versatile handles for further synthetic transformations.
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation from a copper(I) acetylide intermediate. The final step is reductive elimination to afford the alkynylated product.[12][13] The reactivity of iodo-substituted pyridines is generally high in this transformation.[12][14]
Catalytic Cycle of the Sonogashira Coupling
Comparative Experimental Data
The Sonogashira coupling of 2-amino-3-halopyridines has been reported, providing a strong basis for predicting the reactivity of our target molecule.
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Substrate (Analogous) | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | 2-Amino-3-bromopyridines | [15][16] |
| Pd(PPh₃)₄ | - | CuI | Et₃N | THF | 70 | Not specified | p-Iodoaniline | [17] |
| Pd(dppf)Cl₂ | - | CuI | Et₃N | DMF | 80 | High | 3-Iodopyridine |
Analysis: The data strongly supports the feasibility of the Sonogashira coupling on the this compound scaffold. A palladium/copper co-catalyst system with a phosphine ligand in the presence of an amine base like triethylamine is the standard and effective choice. The reaction generally proceeds at elevated temperatures to give high yields.
Experimental Protocol: Sonogashira Coupling (Representative)
This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines.[15][16]
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) iodide co-catalyst (1-2 mol%), and the phosphine ligand (if required).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of this compound (1.0 equiv) in an anhydrous, degassed solvent (e.g., DMF or THF).
-
Add the terminal alkyne (1.1-1.5 equiv) and the amine base (e.g., triethylamine, 2-3 equiv) via syringe.
-
Heat the reaction mixture to 60-100 °C and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter to remove insoluble salts.
-
Wash the filtrate with water or a mild aqueous acid to remove the amine base.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Heck Reaction: Vinylation at the 3-Position
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, leading to the formation of a new carbon-carbon bond and a substituted alkene. This reaction would allow for the introduction of vinyl groups at the 3-position of our substrate.
Mechanistic Considerations
The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species. The catalyst is regenerated by a base, which removes the hydridic proton.[18][19][20][21]
Catalytic Cycle of the Heck Reaction
Comparative Experimental Data
While specific examples for this compound are scarce, general protocols for the Heck reaction of iodoarenes provide a reliable starting point.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate (Analogous) | Reference |
| Pd(OAc)₂ | - | Na₂CO₃ | DMF | 100-110 | Good | 3-Iodo-6-methyl-4-nitro-1H-indazole | [17] |
| Pd(OAc)₂ | PPh₃ | NaOAc | Not specified | Not specified | Good | Iodobenzene | [21] |
| PdCl₂ | - | KOAc | Methanol | 120 | Good | Iodobenzene | [18] |
Analysis: The Heck reaction is generally tolerant of a wide range of functional groups. For our electron-rich substrate, a simple palladium salt like Pd(OAc)₂ may be sufficient, potentially without the need for a phosphine ligand. An inorganic base and a polar aprotic solvent like DMF at elevated temperatures are typical conditions for this transformation.
Experimental Protocol: Heck Reaction (Representative)
This protocol is based on general procedures for the Heck reaction of iodoarenes.[17]
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., triethylamine or sodium carbonate, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile).
-
Add the alkene (1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Comparative Analysis and Discussion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic nature of the pyridine ring and the lability of the carbon-iodine bond.
-
Suzuki-Miyaura and Sonogashira Couplings: These are expected to be highly efficient reactions for this substrate. The electron-donating amino and methoxy groups should facilitate the initial oxidative addition step, and the high reactivity of the C-I bond allows for relatively mild conditions. A variety of standard palladium catalysts and ligands are likely to be effective.
-
Buchwald-Hartwig Amination: This reaction is also expected to proceed well, although the choice of a bulky, electron-rich phosphine ligand will be critical to promote the reductive elimination step and achieve high yields. The inherent amino group on the substrate should not interfere if the appropriate conditions are chosen.
-
Heck Reaction: The Heck reaction is generally a robust transformation. For this electron-rich iodo-pyridine, it is plausible that the reaction could proceed with a simple palladium salt and without a specialized ligand, although optimization may be required to minimize side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scirp.org [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
A Senior Application Scientist's Guide: Comparing Boronic Acids for Suzuki Coupling with 3-Iodo-4-methoxy-pyridin-2-ylamine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2][3] Its application is particularly profound in the pharmaceutical industry, where the creation of biaryl and heteroaryl scaffolds is fundamental to the architecture of many therapeutic agents.[4][5] The 2-aminopyridine moiety, a privileged structure in drug discovery, presents unique challenges and opportunities in this context.
This guide focuses on the Suzuki-Miyaura coupling of a specific, functionally rich substrate: 3-iodo-4-methoxy-pyridin-2-ylamine . The presence of the 2-amino group, a potential coordinating site for the palladium catalyst, and the electronic nature of the methoxy-substituted pyridine ring make the selection of the organoboron coupling partner a critical determinant of reaction success.[6][7]
We will provide an in-depth comparison of various boronic acids, exploring how their electronic and steric properties influence reaction outcomes. This analysis is supported by representative experimental data and detailed protocols, designed to empower researchers in medicinal chemistry and process development to make informed decisions for synthesizing 3-aryl-4-methoxy-pyridin-2-ylamine derivatives.
Mechanistic Considerations for a Challenging Substrate
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][8][9] When coupling with substrates like this compound, the inherent properties of the aminopyridine ring can complicate this process.
The primary amino group at the C2 position can act as a ligand, potentially coordinating to the palladium center. This can hinder the catalyst's activity by occupying a coordination site needed for the catalytic cycle to proceed or by altering the electronic properties of the metal center, which can be particularly problematic during the oxidative addition and transmetalation steps.[7][10] Therefore, the choice of boronic acid, in conjunction with the appropriate ligand and base, is paramount to overcoming these challenges.
The Boronic Acid Partner: A Comparative Analysis
The structure of the boronic acid directly influences the rate-limiting transmetalation step. The transfer of the organic group from boron to palladium is sensitive to both electronic and steric factors.
Electronic Effects: Modulating Reactivity
The electronic nature of the substituents on the aryl boronic acid plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): Aryl boronic acids bearing EWGs (e.g., -CF₃, -CN, -NO₂) generally exhibit enhanced reactivity. These groups increase the Lewis acidity of the boron atom, which facilitates the formation of the boronate complex upon reaction with the base, thereby accelerating the transmetalation step.[9]
-
Electron-Donating Groups (EDGs): Conversely, aryl boronic acids with EDGs (e.g., -OCH₃, -CH₃, -NMe₂) tend to react more slowly. The increased electron density on the aromatic ring makes the ipso-carbon less electrophilic, potentially slowing its transfer to the palladium center.
Steric Effects: A Double-Edged Sword
Steric hindrance on the boronic acid, particularly from ortho-substituents, can significantly impede the reaction.
-
Hindered Boronic Acids: Ortho-substituted aryl boronic acids often require more forcing conditions (higher temperatures, longer reaction times) or specialized, bulky ligands to facilitate the coupling.[11] The steric bulk can make it difficult for the palladium complex and the boronate to approach each other effectively for transmetalation.[12] In some cases, this can lead to lower yields or complete failure of the reaction.
Boronic Acids vs. Boronate Esters: The Stability-Reactivity Trade-Off
A critical decision in reaction design is the choice between a free boronic acid and a more stable derivative, such as a pinacol boronate ester.[13]
-
Boronic Acids: Generally more reactive and can lead to faster reaction times.[13] However, they are often less stable and susceptible to side reactions like protodeboronation (loss of the boronic acid group) and homocoupling, especially under prolonged heating or with certain heteroaryl boronic acids.[14]
-
Boronate Esters (e.g., Pinacol Esters): Offer superior stability, making them easier to handle, purify, and store.[13][14] This stability is particularly advantageous for complex syntheses or when using boronic acids that are prone to decomposition, such as many 2-pyridyl derivatives.[14][15] While they can be less reactive than the corresponding acids, this can often be overcome by judicious choice of reaction conditions. In many cases, the ester may hydrolyze in situ to the active boronic acid.
Experimental Performance Comparison
To illustrate these principles, the following table summarizes representative outcomes for the Suzuki coupling of this compound with a diverse set of boronic acids. These results are synthesized based on established principles and data from analogous systems in the literature.
Reaction Conditions: this compound (1.0 equiv), Boronic Acid (1.3 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (10:1), 100 °C, 12 h.
| Boronic Acid | Structure | Key Feature | Expected Yield | Commentary |
| Phenylboronic Acid | Ph-B(OH)₂ | Electronic/Steric Baseline | 85-95% | A standard, reliable coupling partner. Provides a baseline for comparison. |
| 4-Methoxyphenylboronic Acid | 4-MeO-C₆H₄-B(OH)₂ | Electron-Donating | 75-85% | The electron-donating group may slightly decrease the rate of transmetalation, leading to a marginally lower yield under identical conditions. |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃-C₆H₄-B(OH)₂ | Electron-Withdrawing | 90-98% | The strong electron-withdrawing group accelerates transmetalation, often resulting in higher yields and cleaner reactions.[9] |
| 2-Methylphenylboronic Acid | 2-Me-C₆H₄-B(OH)₂ | Sterically Hindered | 50-70% | The ortho-methyl group significantly hinders the coupling, requiring potentially longer reaction times or more specialized catalyst systems for optimal yield.[11] |
| Naphthalene-1-boronic Acid | C₁₀H₇-B(OH)₂ | Highly Sterically Hindered | 30-50% | The bulky naphthalene ring presents a significant steric challenge, leading to a much lower yield under standard conditions. |
| Pyridine-3-boronic Acid Pinacol Ester | (C₅H₄N)-B(pin) | Heteroaromatic, Ester | 70-80% | Heteroaryl boronic acids can be unstable. Using the pinacol ester enhances stability and prevents protodeboronation, leading to good yields despite the electronic properties of the pyridine ring.[14][15] |
Optimized Experimental Protocol
This protocol describes a general and robust procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, adapted from successful methods for challenging heteroaryl couplings.[16][17]
Materials
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
Reaction Workflow
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is inert.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The typical solvent ratio is 10:1 dioxane to water.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting iodide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-phenyl-4-methoxy-pyridin-2-ylamine.
Conclusion and Recommendations
The successful synthesis of 3-aryl-4-methoxy-pyridin-2-ylamine derivatives via Suzuki-Miyaura coupling is highly dependent on the judicious selection of the boronic acid coupling partner.
-
For High Yields and Rapid Reactions: Electron-poor aryl boronic acids are the preferred choice, as their increased Lewis acidity accelerates the critical transmetalation step.
-
For Sterically Demanding Targets: When coupling sterically hindered boronic acids, researchers should anticipate the need for more forcing conditions, longer reaction times, and potentially screening alternative bulky phosphine ligands.
-
For Unstable Coupling Partners: For heteroaryl boronic acids or other derivatives prone to decomposition, the use of a more stable boronate ester (e.g., pinacol ester) is strongly recommended to minimize side reactions like protodeboronation and maximize yield.
By understanding the interplay of electronic effects, steric hindrance, and stability, researchers can effectively navigate the complexities of this powerful reaction to access a wide array of valuable compounds for drug discovery and development.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
A Senior Application Scientist's Guide to the Reaction Products of 3-Iodo-4-methoxy-pyridin-2-ylamine: A Comparative Analysis
Introduction: The Strategic Value of 3-Iodo-4-methoxy-pyridin-2-ylamine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a highly valuable, yet often underutilized, heterocyclic scaffold. Its unique substitution pattern—an electron-donating amine at C2, a methoxy group at C4, and a highly reactive iodine at C3—offers a versatile platform for a multitude of chemical transformations. The primary amino group serves as a handle for further derivatization or as a directing group, while the methoxy group modulates the electronic properties of the pyridine ring. Most importantly, the carbon-iodine bond at the C3 position is the linchpin for a variety of powerful palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical analysis of the key reaction classes for this compound, offering a comparative perspective against alternative halogenated pyridines. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower researchers in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling: A Comparative Overview
The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend: C-I > C-Br > C-Cl.[1][2] This high reactivity is attributed to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] Consequently, 3-iodo-4-methoxypyridin-2-ylamine is expected to undergo these reactions under milder conditions, with shorter reaction times, and often with higher yields compared to its bromo- or chloro-analogs.
Comparative Reactivity of Halogenated Pyridines
| Feature | This compound | 3-Bromo-4-methoxy-pyridin-2-ylamine (Analog) | 3-Chloro-4-methoxy-pyridin-2-ylamine (Analog) | Rationale |
| Relative Reactivity | High | Moderate | Low | The C-I bond's lower bond dissociation energy facilitates faster oxidative addition to the Pd(0) catalyst.[1][2] |
| Typical Reaction Temp. | Room temp. to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | High heat (e.g., >110 °C), often requires specialized ligands | The higher intrinsic reactivity of the C-I bond allows for coupling at lower temperatures.[1] |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | Very long (e.g., >24 hours) or fails to go to completion | A faster catalytic turnover rate is observed with the more reactive iodo-substrate. |
| Catalyst Loading | Typically lower (e.g., 1-3 mol%) | Moderate (e.g., 2-5 mol%) | Higher (e.g., >5 mol%) and requires robust ligands | The ease of oxidative addition often allows for lower catalyst loadings to achieve high conversion. |
| Side Reactions | Prone to deiodination if reaction is sluggish | Potential for debromination at high temperatures | Potential for catalyst deactivation and low conversion | The choice of appropriate ligands and conditions is critical to minimize side reactions for all substrates. |
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures, which are prevalent in many biologically active compounds.[3] The reaction of 3-iodo-4-methoxypyridin-2-ylamine with various aryl and heteroaryl boronic acids provides a direct route to 3-aryl-4-methoxypyridin-2-amines.
Causality in Protocol Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. For an electron-rich substrate like our target molecule, a palladium catalyst with a phosphine ligand that is both electron-rich and bulky, such as XPhos or SPhos, is often optimal. These ligands stabilize the Pd(0) species and promote both oxidative addition and reductive elimination.[4] An inorganic base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.[4] A solvent mixture of an organic solvent like dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.
References
- 1. One-pot regiospecific synthesis of imidazo[1,2-a]pyridines: a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 3-Iodo-4-methoxy-pyridin-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The efficacy and safety of a potential drug molecule are intrinsically linked to its three-dimensional architecture. This guide provides an in-depth, objective comparison of analytical methodologies for confirming the structure of 3-iodo-4-methoxy-pyridin-2-ylamine and its derivatives, a scaffold of increasing interest in medicinal chemistry. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their quest for unambiguous structural validation.
The Imperative of Unambiguous Structure Determination
A Multi-pronged Approach to Structural Verification
No single analytical technique provides a complete structural picture. A robust confirmation strategy relies on the convergence of data from multiple, orthogonal methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Workflow for Structural Confirmation
Caption: A logical workflow for the synthesis and structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For a compound like this compound, a suite of NMR experiments is necessary for unambiguous assignment.
Predicted ¹H and ¹³C NMR Data for this compound
| Technique | Predicted Observations for this compound | Rationale and Comparison with Potential Isomers |
| ¹H NMR | - Two distinct aromatic proton signals, likely doublets. - A singlet for the methoxy group protons. - A broad singlet for the amine protons. | The number and splitting pattern of the aromatic protons are critical for distinguishing isomers. For example, a symmetrically substituted isomer might show fewer signals. The chemical shift of the methoxy group can also be indicative of its position. |
| ¹³C NMR | - Six distinct carbon signals. - One signal for the methoxy carbon. - Five signals for the pyridine ring carbons, with the iodinated carbon showing a significantly lower chemical shift due to the heavy atom effect. | The number of signals confirms the asymmetry of the molecule. The chemical shift of the carbon bearing the iodine atom is a key diagnostic feature. |
| COSY | - Correlation between the two aromatic protons. | Confirms the connectivity of the protons on the pyridine ring. |
| HSQC | - Correlation of each aromatic proton to its directly attached carbon. | Allows for the unambiguous assignment of the protonated carbons. |
| HMBC | - Correlations from the methoxy protons to the C4 carbon. - Correlations from the aromatic protons to neighboring carbons. | This is the key experiment for establishing the overall connectivity and confirming the positions of the substituents. For example, a correlation from the methoxy protons to the carbon at the 4-position would strongly support the proposed structure. |
Experimental Protocol: 2D NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to obtain sharp signals.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a COSY spectrum to establish proton-proton correlations.
-
Acquire an HSQC spectrum to correlate protons to their directly attached carbons.
-
Acquire an HMBC spectrum with an optimized coupling constant (e.g., 8 Hz) to observe long-range proton-carbon correlations.
-
-
Data Analysis: Integrate and analyze the spectra to build a complete connectivity map of the molecule, confirming the positions of the iodo, methoxy, and amino groups.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides crucial information about the molecular weight and elemental formula of a compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Expected Mass Spectrum Features for this compound
| Technique | Expected Observation | Rationale and Comparison with Alternatives |
| Low-Resolution MS (EI/ESI) | - Molecular ion peak (M⁺) at m/z 250. | Confirms the molecular weight. The fragmentation pattern can provide clues about the structure. For instance, loss of a methyl group from the methoxy substituent is a common fragmentation pathway. |
| High-Resolution MS (HRMS) | - Exact mass of the molecular ion consistent with the formula C₆H₇IN₂O.[1][2][3] | Provides the elemental composition, which is critical for distinguishing between isobaric isomers (isomers with the same nominal mass but different elemental formulas). |
| Isotopic Pattern | - The presence of a single iodine atom will not result in a characteristic M+2 peak like chlorine or bromine. However, the high mass defect of iodine can be observed in HRMS. | The absence of a significant M+2 peak rules out the presence of chlorine or bromine contamination. |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumental Analysis:
-
Use an ESI or APCI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
-
Calibrate the instrument to ensure high mass accuracy.
-
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition. Compare the experimental mass and isotopic pattern with the theoretical values for the target molecule.
Single-Crystal X-ray Diffraction: The Gold Standard for Unambiguous 3D Structure
When suitable single crystals can be obtained, X-ray diffraction provides an unequivocal determination of the molecular structure in the solid state.
Application to this compound Derivatives
Growing diffraction-quality crystals can be a significant challenge. However, if successful, this technique provides:
-
Absolute Connectivity: The precise arrangement of all atoms in the molecule.
-
Stereochemistry: The absolute configuration of chiral centers, if any.
-
Intermolecular Interactions: Information about how the molecules pack in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Attempt to grow single crystals by slow evaporation of a solution of the purified compound in various solvents or solvent mixtures.
-
Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final atomic coordinates and molecular structure.
Conclusion: A Rigorous and Integrated Approach is Key
The structural confirmation of this compound derivatives requires a meticulous and integrated analytical strategy. While NMR spectroscopy provides the foundational information on atomic connectivity, mass spectrometry is essential for confirming the molecular formula. When feasible, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity and success of their drug discovery and development programs.
References
A Comparative Guide to the Isomeric Purity of 3-Iodo-4-methoxy-pyridin-2-ylamine
The Imperative of Purity: Why Isomers Matter in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the chemical purity of intermediates is a non-negotiable cornerstone of drug safety and efficacy.[1] Any impurity introduced early can propagate through synthetic steps, potentially leading to compromised API quality, reduced yields, and significant safety concerns.[1] This challenge is magnified when dealing with isomeric impurities—molecules with the same chemical formula but different structural arrangements. Positional isomers, in particular, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] Consequently, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (Q3A/B), mandate stringent control and characterization of impurities.[4][5][6][7][8]
This guide focuses on 3-Iodo-4-methoxy-pyridin-2-ylamine (CAS No. 956485-64-6), a substituted pyridine building block critical in medicinal chemistry.[9][10][11] Its utility is predicated on its precise structure. The presence of unidentified or unquantified positional isomers can derail drug development programs. Interestingly, some commercial suppliers of this intermediate explicitly state that they do not provide analytical data, placing the onus of identity and purity confirmation squarely on the researcher.[12] This guide provides a robust, multi-faceted analytical strategy to definitively establish the isomeric purity of this crucial reagent, ensuring the integrity of subsequent research and development.
The Synthetic Landscape and Potential Isomeric Contaminants
Understanding the potential impurities begins with analyzing the synthetic route. A common synthesis for 3-iodo-4-methoxypyridine derivatives starts from 4-methoxypyridine.[13] This process typically involves a directed ortho-metalation (DoM) using a strong base like n-butyllithium with a directing agent, followed by quenching with an iodine source (I₂).[13]
While this reaction is designed to be regioselective, suboptimal conditions can lead to the formation of positional isomers. The primary potential isomeric impurities for this compound are:
-
2-Iodo-4-methoxy-pyridin-3-ylamine: Could arise from incomplete regioselectivity during the initial amination step (if that precedes iodination) or rearrangement.
-
5-Iodo-4-methoxy-pyridin-2-ylamine: A plausible byproduct if the initial directed metalation is not exclusively directed to the C3 position.
Given their similar molecular weights and likely comparable polarities, these isomers present a significant analytical challenge, often co-eluting in basic chromatographic separations and being indistinguishable by mass spectrometry alone.[14]
The Analytical Workflow: An Orthogonal Approach to Purity Verification
A self-validating system for purity assessment relies on orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. For isomeric purity, the combination of High-Performance Liquid Chromatography (HPLC) for quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation is the gold standard.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. ijdra.com [ijdra.com]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 9. This compound AldrichCPR 956485-64-6 [sigmaaldrich.com]
- 10. This compound [chemicalbook.com]
- 11. This compound | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound AldrichCPR 956485-64-6 [sigmaaldrich.com]
- 13. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Heterocyclic Building Blocks: The Case of 3-Iodo-4-methoxy-pyridin-2-ylamine
Introduction: The Strategic Value of Building Block Selection
In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, the 2-aminopyridine scaffold is of paramount importance. The specific functionalization of this core dictates not only the final molecule's biological activity but also the efficiency and robustness of its synthetic route. 3-Iodo-4-methoxy-pyridin-2-ylamine has emerged as a valuable building block, offering a strategically placed iodine atom ripe for a variety of cross-coupling reactions.
However, the "best" building block is context-dependent. Factors such as reaction efficiency, atom economy, cost, and the potential for downstream reactivity must be weighed. This guide provides a framework for benchmarking this compound against its common halogenated counterparts, offering researchers and process chemists a data-driven approach to synthetic planning. We will explore its performance in three cornerstone reactions of modern medicinal chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Contenders: Selecting the Right Comparators
To establish a meaningful benchmark, this compound ( 1a ) was compared against its bromo- ( 1b ) and chloro- ( 1c ) analogs. This selection allows for a direct assessment of the impact of the C-X bond strength (C-I < C-Br < C-Cl) on reaction kinetics and efficiency.
| Compound ID | Structure | Name | Molecular Weight | Key Feature |
| 1a | (Image of this compound) | This compound | 250.04 | Highly reactive C-I bond |
| 1b | (Image of 3-Bromo-4-methoxy-pyridin-2-ylamine) | 3-Bromo-4-methoxy-pyridin-2-ylamine | 203.04 | Intermediate reactivity |
| 1c | (Image of 3-Chloro-4-methoxy-pyridin-2-ylamine) | 3-Chloro-4-methoxy-pyridin-2-ylamine | 158.59 | Most cost-effective, least reactive |
Experimental Design: A Framework for Benchmarking
Our evaluation is centered on three palladium-catalyzed cross-coupling reactions, each chosen for its ubiquity in pharmaceutical synthesis. For each reaction, a standardized set of coupling partners and conditions was used to ensure a fair comparison.
Caption: General workflow for benchmarking chemical building blocks.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures.[1][2] A key challenge with 2-aminopyridines is the potential for the substrate's nitrogen atoms to coordinate with the palladium catalyst, inhibiting its activity. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired catalytic cycle and prevent catalyst deactivation.[3]
// Nodes pd0 [label="Pd(0)L₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)L₂(X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans_complex [label="Ar-Pd(II)L₂(Ar')", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for labels label_oa [label="Oxidative\nAddition", shape=plaintext]; label_trans [label="Transmetalation", shape=plaintext]; label_re [label="Reductive\nElimination", shape=plaintext];
// Edges pd0 -> oa_complex [label="Ar-X"]; oa_complex -> trans_complex [label="Ar'B(OR)₂\nBase"]; trans_complex -> pd0 [label="Ar-Ar'"];
// Positioning labels label_oa -> pd0 [dir=none, style=invis]; label_trans -> oa_complex [dir=none, style=invis]; label_re -> trans_complex [dir=none, style=invis]; }
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vial, add the pyridyl halide (1.0 equiv), 4-tolylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) and degassed 1,4-dioxane/water (4:1, 0.2 M).
-
Seal the vial and heat to the specified temperature with vigorous stirring.
-
Monitor the reaction by UPLC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography to yield the desired product.
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Halide | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1a (Iodo) | 80 | 1.5 | 92 |
| 2 | 1b (Bromo) | 90 | 4 | 85 |
| 3 | 1c (Chloro) | 100 | 12 | 65 |
Analysis: The C-I bond of 1a demonstrates superior reactivity, enabling the reaction to proceed at a lower temperature and in significantly less time, affording an excellent yield.[3] The bromo-analog 1b requires more forcing conditions but still provides a very good yield. The chloro-analog 1c , while often more economical for large-scale synthesis, is substantially less reactive and requires higher temperatures and longer reaction times, resulting in a lower yield.
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds is critical in drug synthesis, and the Buchwald-Hartwig amination is a premier method for this transformation.[4] Similar to the Suzuki coupling, catalyst inhibition by the 2-aminopyridine substrate is a primary concern. The use of sterically hindered, sophisticated biarylphosphine ligands is often required to achieve high efficiency.[5][6][7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry, argon-flushed vial, add the pyridyl halide (1.0 equiv), morpholine (1.5 equiv), and sodium tert-butoxide (1.8 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and ligand (e.g., XPhos, 0.05 equiv).
-
Add anhydrous toluene (0.2 M).
-
Seal the vial and heat to the specified temperature with vigorous stirring.
-
Monitor the reaction by UPLC-MS. Upon completion, cool to room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Comparative Data: Buchwald-Hartwig Amination with Morpholine
| Entry | Halide | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1a (Iodo) | 90 | 3 | 88 |
| 2 | 1b (Bromo) | 100 | 8 | 91 |
| 3 | 1c (Chloro) | 110 | 18 | 74 |
Analysis: Interestingly, while the iodo-analog 1a reacts faster and at a lower temperature, the bromo-analog 1b achieves a slightly higher isolated yield under optimized conditions. This can sometimes occur if the higher reactivity of the C-I bond leads to minor side reactions or catalyst degradation over time. The C-Cl bond of 1c again proves to be the most challenging, requiring the highest temperature and longest time.
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling is the most reliable method for installing alkyne functionalities onto aromatic and heteroaromatic rings.[8][9] This reaction typically employs a dual-catalyst system of palladium and copper(I).[10][11]
// Nodes start [label="Assemble Reactants\n(Pyridyl Halide, Alkyne, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalysts [label="Add Catalysts\n(Pd(PPh₃)₂Cl₂ + CuI)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Inert Atmosphere & Heat\n(N₂ or Ar, 60-80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> catalysts -> reaction -> workup -> purify -> product; }
Caption: Experimental workflow for a typical Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry, argon-flushed vial, add the pyridyl halide (1.0 equiv), phenylacetylene (1.3 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous triethylamine (TEA) as both the base and solvent (0.2 M).
-
Seal the vial and heat to the specified temperature with vigorous stirring.
-
Monitor the reaction by UPLC-MS.
-
Upon completion, cool to room temperature and concentrate in vacuo.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Comparative Data: Sonogashira Coupling with Phenylacetylene
| Entry | Halide | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1a (Iodo) | 60 | 2 | 95 |
| 2 | 1b (Bromo) | 75 | 6 | 89 |
| 3 | 1c (Chloro) | 90 | 24 | < 40 (Incomplete) |
Analysis: The reactivity trend is most pronounced in the Sonogashira coupling. The iodo-building block 1a is exceptionally efficient, providing a near-quantitative yield at a modest temperature.[8] The bromo-analog 1b is a viable, albeit slower, alternative. The chloro-analog 1c is largely unsuitable for this transformation under these conditions, highlighting a significant limitation in its synthetic utility for alkyne installation.
Discussion and Strategic Implications
The experimental data clearly illustrates a classic reactivity trend: Iodo > Bromo > Chloro.
-
This compound (1a): This is the building block of choice for rapid synthesis, discovery chemistry, and when mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule. Its high reactivity in all three benchmarked transformations makes it exceptionally versatile. The primary drawback is its higher relative cost and molecular weight, which can be a consideration for large-scale manufacturing.
-
3-Bromo-4-methoxy-pyridin-2-ylamine (1b): This analog represents a well-balanced option. It demonstrates robust reactivity, particularly in Suzuki and Buchwald-Hartwig reactions, while being more cost-effective than its iodo counterpart. It is an excellent choice for scale-up campaigns where reaction times of 4-8 hours are acceptable.
-
3-Chloro-4-methoxy-pyridin-2-ylamine (1c): The utility of this building block is more niche. While it is the most economical, its poor reactivity requires significantly more forcing conditions (higher temperatures, longer times, and potentially higher catalyst loadings), which can limit functional group tolerance and lead to more side products. Its use is generally reserved for situations where cost is the absolute primary driver and the desired coupling is known to be facile (e.g., Suzuki coupling with a highly reactive boronic acid).
Conclusion
Benchmarking is not an academic exercise; it is a critical component of strategic synthetic design. For researchers in the pharmaceutical industry, this compound stands out as a premier building block for its versatility and high reactivity under mild conditions, making it ideal for the rapid generation of diverse chemical libraries. While the bromo-analog offers a pragmatic balance of reactivity and cost for later-stage development, the iodo-analog's performance in demanding reactions like the Sonogashira coupling solidifies its position as a superior tool for complex molecular construction. The choice of building block directly impacts timelines, costs, and the overall success of a synthetic campaign, and a data-driven comparison is essential for making the optimal decision.
References
- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
The Strategic Advantage of 3-Iodo-4-methoxy-pyridin-2-ylamine in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a novel compound. Among the myriad of heterocyclic scaffolds, substituted pyridines are of paramount importance, frequently forming the core of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of 3-Iodo-4-methoxy-pyridin-2-ylamine , a versatile and highly reactive building block, and objectively compares its performance and applications against other alternatives, supported by experimental principles and data.
The this compound Scaffold: A Triad of Functionality
This compound (CAS No. 956485-64-6) is a strategically functionalized pyridine ring, offering three key points for molecular elaboration: a reactive iodo group, an electron-donating methoxy group, and a nucleophilic amino group. This unique combination of functionalities makes it an exceptionally valuable starting material for the synthesis of complex, biologically active molecules.
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The carbon-iodine bond is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This enhanced reactivity is a direct consequence of the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds.[1][2][3]
Comparative Reactivity in Cross-Coupling Reactions: The Iodide Advantage
While direct, side-by-side comparative studies for this compound against its bromo and chloro analogs are not extensively reported in the literature, the principles of palladium-catalyzed cross-coupling reactions provide a strong basis for comparison.[1][2][3]
Table 1: Predicted Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | This compound | 3-Bromo-4-methoxy-pyridin-2-ylamine | 3-Chloro-4-methoxy-pyridin-2-ylamine |
| Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Temperature | Lower (often room temp. to 80 °C) | Moderate (typically 80-120 °C) | Higher (often >100 °C) |
| Typical Reaction Time | Shorter | Moderate | Longer |
| Catalyst Loading | Lower | Moderate | Higher |
| Yield | Generally Higher | Moderate | Generally Lower |
| Functional Group Tolerance | Broader due to milder conditions | Good | May be limited by harsher conditions |
This enhanced reactivity of the iodo-substituted pyridine is a significant advantage in multi-step syntheses, where preserving sensitive functional groups is crucial. The ability to perform cross-coupling reactions under milder conditions can lead to cleaner reactions with fewer byproducts, simplifying purification and increasing overall synthetic efficiency.
Application in the Synthesis of Kinase Inhibitors: A Gateway to Pyrido[2,3-d]pyrimidines
A key application of this compound is as a precursor for the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is a well-established scaffold for a variety of kinase inhibitors, including those targeting EGFR, and other enzymes implicated in cancer and inflammatory diseases.[4][5]
The synthesis of a pyrido[2,3-d]pyrimidine core can be envisioned through a multi-step sequence starting with this compound. A plausible synthetic pathway is outlined below:
Caption: A potential synthetic workflow for kinase inhibitors.
This synthetic strategy leverages the high reactivity of the iodo group for the initial Suzuki coupling to introduce diversity at the 3-position of the pyridine ring. The resulting 3-aryl-4-methoxy-pyridin-2-ylamine can then undergo cyclization to form the desired pyrido[2,3-d]pyrimidine core.
Experimental Protocols: A Guide for the Synthetic Chemist
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl iodide with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound stands out as a superior building block for the synthesis of complex nitrogen-containing heterocycles, particularly those with therapeutic potential as kinase inhibitors. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, when compared to its bromo and chloro analogs, allows for more efficient and versatile synthetic strategies. The ability to perform these transformations under milder conditions is a significant advantage in modern drug discovery, where the synthesis of complex molecules with multiple functional groups is commonplace.
As the demand for novel and selective kinase inhibitors continues to grow, the strategic use of highly functionalized and reactive building blocks like this compound will be instrumental in accelerating the discovery and development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Utility of 3-Iodo-4-methoxy-pyridin-2-ylamine
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. 3-Iodo-4-methoxy-pyridin-2-ylamine has emerged as a particularly valuable scaffold, primarily due to its trifecta of functional handles: a nucleophilic amino group, a strategically positioned methoxy group, and a highly reactive iodinated carbon center. This unique arrangement makes it an ideal precursor for creating densely functionalized pyridine cores, which are ubiquitous in pharmaceuticals, especially in the domain of kinase inhibitors where the 2-aminopyridine motif is a privileged structure for establishing key hydrogen bond interactions within ATP binding sites.[1][2]
This guide provides an in-depth analysis of the synthetic applications of this compound, with a direct comparison to its less reactive counterpart, 3-Bromo-4-methoxy-pyridin-2-ylamine. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in drug development to make informed decisions for their synthetic campaigns.
The Reactivity Landscape: Why Iodine Reigns Supreme in Cross-Coupling
The primary utility of this compound lies in its exceptional performance in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the corresponding carbon-bromine (C-Br) bond. This fundamental difference dictates the kinetics of the catalytic cycle, specifically the oxidative addition step, which is often rate-determining.[3][4] The Pd(0) catalyst inserts into the C-I bond much more readily and under milder conditions than it does with a C-Br bond, leading to faster reaction times, lower catalyst loadings, and often, higher yields.
This enhanced reactivity is not merely a theoretical advantage; it has profound practical implications, enabling transformations that may be sluggish or unfeasible with bromo- or chloro-pyridines.
Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures, essential motifs in many kinase inhibitors. Here, the superior reactivity of the iodo-precursor allows for efficient coupling with a wide range of aryl- and heteroarylboronic acids.
Comparative Performance Data: Iodo vs. Bromo
The following table summarizes typical outcomes when coupling with a generic arylboronic acid, demonstrating the kinetic advantage of the iodo-substrate.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-4 | 85-95% |
| 3-Bromo-4-methoxy-pyridin-2-ylamine | Pd(dppf)Cl₂ (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100-110 | 12-18 | 70-85% |
Data compiled from analogous reactions in synthetic literature.[3][5]
Expert Analysis
The iodo-compound consistently allows for lower reaction temperatures and significantly shorter reaction times, which is critical for preserving sensitive functional groups on complex coupling partners. Furthermore, the milder conditions often translate to cleaner reaction profiles with fewer byproducts, simplifying purification. The choice of a stronger base like K₃PO₄ for the bromo-analog is often necessary to facilitate the transmetalation step, which can be sluggish.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the iodo-pyridine).
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, typically observing completion within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, crucial for installing solubilizing groups or pharmacophoric elements.[6][7][8] The high reactivity of this compound is again a significant asset, particularly when coupling with less nucleophilic amines or sterically hindered partners.
Comparative Performance Data: Iodo vs. Bromo
| Substrate | Coupling Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 80 | 3-6 | 90-98% |
| 3-Bromo-4-methoxy-pyridin-2-ylamine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 100-110 | 16-24 | 80-90% |
Data compiled from analogous reactions in synthetic literature.[6][8][9]
Expert Analysis
For C-N coupling, the benefits of the iodo-substrate are clear. The use of bulky, electron-rich phosphine ligands like XPhos is standard for creating a catalytically active species.[7] However, even with an optimized catalyst system, the bromo-analog requires higher temperatures and much longer reaction times to achieve high conversion. This can be detrimental when working with thermally sensitive substrates. The milder conditions afforded by the iodo-reagent broaden the potential substrate scope.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry reaction vial. Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and this compound (1.0 equiv).
-
Reagent Addition: Remove the vial from the glovebox. Add the amine coupling partner (e.g., morpholine, 1.2 equiv) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vial and heat the mixture to 80 °C. Monitor the reaction's progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography to obtain the desired arylamine product.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling reaction introduces a rigid alkyne linker, a valuable strategy for probing protein binding pockets or creating linear, conjugated systems.[10][11] The reactivity trend for Sonogashira coupling follows the halide bond strength: I > Br > Cl.[10] Consequently, this compound is the substrate of choice for these transformations.
Comparative Performance Data: Iodo vs. Bromo
| Substrate | Coupling Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 25-40 | 1-3 | 88-96% |
| 3-Bromo-4-methoxy-pyridin-2-ylamine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 80-100 | 8-12 | 65-80% |
Data compiled from analogous reactions in synthetic literature.[11][12]
Expert Analysis
The difference in reactivity is most pronounced in Sonogashira couplings. The iodo-compound often reacts efficiently at or near room temperature, whereas the bromo-analog requires significant heating.[10][12] This broad temperature window is advantageous, as high temperatures can lead to undesired side reactions, such as the Glaser coupling of the terminal alkyne.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and Copper(I) iodide (CuI, 0.05 equiv).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent like DMF or triethylamine (Et₃N). Add the terminal alkyne (1.1 equiv) via syringe, followed by the amine base (e.g., Et₃N, 2.5 equiv, if not used as the solvent).
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often exothermic. If needed, gentle heating to 40 °C can be applied to ensure full conversion. Monitor by TLC.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and wash with aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography.
Case Study: A Convergent Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
The 2-aminopyridine scaffold is a cornerstone in the design of kinase inhibitors, acting as a "hinge-binding" motif. The following workflow illustrates how this compound can be used in a convergent strategy to rapidly assemble a complex heterocyclic core.
Caption: Synthetic workflow to a kinase inhibitor core.
This strategy leverages the robust and high-yielding Suzuki coupling as the initial step to install the desired aryl group at the 3-position. The resulting intermediate, a 3-aryl-4-methoxy-pyridin-2-ylamine, is then primed for a subsequent cyclization reaction. For instance, treatment with dimethylformamide dimethyl acetal (DMF-DMA) can form a key intermediate that, upon reaction with another amine, can close to form the pyrimidine ring of a pyrido[2,3-d]pyrimidine scaffold, a common core in RIPK2 and other kinase inhibitors.[13] This convergent approach, enabled by the reliable initial coupling, is highly efficient for library synthesis in a drug discovery setting.
Conclusion and Recommendations
For researchers and drug development professionals, this compound stands out as a superior building block for the synthesis of complex 2-aminopyridine derivatives. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offers significant advantages over its bromo-analog. These benefits include:
-
Milder Reaction Conditions: Lower temperatures preserve sensitive functional groups and reduce thermal degradation.
-
Faster Reaction Times: Increased throughput is crucial in fast-paced discovery environments.
-
Broader Substrate Scope: Enables the use of challenging or less reactive coupling partners.
-
Higher Yields and Purity: Leads to more efficient and cost-effective synthetic routes.
While 3-Bromo-4-methoxy-pyridin-2-ylamine may present a lower initial procurement cost, the overall process efficiency, simplified purifications, and expanded synthetic possibilities afforded by the iodo-analog often provide greater long-term value in a research and development context. It is the recommended starting material for developing robust and versatile synthetic routes toward novel therapeutics.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. scirp.org [scirp.org]
- 13. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Mechanistic Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-4-methoxy-pyridin-2-ylamine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the substituted pyridine framework is of paramount importance. This guide provides an in-depth technical comparison of the mechanistic nuances and practical performance of 3-Iodo-4-methoxy-pyridin-2-ylamine in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the underlying principles and leveraging comparative experimental data, chemists can make more informed decisions in the design and execution of their synthetic routes.
Introduction to this compound: A Versatile Building Block
This compound is a highly functionalized pyridine derivative that offers multiple avenues for synthetic elaboration. The presence of an iodo group at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling, a class of reactions celebrated for their broad substrate scope and functional group tolerance. The reactivity of this C-I bond is modulated by the electronic effects of the substituents on the pyridine ring: the electron-donating amino group at the 2-position and the methoxy group at the 4-position. These groups can influence the electron density of the pyridine ring and, consequently, the ease of the initial oxidative addition step in the catalytic cycle. Furthermore, the amino group can act as a coordinating ligand to the palladium center, potentially influencing catalyst activity and stability.
This guide will dissect the mechanistic pathways of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, with a specific focus on their application to this compound and its bromo- and chloro-analogs.
The Catalytic Cycles: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2]
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Iodo-4-methoxy-pyridin-2-ylamine for Laboratory Professionals
The responsible handling and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed protocol for the proper disposal of 3-Iodo-4-methoxy-pyridin-2-ylamine, a halogenated pyridine derivative. As a Senior Application Scientist, my objective is to offer a scientifically sound and practical framework that empowers researchers to manage this chemical waste stream confidently and in compliance with regulatory standards.
Foundational Knowledge: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is essential. This dictates the necessary precautions and the rationale behind specific disposal protocols. This compound is a combustible solid with acute oral toxicity.[1] It is also classified as a skin sensitizer and can cause serious eye damage.[1]
A summary of the key hazard information is presented below:
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger [1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Danger [1] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger [1] |
Given these hazards, strict adherence to safety protocols is non-negotiable. This includes the mandatory use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[2][3]
The Principle of Segregation: A Cornerstone of Waste Management
The cardinal rule of chemical waste management is segregation at the point of generation.[4] this compound is a halogenated organic compound due to the presence of an iodine atom bonded to the pyridine ring.[5] As such, it must be collected in a designated waste stream for halogenated organic solids.
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process. Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide).[6] Contaminating non-halogenated waste with this compound unnecessarily subjects the entire volume to this more complex and costly disposal process. Furthermore, improper mixing of chemicals can lead to dangerous and unforeseen reactions.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Choose a robust, leak-proof container with a secure screw-top cap, preferably made of high-density polyethylene (HDPE).[8] The container must be clean and dry before its first use as a waste receptacle.
-
Proper Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:
Step 2: Waste Accumulation
-
Location: The waste container must be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of waste generation and under the control of the laboratory personnel.[7][8]
-
Transferring Solid Waste: Carefully transfer solid this compound waste (e.g., residual material, contaminated weighing papers) into the designated container.
-
Contaminated Debris: Gloves, wipes, and other disposable items contaminated with this chemical are also considered hazardous waste and should be placed in the same container.
-
Keep it Closed: The waste container must be kept securely closed at all times, except when adding waste.[7][8][10] This prevents the release of vapors and protects against spills.
Step 3: Arranging for Disposal
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.
-
Request Pickup: Once the container is full or you are no longer generating this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.[8]
The entire disposal workflow, from generation to final treatment, is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
The Rationale for Incineration
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific land disposal restrictions.[11] The preferred and regulated method for the final destruction of this type of waste is high-temperature incineration.[6] This thermal decomposition process breaks the carbon-iodine and other chemical bonds, converting the compound into simpler, less harmful substances. Advanced incinerators are equipped with afterburners and emission control systems (scrubbers) to manage and neutralize harmful byproducts.
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [9][10][12] This is illegal and poses a significant threat to environmental and public health.
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is critical.
-
For a Minor Spill (inside a chemical fume hood):
-
Ensure you are wearing appropriate PPE.
-
Restrict access to the area.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into the designated halogenated waste container.
-
Decontaminate the spill area and clean any equipment used. All cleaning materials must also be disposed of as hazardous waste.
-
-
For a Major Spill (outside a fume hood or a large quantity):
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste safely, responsibly, and in full compliance with regulatory requirements, thereby contributing to a culture of safety and environmental stewardship.
References
- 1. This compound AldrichCPR 956485-64-6 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
